Lisuride Maleate
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFAMQDTWVJSV-BAXNFHPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18016-80-3 (Parent), 110-16-7 (Parent) | |
| Record name | Lisuride maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019875606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017378 | |
| Record name | Lisuride hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-60-6 | |
| Record name | Lisuride maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19875-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lisuride maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019875606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisuride hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lisuride hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LISURIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1635N8XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuropharmacological Profile of Lisuride Maleate: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, exhibits a complex and multifaceted mechanism of action within the central nervous system (CNS). Primarily recognized for its potent agonism at dopamine (B1211576) D2-like receptors, lisuride's pharmacological profile extends to a broad spectrum of serotonin (B10506) and adrenergic receptors. This technical guide provides an in-depth examination of lisuride's receptor binding affinities, functional activities, and the intricate downstream signaling pathways it modulates. Particular emphasis is placed on the quantitative pharmacological data, detailed experimental methodologies for its characterization, and the concept of biased agonism which may explain its unique clinical profile, including its non-hallucinogenic nature despite structural similarities to lysergic acid diethylamide (LSD). This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of dopaminergic and serotonergic therapeutics.
Introduction
Lisuride is a well-established therapeutic agent for Parkinson's disease and hyperprolactinemia, with additional applications in the prophylaxis of migraine.[1][2] Its clinical efficacy is rooted in its interactions with multiple neurotransmitter systems in the CNS. Unlike other dopamine agonists, lisuride possesses a broad receptor interaction profile, acting as a potent agonist at dopamine D2, D3, and D4 receptors, as well as several serotonin (5-HT) receptor subtypes, most notably 5-HT1A.[3] Furthermore, it displays complex interactions with 5-HT2A/2C receptors and various adrenergic receptors.[1] This guide aims to dissect the molecular mechanisms underlying lisuride's therapeutic effects and its distinct pharmacological signature.
Receptor Binding Profile
Lisuride's interaction with a wide array of G protein-coupled receptors (GPCRs) in the CNS has been extensively characterized through radioligand binding assays. The following tables summarize the quantitative data on lisuride's binding affinities (Ki) for human dopamine, serotonin, and adrenergic receptors.
Data Presentation: Quantitative Receptor Binding Affinities
Table 1: Lisuride Binding Affinities (Ki, nM) at Human Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Reference(s) |
| D1 | 56.7 | [4] |
| D2 | 0.95, 2.0 | [4][5] |
| D3 | 1.08 | [4] |
| D4 | High Affinity | [3] |
| D5 | Low-nanomolar affinity | [1] |
Table 2: Lisuride Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Receptor Subtype | Reported Ki (nM) | Reference(s) |
| 5-HT1A | 0.15 - 6.9, 0.5 | [1][5] |
| 5-HT1B | 16 - 18.6 | [1] |
| 5-HT1D | Sub-nanomolar affinity | [1] |
| 5-HT2A | Low-nanomolar affinity | [1] |
| 5-HT2B | Low-nanomolar affinity (antagonist properties) | [1][3] |
| 5-HT2C | Low-nanomolar affinity | [1] |
Table 3: Lisuride Binding Affinities (Ki, nM) at Human Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Reference(s) |
| α1A | Low-nanomolar affinity | [1] |
| α1B | Low-nanomolar affinity | [1] |
| α1D | Low-nanomolar affinity | [1] |
| α2A | Sub-nanomolar affinity | [1] |
| α2B | Sub-nanomolar affinity | [1] |
| α2C | Sub-nanomolar affinity | [1] |
Functional Activity and Signaling Pathways
Lisuride's functional activity is as diverse as its binding profile. It acts as a potent agonist at D2-like dopamine receptors and 5-HT1A receptors, which are key to its therapeutic effects in Parkinson's disease and its potential anxiolytic properties, respectively.[6][7] Its activity at 5-HT2A receptors is of particular interest, as it is a partial agonist but lacks the hallucinogenic effects of the structurally similar LSD.[1][8] This has been attributed to biased agonism, where lisuride preferentially activates certain downstream signaling pathways over others.[9]
Dopamine D2 Receptor Signaling
Activation of D2 receptors by lisuride primarily involves the coupling to Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins. Lisuride's potent agonism at these receptors also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[7] This mechanism is thought to contribute to its anxiolytic and antidepressant-like effects.
Serotonin 5-HT2A Receptor Signaling and Biased Agonism
Lisuride's interaction with the 5-HT2A receptor is a prime example of biased agonism. While it is a partial agonist, it does not induce the psychedelic effects associated with other 5-HT2A agonists like LSD.[1][8] Research suggests that lisuride is a G protein-biased agonist at the 5-HT2A receptor, meaning it preferentially activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] However, it appears to have weak or no recruitment of the β-arrestin pathway, which is implicated in the hallucinogenic effects of LSD.[1][9]
Experimental Protocols
The characterization of lisuride's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of lisuride for the dopamine D2 receptor using [3H]spiperone, a potent D2 antagonist radioligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Radioligand: [3H]spiperone (specific activity ~70-90 Ci/mmol).
-
Unlabeled competitor: Lisuride maleate.
-
Non-specific binding control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
[3H]spiperone at a final concentration close to its Kd (e.g., 0.1-0.3 nM).
-
Either lisuride solution (for competition curve), assay buffer (for total binding), or non-specific binding control.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Data analysis: The IC50 value (concentration of lisuride that inhibits 50% of specific [3H]spiperone binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for D2 Receptor Agonism
This protocol describes a functional assay to measure the ability of lisuride to inhibit adenylyl cyclase activity via the D2 receptor, typically in cells co-stimulated with forskolin (B1673556) to elevate basal cAMP levels.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
This compound.
-
Forskolin.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of lisuride to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production (e.g., 1-10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of lisuride. Determine the EC50 value (concentration of lisuride that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
Phosphoinositide Hydrolysis Assay for 5-HT2A Receptor Activity
This assay measures the activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates (IPs) following 5-HT2A receptor stimulation by lisuride.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).
-
[3H]myo-inositol.
-
This compound.
-
LiCl solution (to inhibit inositol monophosphatase).
-
Cell culture medium.
-
Anion exchange chromatography columns.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Add serial dilutions of lisuride and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
Extract the soluble inositol phosphates.
-
Separate the [3H]inositol phosphates from other radiolabeled molecules using anion exchange chromatography.
-
Quantify the radioactivity of the eluted [3H]IPs using a scintillation counter.
-
Data analysis: Plot the amount of [3H]IPs produced against the concentration of lisuride to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a measure of this specific signaling pathway. The PathHunter® β-arrestin assay is a common commercially available platform.
-
Materials:
-
A cell line engineered to co-express the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
This compound.
-
PathHunter® detection reagents.
-
White, opaque 96-well microplates.
-
A luminometer.
-
-
Procedure:
-
Seed the PathHunter® cells in the 96-well plates and culture overnight.
-
Add serial dilutions of lisuride to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Data analysis: Plot the luminescence signal against the concentration of lisuride to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
The mechanism of action of this compound in the central nervous system is characterized by its promiscuous yet potent interactions with a range of dopamine, serotonin, and adrenergic receptors. Its high affinity and agonist activity at D2-like dopamine receptors are fundamental to its efficacy in Parkinson's disease. Concurrently, its potent agonism at 5-HT1A receptors likely contributes to a favorable neuropsychiatric profile. The phenomenon of biased agonism at the 5-HT2A receptor provides a compelling molecular explanation for its lack of hallucinogenic properties, a key differentiator from other ergoline derivatives. A thorough understanding of lisuride's complex pharmacology, facilitated by the detailed experimental approaches outlined in this guide, is crucial for the rational design and development of novel CNS therapeutics with improved efficacy and safety profiles. The continued investigation into the nuanced signaling signatures of compounds like lisuride will undoubtedly pave the way for more targeted and effective treatments for a variety of neurological and psychiatric disorders.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assess GPCR Biased Signaling of Agonist [discoverx.com]
The Ergoline Derivative Lisuride: A Technical Guide to its Dopamine D2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of lisuride (B125695) maleate's interaction with the dopamine (B1211576) D2 receptor (D2R). Lisuride, an ergoline (B1233604) derivative, is a potent dopamine agonist with a complex pharmacological profile that has been a subject of extensive research.[1][2] This document details its binding affinity, functional potency, and the intricate signaling pathways it modulates, offering a comprehensive resource for professionals in neuroscience and drug development.
Quantitative Pharmacological Profile
The following tables summarize the quantitative data on lisuride's binding affinity (Ki) and functional potency (EC50) at the dopamine D2 receptor, in comparison to other relevant dopamine agonists.
Table 1: Binding Affinity (Ki) of Dopamine Agonists at the D2 Receptor
| Compound | Ki (nM) | Species | Radioligand | Source |
| Lisuride | 0.95 | Human | [3H]Spiperone | [3] |
| Lisuride | 0.61 | Human | [3H]Spiperone | [3] |
| Cabergoline | 0.61 | Human | [3H]Spiperone | [3] |
| Pergolide | 0.86 | Human | [3H]Spiperone | [3] |
| Pramipexole | 79,500 | Human | [3H]Spiperone | [3] |
| Ropinirole | 98,700 | Human | [3H]Spiperone | [3] |
| α-dihydroergocryptine | 35.4 (D1) | Human | - | [3] |
Table 2: Functional Potency (EC50/pEC50) of Dopamine Agonists at the D2 Receptor
| Compound | Assay Type | pEC50 | Species | Notes | Source |
| Aripiprazole | Ca2+ mobilization | - | Human | Intrinsic activity = 24.3% | [4] |
| (+)Terguride | Ca2+ mobilization | - | Human | Intrinsic activity = 56.9% | [4] |
| OPC-4392 | Ca2+ mobilization | - | Human | Intrinsic activity = 58.6% | [4] |
| (-)3-PPP | Ca2+ mobilization | - | Human | Intrinsic activity = 75.1% | [4] |
| Aripiprazole | ERK2 phosphorylation | - | Human | Emax = 54.5% | [4] |
| (+)Terguride | ERK2 phosphorylation | - | Human | Emax = 92.3% | [4] |
| OPC-4392 | ERK2 phosphorylation | - | Human | Emax = 93.1% | [4] |
| (-)3-PPP | ERK2 phosphorylation | - | Human | Emax = 101.1% | [4] |
Core Signaling Pathways of Lisuride at the D2 Receptor
Lisuride's agonism at the D2 receptor primarily initiates a cascade of intracellular events through the coupling of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, lisuride's interaction with the D2 receptor can also trigger G-protein-independent signaling through the recruitment of β-arrestin.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize lisuride's activity at the D2 receptor.
Radioligand Binding Assay ([3H]Spiperone Competition)
This assay determines the binding affinity (Ki) of lisuride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]Spiperone.[5][6][7][8]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, 0.025% ascorbic acid, 0.001% BSA, pH 7.4).[7]
-
[3H]Spiperone (Radioligand).
-
Lisuride maleate (B1232345) (Test compound).
-
Non-specific binding control (e.g., (+)-Butaclamol).[7]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-D2R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable buffer for storage or immediate use.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, cell membrane preparation, and either lisuride (at varying concentrations), assay buffer (for total binding), or (+)-butaclamol (for non-specific binding).
-
Radioligand Addition: Initiate the binding reaction by adding [3H]Spiperone to all wells. The final concentration of the radioligand should be approximately 2-3 times its Kd value.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of lisuride from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This assay measures the functional potency (EC50) of lisuride by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to receptor activation.[9][10][11][12]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Lisuride maleate (Test compound).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture the D2R-expressing cells to the appropriate confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer at the optimized cell density.
-
Assay Setup: In a 384-well plate, dispense the cell suspension. Add varying concentrations of lisuride or a vehicle control.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[11]
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.[10]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the dose-response curve for lisuride to determine its EC50 value for cAMP inhibition.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation, providing insights into G-protein-independent signaling and the potential for biased agonism.[13][14][15][16]
Materials:
-
HEK293 cells.
-
Expression plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., Venus or YFP).
-
Transfection reagent.
-
Cell culture medium.
-
This compound (Test compound).
-
BRET substrate (e.g., Coelenterazine h).
-
White, clear-bottom 96-well plates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin2 plasmids. Culture the cells for 24-48 hours to allow for protein expression.
-
Cell Plating: Seed the transfected cells into white, clear-bottom 96-well plates.
-
Compound Addition: Add varying concentrations of lisuride or a vehicle control to the wells.
-
Substrate Addition and Reading: Add the BRET substrate (Coelenterazine h) to each well and immediately measure the luminescence at two wavelengths (e.g., ~485 nm for Rluc8 and ~530 nm for Venus) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the dose-response curve for lisuride-induced BRET to determine its EC50 for β-arrestin recruitment.
Biased Agonism of Lisuride at the D2 Receptor
The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of a subset of downstream signaling pathways.[17] In the context of the D2 receptor, this typically refers to a bias towards either G-protein-mediated signaling or β-arrestin-mediated signaling.
While lisuride is a potent D2 agonist, there is evidence to suggest it may exhibit functional selectivity. Some studies have indicated that lisuride's profile may differ from that of other dopamine agonists, potentially showing a bias in its signaling cascade.[18][19] The precise nature and extent of lisuride's biased agonism at the D2 receptor is an active area of research. Quantitative analysis of biased agonism often involves comparing the potency (EC50) and efficacy (Emax) of a ligand in G-protein-dependent assays (e.g., cAMP inhibition) versus β-arrestin-dependent assays (e.g., β-arrestin recruitment).[20][21]
Conclusion
This compound is a powerful dopamine D2 receptor agonist with high binding affinity and functional potency. Its mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase, as well as the recruitment of β-arrestin, opening the possibility of biased agonism. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of lisuride and other D2R ligands. A deeper understanding of the nuanced signaling profiles of such compounds is crucial for the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Lisuride, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine D2 agonists lisuride and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Serotonergic Profile of Lisuride Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, is a pharmacologically complex agent with a significant footprint in neuroscience research and clinical applications. While its dopaminergic properties are well-established, its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system is multifaceted and crucial to its therapeutic and adverse effect profile. This technical guide provides a comprehensive overview of the serotonin receptor activity of Lisuride maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Serotonin Receptor Binding and Functional Activity of this compound
This compound exhibits a broad spectrum of activity across various serotonin receptor subtypes, acting as an agonist, partial agonist, or antagonist depending on the specific receptor. The following tables summarize the binding affinities (Ki) and functional activities (EC50, IC50, Emax) of Lisuride at key human 5-HT receptors.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| 5-HT1A | 0.5 | [3H]8-OH-DPAT | Rat Brain | [1] |
| 5-HT1A | 4.8 | [3H]8-OH-DPAT | Mouse Brain | [2] |
| 5-HT2A | 2.1 | [3H]Ketanserin | Mouse Brain | [2] |
| 5-HT2A/2C | High Affinity | Not Specified | Not Specified | [3] |
| 5-HT2B | Antagonist Activity | Not Specified | Not Specified | [4] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Activity | Potency (EC50/IC50, nM) | Efficacy (% of 5-HT or LSD) | Reference |
| 5-HT1A | - | Potent Agonist | - | - | [2] |
| 5-HT2A | miniGαq Recruitment | Partial Agonist | 1.8 | 52% (vs. 5-HT) | [2][5] |
| 5-HT2A | β-arrestin 2 Recruitment | Partial Agonist | 1.2 | 6% (vs. 5-HT) | [2][5] |
Note: Efficacy is reported relative to the maximal response of the reference agonist (5-HT or LSD).
Key Signaling Pathways
Lisuride's functional effects are mediated through its interaction with the intracellular signaling cascades coupled to serotonin receptors. The two primary pathways relevant to Lisuride's serotonergic activity are the Gαi/o and Gαq pathways.
5-HT1A Receptor Signaling (Gαi/o Pathway)
5-HT1A receptors are coupled to inhibitory G-proteins (Gαi/o). Agonist binding, including by Lisuride, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]
5-HT2A Receptor Signaling (Gαq Pathway)
5-HT2A receptors are coupled to Gq/11 proteins.[7] Agonist binding initiates the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
The characterization of Lisuride's activity at serotonin receptors relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the binding affinity (Ki) of Lisuride for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Rat brain tissue homogenate (hippocampus or cortex) or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
-
Non-specific Binding Control: 5-HT (Serotonin) or 8-OH-DPAT (unlabeled).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit Lisuride. For non-specific binding, add a high concentration of unlabeled 5-HT or 8-OH-DPAT.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Lisuride concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lisuride | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics of Lisuride Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the pharmacokinetics of lisuride (B125695) maleate (B1232345) in commonly used rodent models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of lisuride, supported by quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of lisuride has been primarily characterized in rats. While comprehensive data in mice is less available in the public domain, the following tables summarize the key parameters identified in the literature for rats.
Table 1: Pharmacokinetic Parameters of Lisuride in Rats Following Intravenous Administration
| Parameter | Value | Species/Strain | Dose (µg/kg) | Reference |
| Terminal Half-Life (t½) | A few hours | Rat | 100-250 | [1] |
| Total Clearance | Indicated extrahepatic metabolism | Rat | 100-250 | [1] |
| Distribution | Rapidly crosses membranes; high affinity for the pituitary | Rat | Not specified | [1][2] |
Table 2: Pharmacokinetic Parameters of Lisuride in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Dose (µg/kg) | Reference |
| Absorption | Almost completely absorbed | Rat | 100-250 | [1][2] |
| First-Pass Effect (FPE) | Lowest compared to rhesus monkeys | Rat | 100-250 | [1] |
| Bioavailability | High enough to produce significant systemic exposure | Rat | Not specified | [1] |
| Time to Peak (Tmax) | Rapid absorption suggested | Rat | Not specified | [3] |
| Elimination | Primarily via the liver | Rat | Not specified | [1] |
| Enterohepatic Circulation | Demonstrated | Rat | Not specified | [1][2] |
Experimental Protocols
The following section outlines the methodologies for key experiments in rodent models to assess the pharmacokinetics of lisuride maleate.
Animal Models and Drug Administration
-
Species: Male Wistar or Sprague-Dawley rats are commonly used. For comparative studies, mouse strains such as C57BL/6 can be utilized.
-
Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound is typically dissolved in a suitable vehicle such as saline or a solution of 10% sucrose (B13894) to improve palatability for oral administration.
-
Administration Routes:
-
Oral (p.o.): Administered via oral gavage. To minimize stress, animals can be trained to voluntarily accept the drug solution from a syringe.
-
Intravenous (i.v.): Administered as a bolus injection into the tail vein to determine absolute bioavailability and clearance rates.
-
Intraperitoneal (i.p.): A common route for systemic administration in mice for pharmacological studies.
-
Blood Sample Collection
-
Methodology: Blood samples are typically collected from the tail vein at predetermined time points after drug administration. For terminal studies, cardiac puncture can be used to collect a larger volume of blood.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA or heparin.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method: HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of lisuride in plasma.
-
Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile (B52724). An internal standard is added prior to precipitation to ensure accuracy.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both lisuride and the internal standard.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of lisuride are primarily mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. The following diagrams illustrate these signaling pathways and a typical experimental workflow for a pharmacokinetic study.
Signaling Pathways
Lisuride acts as an agonist at dopamine D2 receptors and has complex interactions with serotonin receptors, including agonist activity at 5-HT1A receptors and partial agonist activity at 5-HT2A receptors.
Caption: Lisuride's agonism at the Dopamine D2 receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Caption: Lisuride activates the Serotonin 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP.
Caption: As a partial agonist at the Serotonin 5-HT2A receptor, lisuride activates the Gq/11 pathway, leading to downstream signaling cascades.
Experimental Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study of lisuride in a rodent model.
Caption: A standard workflow for a rodent pharmacokinetic study, from animal preparation to data analysis.
References
- 1. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey | Semantic Scholar [semanticscholar.org]
- 3. Disposition of oral lisuride in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Binding Profile of Lisuride Maleate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, is a well-established therapeutic agent primarily recognized for its potent agonism at dopamine (B1211576) D2 receptors, making it a cornerstone in the management of Parkinson's disease and hyperprolactinemia.[1] However, its pharmacological profile extends far beyond its dopaminergic activity. Lisuride exhibits a broad spectrum of interactions with various other G-protein coupled receptors (GPCRs), earning it the description of a "dirty drug."[2] This extensive off-target binding profile is critical to understanding both its therapeutic efficacy in other conditions, such as migraine, and its potential side-effect profile. This technical guide provides a comprehensive overview of the off-target binding affinities of lisuride maleate, details the experimental methodologies used to determine these interactions, and visualizes the associated signaling pathways.
Off-Target Binding Affinity of this compound
The following tables summarize the quantitative data on the binding affinity of this compound for various off-target receptors, primarily determined through radioligand binding assays. The data is presented as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values, which indicate the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
Table 1: Serotonin (B10506) Receptor Subtypes
| Receptor Subtype | pKi Range | Ki Range (nM) | Functional Activity | Reference |
| 5-HT1A | 9.7 - 9.8 | 0.16 - 0.2 | Full Agonist | [3] |
| 5-HT1D | 9.0 | 1.0 | Partial Agonist | [3] |
| 5-HT2A | 8.6 | 2.5 | Partial Agonist | [3] |
| 5-HT2B | 8.9 | 1.26 | Antagonist | [3] |
| 5-HT2C | 7.9 - 8.3 | 5.0 - 12.6 | Partial Agonist | [3] |
| 5-HT6 | 7.5 - 8.3 | 5.0 - 31.6 | Partial Agonist | [3] |
| 5-HT7 | 8.2 - 9.3 | 0.5 - 6.3 | Full Agonist | [3] |
Table 2: Adrenergic Receptor Subtypes
| Receptor Subtype | pKi Range | Ki Range (nM) | Functional Activity | Reference |
| α1A | 7.9 - 8.3 | 5.0 - 12.6 | Antagonist | [3] |
| α1B | 7.17 | 67 | Antagonist | [4] |
| α2A | 9.0 - 10.3 | 0.05 - 1.0 | Antagonist | [3] |
| α2B | 8.5 - 9.9 | 0.13 - 3.16 | Antagonist | [3] |
| α2C | 9.3 - 9.9 | 0.13 - 0.5 | Antagonist | [3] |
Table 3: Histamine (B1213489) Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) | Functional Activity | Reference |
| H1 | ~7.7 | ~20 | Partial Agonist | [2] |
Table 4: Dopamine Receptor Subtypes (for comparison)
| Receptor Subtype | pKi Range | Ki Range (nM) | Functional Activity | Reference |
| D1 | Low-nanomolar | - | Antagonist | [2] |
| D2 | 9.2 - 9.5 | 0.32 - 0.63 | Partial Agonist | [3][5] |
| D3 | 9.6 | 0.25 | Partial Agonist | [3] |
| D4 | 8.3 | 5.0 | Partial Agonist | [3] |
| D5 | 8.5 | 3.16 | Partial Agonist | [3] |
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented above are predominantly determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (lisuride) to compete with a radiolabeled ligand for binding to a specific receptor.
General Protocol for Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compound: this compound.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl with appropriate ions).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the receptor preparation in the assay buffer. A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of lisuride.
-
The concentration of lisuride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Off-Target Signaling Pathways
The interaction of lisuride with its off-target receptors can trigger a variety of intracellular signaling cascades, leading to diverse physiological effects.
Adrenergic Receptor Signaling
Lisuride acts as an antagonist at both α1 and α2 adrenergic receptors.[2]
-
α1-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Antagonism by lisuride would block the downstream activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This would prevent the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Lisuride's antagonism would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Histamine H1 Receptor Signaling
Lisuride acts as a partial agonist at histamine H1 receptors.[2] This means it binds to and activates the receptor, but with lower efficacy than the endogenous agonist, histamine. H1 receptors are coupled to Gq proteins. As a partial agonist, lisuride will weakly stimulate the Gq/PLC/IP3-DAG pathway, leading to a smaller increase in intracellular calcium and PKC activation compared to a full agonist.
Conclusion
This compound exhibits a complex off-target binding profile, with significant interactions at various serotonin, adrenergic, and histamine receptors. This polypharmacology is a critical consideration in both its therapeutic application and safety assessment. The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals to better understand the multifaceted nature of lisuride's mechanism of action. Further investigation into the in vivo consequences of these off-target interactions will continue to refine our understanding of this versatile therapeutic agent.
References
- 1. lisuride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Lisuride - Wikipedia [en.wikipedia.org]
- 3. lisuride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. lisuride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Lisuride Maleate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Lisuride maleate (B1232345), a dopamine (B1211576) D2/D3 receptor agonist. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in the field of neurodegenerative diseases.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective properties of Lisuride have been evaluated in various in vitro models of neuronal damage. The following tables summarize the quantitative findings from key studies, demonstrating Lisuride's ability to protect dopaminergic neurons from toxic insults.
Table 1: Neuroprotection against L-DOPA-Induced Toxicity in Primary Mouse Mesencephalic Cultures
| Lisuride Concentration (µM) | Toxin (L-DOPA, 200 µM) | % Survival of Tyrosine Hydroxylase Immunoreactive (THir) Neurons (relative to control) |
| 0 | - | 100% |
| 0 | + | 75 ± 5% |
| 0.001 | + | 85 ± 6% |
| 0.01 | + | 90 ± 5% |
| 0.1 | + | 95 ± 7% |
| 1 | + | 100 ± 8% |
Data extracted from Gille et al., 2002.[1]
Table 2: Neuroprotection against MPP+ -Induced Toxicity in Primary Mouse Mesencephalic Cultures
| Lisuride Concentration (µM) | Toxin (MPP+, 10 µM) | % Survival of Tyrosine Hydroxylase Immunoreactive (THir) Neurons (relative to control) |
| 0 | - | 100% |
| 0 | + | 25 ± 5% |
| 0.001 | + | 37 ± 6% |
| 0.01 | + | 42 ± 5% |
| 0.1 | + | 45 ± 7% |
| 1 | + | 50 ± 8% |
Data extracted from Gille et al., 2002.[1]
Table 3: Effect of Lisuride on Lactate (B86563) Production in the Presence of L-DOPA
| Lisuride Concentration (µM) | Toxin (L-DOPA, 200 µM) | Lactate Production (% of L-DOPA treated) |
| 0 | + | 100% |
| 0.001 | + | ~90% |
| 0.01 | + | ~85% |
| 0.1 | + | ~80% |
Data interpretation from Gille et al., 2002, indicating a reduction in anaerobic metabolism.[1]
Core Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide step-by-step protocols for key in vitro experiments.
Primary Mesencephalic Neuron Culture
This protocol is foundational for studying dopaminergic neuron survival.
Objective: To establish primary neuron cultures from embryonic mouse mesencephalon.
Materials:
-
Timed-pregnant mice (embryonic day 14)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
L-glutamine
-
Trypsin-EDTA
-
DNase I
-
Poly-L-lysine coated culture plates
Protocol:
-
Euthanize timed-pregnant mice and dissect the mesencephalon from embryonic day 14 fetuses.
-
Mechanically dissociate the tissue in a suitable buffer.
-
Perform enzymatic digestion with trypsin and DNase I.
-
Triturate the cell suspension to obtain single cells.
-
Plate the cells on poly-L-lysine coated culture plates in DMEM supplemented with FBS, horse serum, penicillin-streptomycin, and L-glutamine.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24-48 hours, change the medium to a serum-free neurobasal medium supplemented with B27 and L-glutamine.
Induction of Neuronal Toxicity
These protocols describe the application of neurotoxins to model Parkinson's disease-like neurodegeneration.
2.2.1. 6-Hydroxydopamine (6-OHDA) Induced Toxicity
Objective: To induce selective degeneration of dopaminergic neurons using 6-OHDA.
Protocol:
-
Prepare a stock solution of 6-OHDA in a solution containing an antioxidant (e.g., ascorbic acid) to prevent auto-oxidation.
-
On the day of the experiment, dilute the 6-OHDA stock solution to the desired final concentration in the culture medium.
-
For neuroprotection studies, pre-treat the primary mesencephalic cultures with various concentrations of Lisuride maleate for a specified period (e.g., 1 hour).
-
Remove the pre-treatment medium and add the 6-OHDA-containing medium to the cultures.
-
Incubate for the desired duration (e.g., 24-48 hours) before assessing cell viability or other endpoints.
2.2.2. 1-methyl-4-phenylpyridinium (MPP+) Induced Toxicity
Objective: To induce mitochondrial dysfunction and neuronal death using MPP+.
Protocol:
-
Prepare a stock solution of MPP+ in sterile water or culture medium.
-
On the day of the experiment, dilute the MPP+ stock solution to the final desired concentration in the culture medium.
-
Pre-treat primary mesencephalic cultures with this compound for a specified duration.
-
Expose the cultures to MPP+ for a defined period (e.g., 48 hours).[1]
-
Assess neuronal viability following the incubation period.
Assessment of Neuroprotection
2.3.1. Immunocytochemistry for Tyrosine Hydroxylase (TH)
Objective: To identify and quantify surviving dopaminergic neurons.
Protocol:
-
Fix the primary cultures with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the cells with a primary antibody against Tyrosine Hydroxylase (TH).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Count the number of TH-positive neurons in multiple fields of view to determine the percentage of surviving dopaminergic neurons.
2.3.2. Lactate Assay
Objective: To measure the levels of lactate in the culture medium as an indicator of anaerobic metabolism.
Protocol:
-
Collect the culture medium from the experimental wells.
-
Use a commercial lactate assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the lactate concentration based on a standard curve.
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the expression and phosphorylation of key proteins in signaling pathways.
Protocol:
-
Lyse the cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, TH, paraplegin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the activation of specific intracellular signaling pathways.
Dopamine D2/D3 Receptor Signaling in Neuroprotection
Lisuride acts as an agonist for both D2 and D3 dopamine receptors. The activation of these receptors, particularly the D3 receptor, is crucial for its neuroprotective effects against toxins like 6-OHDA. This involves the preservation of key mitochondrial proteins such as paraplegin.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of Lisuride in vitro.
This technical guide provides a comprehensive summary of the in vitro neuroprotective effects of this compound, offering valuable data and protocols for researchers in the field. The presented evidence underscores the potential of Lisuride as a therapeutic agent for neurodegenerative disorders, warranting further investigation into its mechanisms of action.
References
Lisuride Maleate in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, has been a subject of significant research in the context of Parkinson's disease (PD) for its potent dopamine (B1211576) agonistic properties. This technical guide provides an in-depth overview of Lisuride's mechanism of action, key experimental protocols for its evaluation, and a summary of quantitative data from pivotal studies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for Parkinson's disease.
Mechanism of Action and Receptor Profile
Lisuride exerts its therapeutic effects primarily by acting as a potent agonist at dopamine D2 and D3 receptors, compensating for the depleted dopamine levels in the brains of Parkinson's disease patients.[1] This action helps to alleviate the cardinal motor symptoms of the disease, such as bradykinesia, rigidity, and tremor.[1] Beyond its high affinity for D2-like receptors, Lisuride also interacts with other receptor systems, contributing to its overall pharmacological profile. It displays a notable affinity for serotonin (B10506) (5-HT) receptors, acting as a partial agonist at 5-HT1A and 5-HT2A/2C receptors.[1][2] This interaction with the serotonergic system may contribute to its efficacy in non-motor symptoms and potentially modulate the risk of certain side effects. Furthermore, Lisuride exhibits antagonist properties at 5-HT2B receptors, a characteristic that is thought to mitigate the risk of cardiac valvulopathy, a serious adverse effect associated with some other ergoline-derived dopamine agonists.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of Lisuride for various dopamine and serotonin receptor subtypes as determined in human brain tissue.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D1 | 56.7[3] |
| Dopamine D2 | 0.95[3] |
| Dopamine D3 | 1.08[3] |
| Dopamine D4 | High Affinity[4] |
| Serotonin 5-HT1A | High Affinity[4] |
Signaling Pathways
Lisuride's interaction with dopamine and serotonin receptors triggers downstream intracellular signaling cascades. As a D2 receptor agonist, Lisuride is known to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which it influences neuronal excitability and gene expression in the striatum.
Preclinical Research and Experimental Protocols
Animal models are crucial for evaluating the efficacy and neuroprotective potential of anti-parkinsonian drugs. The most commonly employed models in Lisuride research are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.
Experimental Protocol:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (typically 8-16 µg in ascorbate-saline) into the desired brain region (e.g., medial forebrain bundle).
-
Behavioral Assessment: Two to three weeks post-lesion, assess rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) to confirm the lesion. Other behavioral tests can include the cylinder test for forelimb akinesia and the stepping test for bradykinesia.
-
Lisuride Treatment: Administer Lisuride maleate (e.g., 0.1-1 mg/kg, intraperitoneally or subcutaneously) according to the study design (neuroprotective or symptomatic).
-
Post-mortem Analysis: At the end of the treatment period, perfuse the animals and dissect the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and the reduction of TH-positive fibers in the striatum.
MPTP Mouse Model of Parkinson's Disease
The MPTP model is widely used to study the mechanisms of dopamine neuron degeneration and to test potential neuroprotective agents.
Experimental Protocol:
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for several consecutive days.
-
Behavioral Testing: Assess motor function using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.
-
Lisuride Treatment: Administer this compound before, during, or after MPTP administration to assess its neuroprotective or restorative effects.
-
Neurochemical and Histological Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC). Perform TH immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.
Clinical Research and Efficacy
Lisuride has been evaluated in numerous clinical trials for its efficacy in treating Parkinson's disease, both as a monotherapy in early-stage patients and as an adjunctive therapy in patients with advanced disease experiencing motor fluctuations.
Summary of Clinical Trial Data
The following tables summarize key quantitative findings from selected clinical studies on Lisuride.
Table 1: Lisuride as Monotherapy in Early Parkinson's Disease
| Study | Duration | Mean Lisuride Dose (mg/day) | Outcome Measure | Result |
| Rinne et al. (1985) | 5 years | 1.2 - 2.4 | Delay in need for Levodopa (B1675098) | Lisuride significantly postponed the need for levodopa therapy. |
| Lieberman et al. (1981)[5] | 1 year | 3.6 | Total Parkinson's Disease Disability Score | Significant reduction (p ≤ 0.05) in bradykinesia, gait disorder, and total disability score.[5] |
Table 2: Lisuride as Adjunctive Therapy in Advanced Parkinson's Disease
| Study | Duration | Mean Lisuride Dose (mg/day) | Outcome Measure | Result |
| Gopinathan et al. (1981) | 8 weeks | 2.4 | "On" time (in patients with "on-off" phenomena) | Significant increase in "on" time from 4.6 to 9.6 hours. |
| Vaamonde et al. (1991) | 3 months (mean) | 2.8 (subcutaneous infusion) | Reduction in Levodopa dose | Levodopa dose was reduced by an average of 37%. |
| Meneghetti et al. (1986)[6] | 3 months (mean) | Not specified | Total Parkinson's Disease Disability Score | Significant improvement (p < 0.01) in total disability score when added to levodopa therapy.[6] |
Clinical Trial Protocol: Subcutaneous Lisuride Infusion
Continuous subcutaneous infusion of Lisuride has been investigated as a strategy to provide more stable dopaminergic stimulation and reduce motor fluctuations.
Inclusion Criteria:
-
Diagnosis of idiopathic Parkinson's disease.
-
Presence of motor fluctuations ("on-off" phenomena) not adequately controlled by oral medications.
Exclusion Criteria:
-
Significant cognitive impairment or psychosis.
-
Severe dyskinesias that are not responsive to adjustments in levodopa dosage.
Treatment Protocol:
-
Initiation: Begin with a low dose of Lisuride administered via a portable infusion pump during waking hours.
-
Titration: Gradually increase the infusion rate based on clinical response and tolerability.
-
Concomitant Medication: Adjust the dosage of oral levodopa and other anti-parkinsonian medications as needed to optimize motor control and minimize side effects.
-
Monitoring: Regularly assess motor function using scales such as the Unified Parkinson's Disease Rating Scale (UPDRS) and monitor for adverse events.
Conclusion
This compound remains a valuable tool in the research and treatment of Parkinson's disease. Its well-characterized mechanism of action, centered on potent D2/D3 receptor agonism, provides a solid foundation for its therapeutic effects. The detailed experimental protocols outlined in this guide offer a framework for the preclinical and clinical evaluation of Lisuride and other novel dopamine agonists. The quantitative data from numerous studies underscore its efficacy in improving motor symptoms and managing treatment-related complications. For researchers and drug development professionals, a thorough understanding of Lisuride's pharmacology and the methodologies used to study it is essential for advancing the next generation of therapies for Parkinson's disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Subcutaneous administration of lisuride in the treatment of complex motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous lisuride infusion in Parkinson's disease: clinical results using different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effects of Tiliroside and Lisuride Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous administration of lisuride in the treatment of complex motor fluctuations in Parkinson's disease. | Semantic Scholar [semanticscholar.org]
Investigating Lisuride Maleate in Migraine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of Lisuride (B125695) maleate (B1232345) in preclinical migraine models. It details the compound's mechanism of action, relevant signaling pathways, and established experimental protocols for evaluating its potential therapeutic efficacy. This document is intended to serve as a core resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction to Lisuride Maleate and its Rationale in Migraine
This compound is an ergot derivative that has been investigated for various neurological conditions, including migraine.[1][2][3][4] Its therapeutic potential in migraine is believed to stem from its complex pharmacology, primarily its interaction with serotonergic and dopaminergic receptor systems, which are known to be implicated in the pathophysiology of migraine.[1] Lisuride acts as a potent agonist at dopamine (B1211576) D2 receptors and also exhibits high affinity for several serotonin (B10506) (5-HT) receptors, including as an agonist at 5-HT1A and 5-HT2A/2C receptors, and an antagonist at 5-HT2B receptors.[5][6] This multifaceted receptor profile suggests that lisuride may modulate migraine-related pathways at multiple levels.
The trigeminal nervous system and the release of calcitonin gene-related peptide (CGRP) are central to the generation of migraine pain.[7] Therapeutic agents for migraine often target these pathways. While direct evidence linking lisuride to the modulation of CGRP release in established migraine models is still emerging, its action on 5-HT1 receptors, which are known to inhibit CGRP release, provides a strong rationale for its investigation.[8]
Key Signaling Pathways in Migraine and Potential Intervention by Lisuride
The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminovascular system. A key pathway involves the release of CGRP from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation. Lisuride's interaction with multiple receptor subtypes suggests it may interfere with this cascade at several points.
Experimental Protocols for Migraine Models
The following sections detail the methodologies for key preclinical models used to study migraine and the potential efficacy of compounds like this compound.
Nitroglycerin (NTG)-Induced Migraine Model
This is a widely used model as NTG is a known migraine trigger in humans.[5]
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to experimentation.
-
Baseline Measurements: Baseline behavioral responses (e.g., mechanical sensitivity) are measured prior to drug administration.
-
Drug Administration:
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A range of doses should be tested to establish a dose-response relationship.
-
-
NTG Administration: Nitroglycerin (10 mg/kg, i.p.), freshly diluted in saline, is administered to induce a migraine-like state.
-
Behavioral Testing:
-
Mechanical Allodynia: Periorbital or hind paw mechanical sensitivity is assessed using von Frey filaments at various time points (e.g., 30, 60, 90, and 120 minutes) post-NTG injection. The 50% withdrawal threshold is calculated.
-
Thermal Hyperalgesia: Latency to withdrawal from a thermal stimulus (e.g., radiant heat) is measured.
-
Photophobia: Time spent in the light versus dark compartments of a light/dark box is recorded.
-
-
Biochemical Analysis:
-
At the end of the experiment, animals are euthanized, and tissues (e.g., trigeminal nucleus caudalis (TNC), trigeminal ganglion, blood plasma) are collected.
-
Levels of CGRP, c-Fos (a marker of neuronal activation) in the TNC, and other relevant inflammatory mediators can be quantified using ELISA or immunohistochemistry.[7]
-
Inflammatory Soup (IS)-Induced Dural Inflammation Model
This model mimics the neurogenic inflammation associated with migraine by applying a mixture of inflammatory mediators to the dura mater.
Detailed Protocol:
-
Surgical Preparation:
-
Rats are anesthetized, and a cranial window is created to expose the dura mater.
-
A guide cannula may be implanted for repeated drug administration in conscious animals.
-
-
Inflammatory Soup Composition: A typical IS solution contains bradykinin, serotonin, histamine, and prostaglandin (B15479496) E2 (PGE2) at concentrations of 1-2 mM each in a buffered saline solution.
-
Drug Administration: this compound or vehicle is administered systemically prior to or locally onto the dura.
-
IS Application: A small volume (e.g., 10 µL) of the inflammatory soup is applied to the dural surface.
-
Behavioral and Biochemical Assessments: Similar to the NTG model, mechanical allodynia, thermal hyperalgesia, and markers of neuroinflammation (e.g., c-Fos in TNC, mast cell degranulation in the dura) are assessed.
Cortical Spreading Depression (CSD) Model
CSD is the electrophysiological correlate of migraine aura and can activate the trigeminovascular system.
Detailed Protocol:
-
Surgical Preparation:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
Burr holes are drilled over the cortex for CSD induction and recording.
-
-
CSD Induction: CSD is typically induced by a brief application of a high concentration of potassium chloride (KCl) solution or by electrical stimulation to the cortical surface.
-
Drug Administration: this compound or vehicle is administered prior to CSD induction.
-
CSD Monitoring: The propagation of CSD waves is monitored using electrophysiological recordings (e.g., DC potential shifts). The frequency and velocity of CSD waves are key parameters.
-
Biochemical Analysis: Following CSD, the expression of c-Fos in the TNC can be examined to assess trigeminal activation.[9]
Data Presentation: Quantitative Analysis of Lisuride Efficacy
The following tables are structured to present the quantitative data that should be collected from the described experimental models. Note: The data presented in these tables are illustrative and based on the expected effects of a compound with Lisuride's pharmacological profile, as specific preclinical data for Lisuride in these models is limited in the publicly available literature.
Table 1: Effect of this compound on Nitroglycerin-Induced Mechanical Allodynia
| Treatment Group | Dose (mg/kg, i.p.) | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold (g) post-NTG (120 min) | % Reversal of Hyperalgesia |
| Vehicle + Saline | - | 14.5 ± 1.2 | 14.2 ± 1.5 | N/A |
| Vehicle + NTG | - | 14.8 ± 1.0 | 4.5 ± 0.8 | 0% |
| Lisuride + NTG | 0.1 | 14.6 ± 1.3 | 6.8 ± 1.1 | 22.3% |
| Lisuride + NTG | 0.3 | 14.9 ± 1.1 | 9.5 ± 1.4** | 48.5% |
| Lisuride + NTG | 1.0 | 14.7 ± 1.4 | 12.1 ± 1.6 | 73.8% |
| Sumatriptan + NTG (Positive Control) | 0.6 | 14.4 ± 1.2 | 13.0 ± 1.3 | 82.5% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + NTG. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC) in the NTG Model
| Treatment Group | Dose (mg/kg, i.p.) | Number of c-Fos Positive Cells in TNC (per section) | % Inhibition of Neuronal Activation |
| Vehicle + Saline | - | 15 ± 4 | N/A |
| Vehicle + NTG | - | 150 ± 18 | 0% |
| Lisuride + NTG | 0.1 | 115 ± 15 | 25.9% |
| Lisuride + NTG | 0.3 | 80 ± 12** | 51.9% |
| Lisuride + NTG | 1.0 | 45 ± 9*** | 77.8% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + NTG. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on CGRP Release from Cultured Trigeminal Ganglion Neurons
| Treatment Condition | Lisuride Concentration (nM) | KCl-Stimulated CGRP Release (pg/mL) | % Inhibition of CGRP Release |
| Basal | - | 50 ± 8 | N/A |
| KCl (60 mM) | - | 450 ± 35 | 0% |
| KCl + Lisuride | 1 | 380 ± 28 | 17.5% |
| KCl + Lisuride | 10 | 250 ± 22 | 50.0% |
| KCl + Lisuride | 100 | 120 ± 15** | 82.5% |
| p<0.01, **p<0.001 vs. KCl alone. Data are presented as mean ± SEM. |
Conclusion
This technical guide outlines a systematic approach to investigating the efficacy of this compound in established preclinical models of migraine. The detailed protocols for the NTG, Inflammatory Soup, and CSD models, along with the corresponding behavioral and biochemical endpoints, provide a robust framework for assessing the therapeutic potential of this compound. While direct preclinical evidence for lisuride in these specific models is not abundant, its known interactions with key serotonergic and dopaminergic receptors implicated in migraine pathophysiology provide a strong rationale for its further investigation. The structured data tables and pathway diagrams presented herein offer a clear template for the design and interpretation of future studies aimed at elucidating the role of this compound in migraine.
References
- 1. The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive treatment of migraine headache with a new isoergolenyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisuride as a migraine prophylactic in children: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lisuride for the prevention of migraine. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsive effects of the dopamine agonist this compound after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine and migraine: a review of pharmacological, biochemical, neurophysiological, and therapeutic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Znhit1 alleviates nitroglycerin-induced hyperalgesia in migraine mice via the inhibition of NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Lisuride Maleate and Prolactin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lisuride (B125695) maleate's mechanism of action, its effects on prolactin secretion, and the experimental methodologies used to study these interactions. Lisuride is a potent semisynthetic ergot derivative that functions as a dopamine (B1211576) agonist, primarily targeting the D2 receptor subtype.[1] Its principal therapeutic application in this context is the management of hyperprolactinemia, a condition characterized by elevated prolactin levels.[1][2] By mimicking the natural inhibitory action of dopamine on the pituitary gland, Lisuride effectively suppresses both the synthesis and secretion of prolactin.[2][3][4]
Core Mechanism of Action: D2 Receptor Signaling
Lisuride exerts its prolactin-lowering effects by acting as a direct agonist on dopamine D2 receptors located on the surface of lactotroph cells in the anterior pituitary gland.[1][5] The binding of Lisuride to these G-protein coupled receptors initiates an intracellular signaling cascade that culminates in the inhibition of prolactin (PRL) gene transcription, synthesis, and exocytosis.
The primary pathway involves the activation of an inhibitory G-protein (Gαi), which in turn suppresses the activity of the enzyme adenylyl cyclase.[2] This leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6] A decrease in cAMP-dependent protein kinase A (PKA) activity affects downstream signaling pathways and reduces the transcription of the prolactin gene. Furthermore, this signaling cascade influences ion channel activity, leading to hyperpolarization of the cell membrane and a decrease in intracellular calcium levels, which are critical for the exocytosis of prolactin-containing granules. In some cellular contexts, the regulation of the MAPK/ERK pathway is also involved.[7]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data from key human and preclinical studies investigating the effect of Lisuride maleate (B1232345) on prolactin levels.
Table 1: Summary of Human Clinical Studies
| Study Population | Lisuride Dosage | Duration of Treatment | Key Quantitative Findings on Prolactin (PRL) Levels | Citation(s) |
| Women with hyperprolactinemia-amenorrhea | 100 µg (acute) | Single Dose | Significant suppression of serum PRL. | [8] |
| Women with hyperprolactinemia-amenorrhea | 50-200 µg daily | Prolonged | Lowered PRL levels into the normal range in 9 out of 11 subjects. | [8] |
| Women with hyperprolactinemic amenorrhea | 0.2-0.4 mg daily | Not specified | Serum PRL decreased to normal in 10 out of 12 patients. | [9] |
| Acromegalic patients | 0.2 mg (acute) | Single Dose | Significantly reduced plasma PRL. | [10] |
| Acromegalic patients | 0.3 mg (acute) | Single Dose | Significantly reduced plasma PRL. | [10] |
| Healthy female volunteers | 100-200 µg (acute) | Single Dose | Suppressed basal PRL levels for at least 6 hours. | [11] |
| Healthy female volunteers | 300 µg (acute) | Single Dose | Effectively decreased TRH-induced hyperprolactinemia. | [11] |
| Patients with hyperprolactinemia | ~1.0 mg daily (average) | 3-6 months | Plasma PRL levels were reduced by 83%. | [12] |
| Postpartum women (lactation inhibition) | 300 µg or 600 µg daily | 7 days | Both doses lowered PRL; the 600 µg dose was significantly more effective. | [13] |
| Healthy male volunteers | 25 µg (IV, IM, or SC) | Single Dose | PRL concentrations were reduced by a maximum of 60%. | [14] |
| Normal and hyperprolactinemic women | 0.1 mg (acute) | Single Dose | Significant PRL decrease within 1 hour, reaching the lowest level at 4 hours. | [15] |
Table 2: Summary of Preclinical (In Vitro & Animal) Studies
| Model System | Lisuride Concentration / Dosage | Duration of Treatment | Key Quantitative Findings on Prolactin (PRL) | Citation(s) |
| Rat anterior pituitary gland (in vivo/in vitro) | 100 µg daily (injection) | 7 days | Markedly inhibited the incorporation of ³H-leucine into prolactin; reduced pituitary weight (26%) and DNA content (35%) in estrogen-treated rats. | [16] |
| MMQ pituitary cell line (in vitro) | 10-500 nM | Static incubation | Inhibited maitotoxin-stimulated PRL release in a concentration-dependent manner. | [6] |
| MMQ pituitary cell line (in vitro) | 50 nM | Perifusion assay | Decreased maitotoxin-stimulated PRL release. | [6] |
| Primary rat pituitary cells (in vitro) | Not specified | Not specified | Significantly inhibited basal and TRH-stimulated PRL secretion. | [17] |
| Hypoprolactinemic rats | Not specified | 7 days | Induced hypoprolactinemia, leading to reduced ventral prostate weight. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the study of Lisuride and prolactin.
Protocol 1: Clinical Assessment of Acute Prolactin Suppression in Humans
This protocol outlines a typical workflow for evaluating the pharmacodynamic effect of a single oral dose of Lisuride on serum prolactin.
-
Subject Recruitment: Select healthy volunteers or patients with stable hyperprolactinemia. Ensure subjects are free of medications known to affect prolactin secretion. Obtain informed consent.
-
Baseline Sampling: On the morning of the study, after an overnight fast, insert an indwelling intravenous catheter. Collect baseline blood samples (e.g., at -30 and 0 minutes) to establish basal prolactin levels.
-
Drug Administration: Administer a single oral dose of Lisuride maleate (e.g., 0.1 mg or 100 µg) with a standardized volume of water.[8][15]
-
Post-Dose Sampling: Collect blood samples at predetermined intervals post-administration. A typical schedule would be 30, 60, 90, 120, 180, 240, 360, and 480 minutes.[15]
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum. Aliquot and store serum at -20°C or lower until analysis.
-
Prolactin Quantification: Measure serum prolactin concentrations using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot mean serum prolactin concentrations versus time. Calculate the maximum percentage of prolactin suppression from baseline for each subject. Use statistical tests (e.g., ANOVA for repeated measures) to determine significance.
Protocol 2: In Vitro Prolactin Inhibition Assay Using Rat Pituitary Cells
This method is used to directly assess the effect of Lisuride on prolactin-secreting cells, independent of systemic physiological factors.[17]
-
Pituitary Gland Isolation: Euthanize adult male rats (e.g., Wistar strain) according to institutional guidelines. Aseptically remove the anterior pituitary glands.
-
Cell Dispersion: Mince the pituitary tissue and enzymatically digest it (e.g., using trypsin or collagenase) to obtain a single-cell suspension.
-
Cell Culture: Plate the dispersed cells in culture wells with an appropriate medium (e.g., DMEM supplemented with fetal bovine serum) and incubate at 37°C in a humidified 5% CO₂ atmosphere. Allow cells to adhere and recover for 48-72 hours.
-
Treatment: Replace the culture medium with a serum-free medium. Add this compound at a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).[6] Include control wells (vehicle only) and potentially wells with a prolactin stimulant like Thyrotropin-releasing hormone (TRH).
-
Incubation: Incubate the cells with the treatments for a defined period (e.g., 4 to 24 hours).
-
Supernatant Collection: Collect the culture medium (supernatant) from each well.
-
Prolactin Quantification: Measure the concentration of prolactin in the collected medium using a rat-specific ELISA kit.
-
Data Normalization & Analysis: Normalize prolactin levels to the total protein content or cell number in each well. Express results as a percentage of the control group and determine the IC₅₀ (half-maximal inhibitory concentration) of Lisuride.
Protocol 3: In Vivo Assessment in an Estrogen-Induced Hyperprolactinemia Rat Model
This animal model is used to study the effects of Lisuride on both prolactin secretion and pituitary cell proliferation.[16]
-
Model Induction: Administer a long-acting estrogen (e.g., estradiol (B170435) valerate) to adult male rats to induce chronic hyperprolactinemia and pituitary enlargement (lactotroph hyperplasia).
-
Treatment Groups: Divide the animals into groups: (1) Control, (2) Estrogen-treated, and (3) Estrogen + Lisuride treated.
-
Drug Administration: Administer Lisuride (e.g., 100 µg daily via subcutaneous injection) or vehicle to the appropriate groups for a set period (e.g., 7 days).[16]
-
Endpoint - Prolactin Measurement: At the end of the treatment period, collect trunk blood after decapitation and measure plasma prolactin levels via immunoassay.
-
Endpoint - Pituitary Analysis: Excise, weigh, and homogenize the anterior pituitary glands.
-
DNA Synthesis Assay: To measure cell proliferation, inject animals with ³H-thymidine a few hours before sacrifice. Measure the incorporation of the radiolabel into the DNA of the pituitary homogenate using a scintillation counter.[16]
-
Prolactin Synthesis Assay: To measure protein synthesis, analyze the incorporation of a radiolabeled amino acid, such as ³H-leucine, into prolactin, which can be isolated via immunoprecipitation.[16]
-
Analysis: Compare pituitary weight, plasma prolactin levels, and rates of DNA and protein synthesis between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of prolactin and the role of dopamine agonists: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor and adrenoceptor agonists inhibit prolactin release from MMQ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 8. The effect of lisuride hydrogen maleate in the hyperprolactinaemia-amenorrhoea syndrome: clinical and hormonal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of lisuride in the treatment of hyperprolactinemic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lisuride hydrogen maleate: evidence for a long lasting dopaminergic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolactin-lowering effect of low doses of lisuride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Lisuride on serum prolactin levels during puerperium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmacodynamics of lisuride in healthy volunteers after intravenous, intramuscular, and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of lisuride hydrogen maleate on anterior pituitary hormones, oestradiol and cortisol in normal and hyperprolactinaemic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lisuride, a dopamine agonist, inhibits DNA synthesis in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agnus castus extracts inhibit prolactin secretion of rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Short-term effects of prolactin on prostatic function in rats with lisuride-induced hypoprolactinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisuride Maleate: A Multifaceted Modulator of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathogenesis of numerous neurodegenerative diseases. Lisuride (B125695) maleate (B1232345), an ergot derivative with a well-established profile as a dopamine (B1211576) and serotonin (B10506) receptor agonist, is emerging as a compound of interest for its potential neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of lisuride maleate's role in neuroinflammation, consolidating evidence from preclinical studies. We delve into its molecular mechanisms, focusing on key signaling pathways, and present detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.
Introduction
This compound is a semi-synthetic ergot alkaloid that acts as an agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A/2C receptors[1][2]. While its primary clinical applications have been in the management of Parkinson's disease and hyperprolactinemia, a growing body of evidence suggests that lisuride possesses significant anti-inflammatory and neuroprotective capabilities[3][4]. This guide synthesizes the current knowledge regarding the mechanisms through which this compound modulates neuroinflammatory processes, with a particular focus on its effects on microglial activation and associated signaling cascades.
Molecular Mechanisms of Action in Neuroinflammation
This compound's anti-inflammatory effects are believed to be mediated through its interaction with multiple receptor systems, leading to the modulation of key intracellular signaling pathways that govern the inflammatory response in the central nervous system (CNS).
Dopaminergic Pathway
Activation of dopamine D2 receptors (D2R) on microglial cells has been shown to suppress neuroinflammation[5]. This is achieved, in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a primary initiator of the innate immune response in the brain. D2R activation can lead to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene expression[5].
Serotonergic Pathway
Lisuride's agonism at serotonin receptors, particularly 5-HT2A, has been linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[6]. The PI3K/Akt pathway is a critical regulator of cell survival and has been shown to exert anti-inflammatory effects in microglia[7][8]. Activation of this pathway can lead to the suppression of pro-inflammatory responses and may promote a shift in microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory (M2) state[5].
Key Signaling Pathways
The convergence of dopaminergic and serotonergic signaling ultimately impacts downstream inflammatory cascades. The primary pathways implicated in lisuride's anti-inflammatory action are:
-
NF-κB Signaling Pathway: Lisuride, through its action on D2 receptors, is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5].
-
PI3K/Akt Signaling Pathway: Activation of 5-HT2A receptors by lisuride can stimulate the PI3K/Akt pathway[6]. Phosphorylated Akt can, in turn, modulate downstream targets to suppress inflammation.
-
NLRP3 Inflammasome: While direct evidence for lisuride's effect on the NLRP3 inflammasome is still emerging, the inhibition of the NF-κB pathway, a key priming signal for NLRP3 activation, suggests a potential inhibitory role[2][9]. The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18[3].
Quantitative Data on Anti-inflammatory Effects
While studies focusing solely on this compound are limited, research involving co-administration provides valuable insights into its potential efficacy. The following table summarizes quantitative data from a study investigating the effects of co-treatment of Tiliroside (Til) and Lisuride (Lis) in an MPTP-induced rat model of Parkinson's disease.
| Inflammatory Mediator | Treatment Group | Mean Concentration (pg/mL) ± SEM | % Reduction vs. MPTP Control | p-value vs. MPTP Control |
| TNF-α | Normal Control | ~50 | - | - |
| MPTP Control | ~250 | - | - | |
| Til (10mg/kg) + Lis (2.5mg/kg) | ~150 | 40% | < 0.001 | |
| Til (20mg/kg) + Lis (2.5mg/kg) | ~100 | 60% | < 0.001 | |
| IL-1β | Normal Control | ~20 | - | - |
| MPTP Control | ~100 | - | - | |
| Til (10mg/kg) + Lis (2.5mg/kg) | ~60 | 40% | < 0.001 | |
| Til (20mg/kg) + Lis (2.5mg/kg) | ~40 | 60% | < 0.001 |
Data adapted from a study by Shen et al. (2023) and presented as approximate values based on graphical representations. The study demonstrated that co-treatment significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in the brains of MPTP-treated rats[3].
Experimental Protocols
This section outlines detailed methodologies for key experiments to investigate the anti-neuroinflammatory effects of this compound.
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
References
- 1. mdpi.com [mdpi.com]
- 2. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microglial NLRP3 inflammasome is activated by amyotrophic lateral sclerosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microglia-Mediated Neuroinflammation Through Phosphatidylinositol 3-Kinase Signaling Causes Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microglia Polarization From M1 to M2 in Neurodegenerative Diseases [frontiersin.org]
- 6. Effects of Tiliroside and Lisuride Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease [mdpi.com]
- 7. Microglia Mediated Neuroinflammation: Focus on PI3K Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglia Mediated Neuroinflammation: Focus on PI3K Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ergoline Structure of Lisuride Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and pharmacological properties of Lisuride (B125695) maleate (B1232345), with a focus on its core ergoline (B1233604) structure. It is intended for an audience with a professional background in pharmacology, medicinal chemistry, and drug development.
The Core Ergoline Structure
Lisuride is a semisynthetic ergoline derivative, belonging to the same chemical family as other notable compounds like lysergic acid diethylamide (LSD) and bromocriptine.[1][2] Its chemical name is N'-((8α)-9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea.[2] The foundational structure is the tetracyclic ergoline ring system, which is comprised of an indole (B1671886) nucleus fused to a quinoline (B57606) ring system. This rigid scaffold is a key determinant of its interaction with various biogenic amine receptors.
A crucial feature of lisuride's structure, distinguishing it from the hallucinogenic LSD, is the substituent at the C8 position. Lisuride possesses a diethylurea group at this position, in contrast to the diethylamide group found in LSD.[1] This seemingly minor alteration dramatically influences the compound's pharmacological profile, particularly its functional activity at serotonin (B10506) 5-HT2A receptors, rendering lisuride non-hallucinogenic at typical therapeutic doses.[1][3]
Physicochemical Properties of Lisuride
The fundamental properties of the lisuride molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H26N4O | [2] |
| Molar Mass | 338.455 g·mol−1 | [1] |
| IUPAC Name | 3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | [2] |
Pharmacodynamics: Receptor Binding Profile
Lisuride is often described as a "dirty drug" due to its affinity for a wide range of receptors.[1] Its primary therapeutic effects are attributed to its activity at dopamine (B1211576) and serotonin receptors.[2][4] It acts as a potent agonist at D2 and D3 dopamine receptors and also interacts with various serotonin receptor subtypes.[1][4][5]
The following table summarizes the binding affinities (Ki) of lisuride for various human receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D1 | 56.7[6] |
| Dopamine D2 | 0.95[6] |
| Dopamine D3 | 1.08[6] |
| Serotonin 5-HT1A | 0.5[7] |
| Serotonin 5-HT2A | 2-6[3] |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of lisuride have been characterized in various studies.
| Pharmacokinetic Parameter | Value | Species | Administration Route |
| Bioavailability | 10-20% | Human | Oral |
| Elimination Half-life | ~2 hours | Human | Oral |
| Plasma Protein Binding | 60-70% | Human | Not Specified |
| Total Clearance | 13 ml/min/kg | Human | Intravenous |
| Time to Peak Plasma Concentration | 1.1-1.3 hours | Human | Oral |
Signaling Pathways
Lisuride's interaction with dopamine and serotonin receptors initiates distinct intracellular signaling cascades. Its agonism at D2-like dopamine receptors leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, its activity at certain serotonin receptors, such as the 5-HT2A receptor, is linked to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and an increase in intracellular calcium.[8][9] More recent research also points to the involvement of the PI3K/Akt signaling pathway in the neuroprotective effects of lisuride.[10]
Caption: Major signaling pathways modulated by Lisuride.
Experimental Protocols
The characterization of lisuride's pharmacological profile involves a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of lisuride for specific receptors.
-
Objective: To quantify the interaction between lisuride and a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
A radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) with known high affinity for the receptor.
-
Lisuride maleate solutions at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of lisuride.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of lisuride that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the cellular response to receptor activation by lisuride.
-
Objective: To measure the effect of lisuride on adenylyl cyclase activity.
-
Methodology:
-
Culture cells expressing D2 receptors.
-
Pre-treat cells with forskolin (B1673556) to stimulate cAMP production.
-
Add varying concentrations of lisuride.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
A decrease in cAMP levels indicates agonistic activity at the Gi-coupled D2 receptor.
-
-
Objective: To measure the activation of the Gq signaling pathway.
-
Methodology:
-
Culture cells expressing 5-HT2A receptors.
-
Pre-label the cells with [3H]myo-inositol.
-
Treat the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Add varying concentrations of lisuride.
-
After incubation, extract and separate the inositol phosphates by ion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates. An increase in IP accumulation indicates agonistic activity at the Gq-coupled 5-HT2A receptor.
-
Conclusion
This compound's ergoline structure is central to its complex pharmacological profile, enabling it to interact with a multitude of dopamine and serotonin receptors. This pleiotropic activity underlies its therapeutic utility in conditions such as Parkinson's disease and migraine.[1][11] A thorough understanding of its structure-activity relationships, receptor binding kinetics, and downstream signaling pathways is essential for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of lisuride and other ergoline derivatives.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Ergot Derivative Lisuride Maleate: A Comprehensive Technical Guide to its Interactions with Monoaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisuride (B125695) maleate (B1232345), an ergot derivative, exhibits a complex pharmacological profile characterized by its potent interactions with dopamine (B1211576), serotonin, and to a lesser extent, norepinephrine (B1679862) systems. This technical guide provides an in-depth analysis of lisuride's effects on these critical monoaminergic pathways. It details the compound's binding affinities, functional activities at various receptor subtypes, and its influence on monoamine synthesis, metabolism, and release. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of lisuride and related compounds.
Introduction
Lisuride is a semi-synthetic ergot alkaloid that has been investigated for a range of therapeutic applications, including Parkinson's disease and migraine prophylaxis[1][2]. Its clinical effects are largely attributed to its complex interactions with monoaminergic neurotransmitter systems. Understanding the nuances of these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide synthesizes the current knowledge on lisuride's engagement with dopaminergic, serotonergic, and noradrenergic systems.
Interaction with the Dopaminergic System
Lisuride demonstrates a high affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4). Its activity at these receptors is a key contributor to its therapeutic effects in conditions like Parkinson's disease.
Receptor Binding Affinities
Lisuride's binding affinity for various dopamine receptor subtypes has been characterized through radioligand binding assays. The data consistently show a high affinity for D2 and D3 receptors.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D1 | [3H]-SCH23390 | Not Specified | 230 | [CITED SOURCE] |
| Dopamine D2 | [3H]-Spiperone | Porcine Striatal Membranes | 2.0 | [CITED SOURCE] |
| Dopamine D2L | Not Specified | CHO Cells | 1.8 | [CITED SOURCE] |
| Dopamine D3 | [3H]-Spiperone | Not Specified | 0.17 | [CITED SOURCE] |
| Dopamine D4 | Not Specified | Not Specified | 2.1 | [CITED SOURCE] |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | >10,000 | [CITED SOURCE] |
Functional Activity
Lisuride primarily acts as a potent agonist at D2-like dopamine receptors. This agonism is central to its effects on motor control and prolactin secretion.
-
Postsynaptic D2 Receptors: Agonism at postsynaptic D2 receptors in the striatum is thought to mediate the antiparkinsonian effects of lisuride.
-
Presynaptic D2 Autoreceptors: Lisuride is also a potent agonist at presynaptic D2 autoreceptors. This action leads to the inhibition of dopamine synthesis and release, a feedback mechanism that regulates dopaminergic tone[3][4]. Continuous administration of lisuride may lead to a normalization of both presynaptic and postsynaptic dopaminergic mechanisms that are altered in Parkinson's disease[2].
Signaling Pathways
Activation of D2-like receptors by lisuride initiates a cascade of intracellular signaling events. These receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
References
- 1. Anticonvulsive effects of the dopamine agonist lisuride maleate after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous lisuride effects on central dopaminergic mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dopamine release via presynaptic D2 receptors: time course and functional characteristics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Lisuride as a Research Compound: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisuride (B125695), an ergoline (B1233604) derivative synthesized in 1960, has a rich and complex history as a research compound.[1][2] Initially investigated for its anti-migraine properties due to its serotonergic activity, its potent dopaminergic effects soon became the focus of extensive research, leading to its clinical use in Parkinson's disease.[1][3] This technical guide provides a comprehensive overview of the historical development of Lisuride, detailing its pharmacological characterization through key experiments, summarizing its receptor binding and functional potency data, and illustrating its complex signaling pathways.
Introduction: From Serendipity to Dopamine (B1211576) Agonism
Lisuride was first synthesized in 1960 by Zikán and Semonský at the Research Institute for Pharmacy and Biochemistry in Prague.[2] It was initially developed as a potential anti-migraine agent, analogous to methysergide, based on the prevailing theories of serotonin's role in migraine pathophysiology.[2] Early clinical investigations in the 1970s confirmed its efficacy in migraine prophylaxis. However, the discovery of its potent dopamine D2 receptor agonist properties by Horowski and Wachtel in 1976 marked a pivotal shift in its research trajectory. This finding opened up new avenues for its therapeutic application, particularly in conditions characterized by dopamine deficiency, such as Parkinson's disease.
Pharmacological Profile: A Multi-Receptor Ligand
Lisuride's pharmacological complexity lies in its interaction with a wide range of monoaminergic receptors. It exhibits high affinity for several dopamine and serotonin (B10506) receptor subtypes, acting as an agonist, partial agonist, or antagonist depending on the receptor and the signaling pathway measured. This multifaceted receptor profile has been elucidated through numerous in vitro and in vivo studies over several decades.
Receptor Binding Affinity
The binding affinity of Lisuride to various neurotransmitter receptors has been extensively characterized using radioligand binding assays. These studies have consistently demonstrated its high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A/2C receptors. The following table summarizes the reported binding affinities (Ki values) of Lisuride for key human and rat receptors from various studies.
| Receptor Subtype | Species | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine Receptors | |||||
| D1 | Human | [3H]SCH 23390 | Recombinant | ~100-1000 | [4] |
| D2 | Human | [3H]Spiperone | Recombinant | 0.95 - 2.0 | [5] |
| D3 | Human | --INVALID-LINK---7-OH-DPAT | Recombinant | 1.08 | |
| D4 | Human | [3H]Spiperone | Recombinant | ~10-100 | [6] |
| D5 | Human | [3H]SCH 23390 | Recombinant | ~100-1000 | [6] |
| Serotonin Receptors | |||||
| 5-HT1A | Rat | [3H]8-OH-DPAT | Brain Tissue | 0.5 | [5][7] |
| 5-HT1B | Human | N/A | Recombinant | ~1-10 | [6] |
| 5-HT1D | Human | N/A | Recombinant | ~1-10 | [6] |
| 5-HT2A | Human | [3H]Ketanserin | Recombinant | ~10-50 | [6] |
| 5-HT2B | Human | N/A | Recombinant | Antagonist | [8] |
| 5-HT2C | Human | [3H]Mesulergine | Recombinant | ~10-100 | [6] |
Functional Potency
Functional assays have been crucial in understanding the intrinsic activity of Lisuride at its target receptors. These studies have revealed a complex functional profile, including partial agonism at 5-HT2A receptors and full agonism at 5-HT1A receptors. The table below summarizes key functional potency (EC50) and efficacy (Emax) data.
| Receptor | Assay Type | Cell Line | EC50 (nM) | Emax (% of 5-HT/Dopamine) | Reference |
| Dopamine Receptors | |||||
| D2 | cAMP Inhibition | CHO | ~1-10 | Partial to Full Agonist | [9] |
| Serotonin Receptors | |||||
| 5-HT1A | cAMP Inhibition | CHO-K1 | ~1-10 | Full Agonist | [6] |
| 5-HT2A | IP1 Accumulation | SH-SY5Y | 17 | Partial Agonist | [10] |
| 5-HT2A | β-arrestin2 Recruitment | HEK293 | Low Efficacy | Partial Agonist | [11] |
| 5-HT2C | IP1 Accumulation | NIH-3T3 | 94 | Partial Agonist | [10] |
Key Experimental Protocols
The characterization of Lisuride's pharmacology has relied on a variety of sophisticated experimental techniques. This section details the methodologies of two pivotal types of experiments: radioligand binding assays and the head-twitch response (HTR) behavioral model.
Radioligand Binding Assays
Objective: To determine the affinity of Lisuride for specific neurotransmitter receptors.
General Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of unlabeled Lisuride (the competitor).
-
The incubation is typically carried out in 96-well plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of Lisuride that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of the head-twitch response (HTR) assay in mice.
Signaling Pathways
Lisuride's diverse pharmacological effects are a consequence of its ability to modulate multiple intracellular signaling cascades through its interaction with various G protein-coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling
As a potent D2 receptor agonist, Lisuride's primary mechanism of action in Parkinson's disease is through the activation of these receptors. D2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in motor control.
Caption: Lisuride's signaling pathway via the Dopamine D2 receptor.
Serotonin 5-HT1A Receptor Signaling
Lisuride is a full agonist at 5-HT1A receptors, which are also coupled to Gi/o proteins. Similar to D2 receptors, activation of 5-HT1A receptors by Lisuride inhibits adenylyl cyclase and reduces cAMP levels. This mechanism is thought to contribute to its anxiolytic and antidepressant-like effects observed in preclinical studies. [12]
Caption: Lisuride's signaling pathway via the Serotonin 5-HT1A receptor.
Serotonin 5-HT2A Receptor Biased Agonism
One of the most intriguing aspects of Lisuride's pharmacology is its "non-hallucinogenic" profile despite being a 5-HT2A receptor agonist, a property it shares with classic psychedelics like LSD. [1]Research suggests this is due to biased agonism, where Lisuride preferentially activates certain downstream signaling pathways over others. [1]While classic psychedelics robustly activate both the Gq/11 pathway (leading to PLC activation and subsequent IP3 and DAG production) and the β-arrestin pathway, Lisuride appears to be a weak partial agonist for Gq/11 signaling and shows low efficacy in recruiting β-arrestin. [1][11]This differential signaling is thought to be the molecular basis for its lack of psychedelic effects.
Caption: Biased agonism of Lisuride at the Serotonin 5-HT2A receptor.
Conclusion
The historical development of Lisuride as a research compound exemplifies the dynamic and often unpredictable nature of drug discovery. From its origins as a migraine prophylactic to its establishment as a cornerstone in Parkinson's therapy and its current role as a valuable tool in psychedelic research, Lisuride's journey highlights the importance of comprehensive pharmacological characterization. Its complex, multi-receptor profile and unique biased agonism at the 5-HT2A receptor continue to make it a subject of intense scientific interest, promising further insights into the intricate workings of the central nervous system and the development of novel therapeutics.
References
- 1. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 2. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Discriminative stimulus properties of lisuride revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 8. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisuride Maleate: A Deep Dive into its Intracellular Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, has a multifaceted pharmacological profile characterized by its interaction with a range of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides an in-depth exploration of lisuride's impact on intracellular signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. By dissecting its receptor binding affinities, functional potencies, and biased agonism, we aim to elucidate the molecular mechanisms that underpin its therapeutic effects and distinguish it from other ergoline compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades involved.
Core Concepts: Receptor Interaction and Signaling Cascades
Lisuride's pharmacological actions are primarily mediated through its engagement with G protein-coupled receptors (GPCRs), specifically dopamine and serotonin receptor subtypes. Upon binding, it modulates the activation of various intracellular signaling pathways, leading to a cascade of cellular responses. The key signaling pathways affected by lisuride include those coupled to Gαi/o, Gαq/11, and the recruitment of β-arrestin.
Dopamine Receptor Signaling
Lisuride is a potent agonist at D2-like dopamine receptors (D2, D3, and D4), which are canonically coupled to the Gαi/o family of G proteins. Activation of these receptors by lisuride leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and downstream effectors, influencing neuronal excitability and gene expression. Lisuride exhibits a higher affinity for D2 and D3 receptors compared to D1 receptors[1].
Serotonin Receptor Signaling
Lisuride's interaction with serotonin receptors is complex, exhibiting a range of activities from full agonism to partial agonism and even antagonism depending on the receptor subtype and the signaling pathway being measured.
-
5-HT1A Receptors: Lisuride is a high-affinity agonist at 5-HT1A receptors[2][3][4]. Similar to D2-like receptors, 5-HT1A receptors are coupled to Gαi/o, and their activation by lisuride leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
-
5-HT2A Receptors: At the 5-HT2A receptor, lisuride demonstrates biased agonism[5][6][7]. While it is a partial agonist for the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, it shows significantly weaker efficacy for recruiting β-arrestin2 compared to other 5-HT2A agonists like lysergic acid diethylamide (LSD)[8][9]. This G protein bias is a critical aspect of lisuride's pharmacology and is thought to contribute to its non-hallucinogenic profile.
-
5-HT2C Receptors: Lisuride also acts as a partial agonist at 5-HT2C receptors, which, like 5-HT2A receptors, are coupled to the Gαq/11 pathway and stimulate phosphoinositide hydrolysis[10].
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of lisuride maleate at key dopamine and serotonin receptors. This data provides a quantitative basis for understanding its receptor selectivity and signaling effects.
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D1 | [3H]SCH23390 | Human Striatum | 56.7 | [1] |
| D2 | [3H]Spiperone | Human Striatum | 0.95 | [1] |
| D2 | [3H]Spiperone | Rat Brain | 2.0 | [2][3][4] |
| D3 | [3H]7-OH-DPAT | Human Striatum | 1.08 | [1] |
Table 2: this compound Binding Affinities (Ki) for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain | 0.5 | [2][3][4] |
Table 3: this compound Functional Potency (EC50) and Efficacy at Serotonin Receptors
| Receptor Subtype | Assay | Cellular Response | EC50 (nM) | Efficacy (% of reference) | Reference |
| 5-HT2A | Calcium Mobilization | Phosphoinositide Hydrolysis | 17 | Partial Agonist | [10] |
| 5-HT2C | Calcium Mobilization | Phosphoinositide Hydrolysis | 94 | Partial Agonist | [10] |
| 5-HT2A | miniGαq Recruitment | Gq Protein Activation | - | 15% of LSD | [8][9] |
| 5-HT2A | β-arrestin2 Recruitment | β-arrestin2 Recruitment | - | 52% of LSD | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of lisuride with its target receptors.
Competitive Radioligand Binding Assay for Dopamine and Serotonin Receptors
Objective: To determine the binding affinity (Ki) of lisuride for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvesting apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the specific radioligand (typically at or near its Kd value).
-
A range of concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
For determination of non-specific binding, add a high concentration of a known competing non-labeled ligand.
-
For total binding, add vehicle instead of lisuride.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each lisuride concentration. Plot the percentage of specific binding against the logarithm of the lisuride concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Gαi/o-Coupled Receptors (e.g., D2, 5-HT1A)
Objective: To measure the functional potency (EC50) and efficacy of lisuride in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the Gαi/o-coupled receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
96- or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to attach and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the different concentrations of lisuride to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the lisuride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition of forskolin-stimulated cAMP production) and the maximal inhibition (Emax).
Calcium Mobilization Assay for Gαq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)
Objective: To measure the functional potency (EC50) and efficacy of lisuride in stimulating intracellular calcium release.
Materials:
-
Cells expressing the Gαq/11-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pluronic F-127.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium and add the dye-loading buffer to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Plate Preparation: Prepare serial dilutions of this compound in a separate plate.
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the lisuride solutions into the corresponding wells of the cell plate.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration of lisuride. Plot the peak response against the logarithm of the lisuride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
β-Arrestin Recruitment Assay (BRET-based)
Objective: To quantify the recruitment of β-arrestin to a specific receptor upon lisuride stimulation.
Materials:
-
HEK293 cells.
-
Expression plasmids for the receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
This compound stock solution.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
White, opaque 96- or 384-well plates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the receptor-Rluc and β-arrestin-YFP plasmids and seed them into white, opaque plates.
-
Compound Treatment: After 24-48 hours, replace the culture medium with assay buffer and add serial dilutions of lisuride.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the change in BRET ratio against the logarithm of the lisuride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound exhibits a complex and nuanced interaction with dopamine and serotonin receptors, leading to a distinct profile of intracellular signaling. Its high affinity for D2-like and 5-HT1A receptors, coupled with its biased agonism at 5-HT2A receptors, provides a molecular basis for its therapeutic applications. The G protein bias at the 5-HT2A receptor, favoring the Gαq/11 pathway over β-arrestin recruitment, is a key feature that likely contributes to its non-hallucinogenic properties. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the signaling mechanisms of lisuride and the development of novel therapeutics with tailored signaling profiles. A comprehensive understanding of these pathways is crucial for optimizing drug design and predicting clinical outcomes.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | BioGRID [thebiogrid.org]
- 5. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 6. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lisuride Maleate Solution in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, is a potent dopamine (B1211576) receptor agonist with a significant affinity for dopamine D2, D3, and D4 receptors. It also demonstrates a high affinity for the serotonin (B10506) 5-HT1A receptor and some antagonistic properties at the 5-HT2B receptor. Its multifaceted pharmacological profile, which includes the ability to decrease prolactin release and reduce inflammatory mediators such as TNF-α and IL-6, has made it a valuable tool in a variety of in vivo research models, particularly in studies of Parkinson's disease, neurological injury, and inflammation.[1]
These application notes provide detailed protocols for the preparation of lisuride maleate solutions for use in in vivo studies, along with a summary of reported dosages and administration routes in rodent models.
Data Presentation
This compound Solution Preparation Parameters
| Parameter | Value | Reference |
| Molecular Weight | 454.52 g/mol | |
| Solubility in DMSO | Up to 44.66 mg/mL (100 mM) | |
| Aqueous Solubility | Lisuride is reported to be highly soluble in water. | [2] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (sealed from moisture). |
Reported In Vivo Dosages of this compound in Rodent Models
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Rat | Traumatic Brain Injury | Subcutaneous (s.c.) | Initial dose: 0.3 mg/kg, followed by continuous infusion of 0.5 mg/kg/day via osmotic pump. | [1] |
| Rat | Morphine Withdrawal | Intraperitoneal (i.p.) | 12.5, 25, 50, and 100 µg/kg | [3] |
| Rat | General Pharmacokinetics | N/A | 100-250 µg/kg | [4] |
| Rat | Parkinson's Disease Model (Neuroinflammation) | Intraperitoneal (i.p.) | 0.1 mg/kg/day | [5] |
| Aged Rat | Muscarinic Acetylcholine (B1216132) Receptor Binding | N/A | Chronic administration | [6] |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Solution for Injection
This protocol is suitable for subcutaneous, intraperitoneal, or intravenous injections where a simple aqueous vehicle is desired.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.0-7.4
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Dissolution: Add a small volume of sterile saline or PBS to the vial. Vortex thoroughly until the powder is completely dissolved. Lisuride's high water solubility should facilitate this process.[2]
-
Dilution: Add the remaining volume of sterile saline or PBS to achieve the final desired concentration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Use the solution immediately or store at 2-8°C for short-term use. For longer-term storage, refer to stability data, though freshly prepared solutions are recommended for in vivo experiments.
Protocol 2: Preparation of a Co-Solvent Formulation for Injection
This protocol is adapted for situations where a higher concentration is needed or for specific administration routes that may benefit from a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile vials and tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 12.5 mg/mL stock, dissolve 12.5 mg of this compound in 1 mL of DMSO. If necessary, gentle warming and sonication can be used to aid dissolution.
-
Vehicle Preparation (Example for a final solution with 10% DMSO):
-
In a sterile tube, combine the required volumes of the vehicle components. For a 1 mL final volume, this would be:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Sterile Saline
-
-
-
Final Solution Preparation:
-
To prepare a 1.25 mg/mL working solution, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to 900 µL of the prepared vehicle (consisting of PEG300, Tween-80, and saline).
-
Vortex the final solution thoroughly to ensure it is clear and homogenous.
-
-
Administration: Administer the solution via the desired route (e.g., intraperitoneal). It is crucial to also include a vehicle control group in the study.
Note on Vehicle Selection: The choice of vehicle should be guided by the specific requirements of the experiment, including the desired concentration of this compound, the route of administration, and potential toxicities of the vehicle components. Always aim for a pH close to neutral (~7.4) for injectable solutions to minimize irritation and tissue damage.[7]
Protocol 3: Subcutaneous Injection in a Rat Model
This protocol provides a general guideline for subcutaneous administration of the prepared this compound solution.
Materials:
-
Prepared and sterilized this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Appropriate gauge needle (e.g., 23-25G for rats)
-
Animal restrainer (optional)
Procedure:
-
Preparation: Draw the calculated volume of the this compound solution into the sterile syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently restrain the rat. The loose skin over the back, between the shoulder blades (interscapular area), is a common and well-tolerated injection site.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.
-
Injection: Lift a fold of the loose skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
-
Administration: If no blood is aspirated, slowly inject the solution.
-
Withdrawal: Smoothly withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Lisuride Signaling Pathways
Caption: Signaling pathways of Lisuride via Dopamine D2 and 5-HT1A receptors.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with Lisuride.
References
- 1. Anticonvulsive effects of the dopamine agonist this compound after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lisuride in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of lisuride on morphine withdrawal signs in the rat: a dopamine-mimetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Chronic administration of lisuride hydrogen maleate increases muscarinic acetylcholine receptor binding in aged rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Intraperitoneal Administration of Lisuride Maleate in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the intraperitoneal (IP) injection of Lisuride (B125695) maleate (B1232345) in mice for preclinical research. Lisuride, an ergoline (B1233604) derivative, is a potent agonist at dopamine (B1211576) D2 receptors and a G protein-biased agonist at serotonin (B10506) 5-HT2A receptors.[1][2] This document outlines the necessary materials, preparation of the Lisuride maleate solution, and a detailed step-by-step procedure for IP administration. Additionally, it includes a summary of reported dosages and their observed effects in mice, as well as a diagram of the relevant signaling pathway to provide a deeper understanding of its mechanism of action.
Introduction
This compound is a synthetic ergot alkaloid with a complex pharmacological profile, acting as an agonist at dopamine and serotonin receptors.[3] It is utilized in research to investigate conditions such as Parkinson's disease, migraine, and depression.[3][4] As a G protein-biased agonist at the 5-HT2A receptor, Lisuride preferentially activates G protein signaling over β-arrestin pathways, distinguishing its effects from other serotonergic compounds like LSD.[1][4] Intraperitoneal injection is a common and effective route for systemic administration of this compound in murine models, allowing for rapid absorption into the circulatory system.[5] This protocol provides a standardized method to ensure reproducibility and accuracy in studies involving this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
This compound is soluble in DMSO.[6][7] A stock solution can be prepared and then diluted with a suitable vehicle, such as sterile saline, for injection. This two-step process helps to ensure the compound is fully dissolved before administration and minimizes the concentration of DMSO injected into the animal.
3.1. Stock Solution Preparation (e.g., 1 mg/mL)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[2]
3.2. Working Solution Preparation
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution needed.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 5%) to avoid potential toxicity.
-
Vortex the working solution briefly to ensure it is thoroughly mixed.
-
Warm the working solution to room temperature before injection to prevent a drop in the animal's body temperature.[8]
Example Calculation for a 0.1 mg/mL Working Solution:
To prepare 1 mL of a 0.1 mg/mL working solution from a 1 mg/mL stock:
-
Take 100 µL of the 1 mg/mL stock solution.
-
Add 900 µL of sterile 0.9% saline.
-
This results in a final DMSO concentration of 10%. For lower DMSO concentrations, a more diluted stock solution can be prepared.
Intraperitoneal Injection Protocol
The following protocol details the standard procedure for intraperitoneal injection in mice.
4.1. Animal Handling and Restraint
-
Gently remove the mouse from its cage and weigh it to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. This can be achieved by grasping the loose skin over the shoulders and behind the ears with the non-dominant hand. The tail can be secured between the last two fingers of the same hand.
4.2. Injection Procedure
-
Turn the restrained mouse so its abdomen is facing upwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[8][9]
-
Disinfect the injection site with a 70% ethanol wipe.
-
Tilt the mouse's head downwards at a slight angle. This will cause the abdominal organs to shift cranially, reducing the risk of injury.
-
Using a new sterile syringe and needle for each animal, insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, discard the syringe and prepare a new injection.
-
If there is no aspirate, slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[9]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Data Presentation: Dosages and Observed Effects
The dosage of this compound administered to mice can vary depending on the research question. The following table summarizes dosages and their corresponding effects as reported in the literature.
| Dosage (mg/kg) | Route of Administration | Observed Effects in Mice | Reference |
| 0.01 - 4 | Intraperitoneal | Dose-dependent effects on grooming, retrograde walking, and serotonin syndrome-associated behaviors.[10] | [10] |
| 0.5 | Intraperitoneal | Reduced immobility times in the tail suspension test, suggesting antidepressant-like effects.[1] | [1] |
| 1 | Intraperitoneal | Administered to study sucrose (B13894) preference.[1] | [1] |
| 0.5 | Intraperitoneal | Disrupted prepulse inhibition (PPI).[11] | [11] |
| 0.78 - 3.13 | Intraperitoneal | Antagonized reserpine-induced motor depression and hypothermia.[12] | [12] |
Visualization of Signaling Pathway
This compound acts as a G protein-biased agonist at the 5-HT2A receptor. Upon binding, it preferentially activates the Gαq protein signaling cascade over the β-arrestin pathway.
Caption: Lisuride's biased agonism at the 5-HT2A receptor.
Conclusion
This protocol provides a detailed and standardized methodology for the intraperitoneal administration of this compound in mice. Adherence to this protocol will help ensure the consistency and reliability of experimental results. Researchers should always consider the specific aims of their study when selecting the appropriate dosage and be mindful of the compound's pharmacokinetic properties, such as its relatively short half-life, which may necessitate a specific dosing schedule.[13] All procedures should be performed in accordance with institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. drugfuture.com [drugfuture.com]
Application Notes and Protocols for Oral Gavage Administration of Lisuride Maleate in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lisuride (B125695) maleate (B1232345) is a potent ergot derivative recognized for its significant activity as a dopamine (B1211576) receptor agonist, with high affinity for D2, D3, and D4 receptor subtypes.[1] It also demonstrates a strong interaction with serotonin (B10506) receptors, particularly as a 5-HT1A agonist, and exhibits some 5-HT2B receptor antagonist properties.[1][2] This dual action allows it to modulate both dopaminergic and serotonergic pathways. In preclinical research, Lisuride is frequently used in rat models to investigate its therapeutic potential for conditions such as Parkinson's disease and to study its effects on various physiological and behavioral parameters.[3][4] Its administration via oral gavage is a common and effective method for ensuring precise dosage delivery in these experimental settings. These notes provide comprehensive protocols and data for the oral administration of Lisuride maleate in rats.
Pharmacokinetic Profile
The pharmacokinetic properties of Lisuride hydrogen maleate have been investigated in rats, revealing rapid and nearly complete absorption following oral administration. The first-pass metabolism is lower in rats compared to other species like the rhesus monkey.[5][6] The drug readily crosses biological membranes, including the blood-brain barrier, and shows a high affinity for its target tissue, the pituitary gland.[5][6]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value / Description | Citation |
|---|---|---|
| Absorption | Almost completely absorbed at a dose of 100-250 µg/kg. | [5][6] |
| Metabolism | Undergoes first-pass metabolism, primarily in the liver. | [5][6] |
| Distribution | Rapidly crosses membranes; shows high affinity for the pituitary gland. | [5][6] |
| Elimination | Primarily eliminated via the liver. | [5][6] |
| Terminal Half-life | In the range of a few hours; accumulation is not expected with daily administration. | [5][6] |
| Enterohepatic Circulation | Demonstrated in rats. |[5][6] |
Dosage and Formulation for Oral Gavage
The selection of an appropriate dose and vehicle is critical for the successful oral gavage administration of this compound. Dosages can vary significantly depending on the research application, from microgram-per-kilogram levels for behavioral studies to higher doses in toxicological assessments.
Vehicle Selection: The choice of vehicle depends on the solubility of this compound and the experimental design.
-
Aqueous Solutions: For water-soluble salts, sterile water or saline can be used.
-
Suspensions: For less soluble forms, vehicles such as 0.5% - 1% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) are commonly used to ensure a uniform suspension.[7][8]
-
Taste Masking: In protocols where voluntary intake is an option, a 10% sucrose (B13894) solution can be used to improve palatability.[9]
Table 2: Reported Oral/Systemic Dosages of this compound in Rat Studies
| Application | Dosage | Route | Citation |
|---|---|---|---|
| Feeding Behavior (Stimulation) | 0.05 - 0.1 mg/kg | Not specified | [4] |
| Feeding Behavior (Inhibition) | 0.4 mg/kg | Not specified | [4] |
| Discriminative Stimulus Properties | 0.04 mg/kg | Not specified | [10] |
| Parkinson's Disease Model (6-OHDA) | 0.5 µg/h (intrastriatal infusion) | Infusion | [3] |
| Traumatic Brain Injury (Anticonvulsive Effects) | 0.3 mg/kg loading dose, then 0.5 mg/kg/day | Subcutaneous | [11] |
| Parkinson's Disease Model (Co-treatment) | 2.5 mg/kg | Intraperitoneal |[12] |
Note: While not all studies specified oral gavage, these dosages provide a reference range for systemic administration in rats.
Experimental Protocols
Protocol 1: Preparation of this compound Solution/Suspension
This protocol details the preparation of a this compound formulation for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose)
-
Sterile water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
pH meter (if necessary)
Procedure:
-
Calculate Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of this compound based on the desired dose (e.g., 0.1 mg/kg).
-
Prepare Vehicle: To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare Formulation:
-
Add the weighed this compound powder to a small amount of the prepared vehicle to create a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.
-
Continue stirring for at least 15-30 minutes. The formulation should be prepared fresh daily and stored shielded from light.[7]
-
Protocol 2: Oral Gavage Administration Procedure in Rats
This protocol provides a step-by-step guide for safely administering the prepared this compound formulation to a rat via oral gavage.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long, with a rounded tip for adult rats).[13]
-
Syringe (sized for the calculated dosing volume)
-
Prepared this compound formulation
Procedure:
-
Animal Weighing: Weigh each rat immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for rats is 10-20 mL/kg.[13][14]
-
Measure Gavage Needle Length: Externally measure the gavage needle from the tip of the rat's nose to the last rib. This is the maximum insertion depth to reach the stomach without causing perforation. Mark this length on the needle.[13][14]
-
Prepare the Dose: Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
Restraint:
-
Needle Insertion:
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly along the upper palate towards the back of the throat. The rat will typically swallow as the tube enters the esophagus.[13]
-
The tube should pass with minimal resistance. If resistance is met or the animal coughs or shows signs of respiratory distress, withdraw the needle immediately. This may indicate entry into the trachea.[14]
-
-
Dose Administration: Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.[14]
-
Needle Removal: After administration, smoothly withdraw the needle in a single motion.
-
Post-Procedure Monitoring:
Visualizations: Workflows and Signaling Pathways
// Edges Acclimatization -> Baseline [color="#5F6368"]; Baseline -> Grouping [color="#5F6368"]; Grouping -> Formulation [color="#5F6368"]; Formulation -> Dosing [color="#5F6368"]; Dosing -> PostDoseTest [color="#5F6368"]; PostDoseTest -> Tissue [color="#5F6368"]; Tissue -> Analysis [color="#5F6368"]; Analysis -> Stats [color="#5F6368"]; Stats -> Results [color="#5F6368"]; }
Caption: Experimental workflow for a rat study involving oral gavage of this compound.
// Nodes Lisuride [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D2R [label="Dopamine D2\nReceptor", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled"]; G_protein [label="Gi/o Protein", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Reduced Neuronal Excitability)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"];
// Edges Lisuride -> D2R [label=" Binds & Activates", color="#5F6368"]; D2R -> G_protein [label=" Activates", color="#5F6368"]; G_protein -> AC [label=" Inhibits", arrowhead=tee, color="#EA4335"]; ATP -> AC [style=dashed, arrowhead=none, color="#5F6368"]; AC -> cAMP [label=" Conversion\nBlocked", style=dashed, arrowhead=tee, color="#EA4335"]; cAMP -> PKA [label=" Reduced\nActivation", arrowhead=tee, color="#34A853"]; PKA -> Response [label=" Downstream\nEffects", color="#5F6368"]; }
Caption: Simplified signaling pathway of Lisuride via the Dopamine D2 receptor.
References
- 1. This compound | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 2. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrastriatal infusion of lisuride--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dopamine D2 agonists lisuride and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for a direct dopaminergic effect of lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsive effects of the dopamine agonist this compound after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Tiliroside and Lisuride Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Subcutaneous Delivery of Lisuride Maleate Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), a potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptor agonist, is a compound of significant interest in neuropharmacological research, particularly in studies related to Parkinson's disease and other neurological disorders. Continuous subcutaneous infusion using osmotic pumps offers a reliable method for maintaining stable plasma concentrations of lisuride, thereby avoiding the peaks and troughs associated with intermittent injections. This document provides detailed application notes and protocols for the subcutaneous delivery of lisuride maleate in a research setting using osmotic pumps.
Data Presentation
Pharmacokinetic and Dosing Information
Table 1: Pharmacokinetic Parameters of Lisuride Following Subcutaneous Infusion in Humans
| Parameter | Value | Species | Administration Method |
| Steady State Plasma Level | 0.78 ± 0.19 ng/mL | Human | Constant subcutaneous infusion (60 µ g/hour for 2 hours) |
| Half-life (post-infusion) | 1.4 ± 0.4 hours | Human | Constant subcutaneous infusion |
| Total Clearance | 20 ± 6 mL/min/kg | Human | Constant subcutaneous infusion |
| Systemic Availability | 94% | Human | Subcutaneous injection (25 µg) |
Data sourced from references[1].
Table 2: Dosing for Continuous Subcutaneous Infusion of Lisuride in Rodents
| Parameter | Value | Species | Administration Method | Outcome |
| Infusion Rate | 0.25 mg/kg/day | Male Wistar Rats | Subcutaneously implanted osmotic minipumps (14 days) | Persistent stimulation of locomotor activity |
Data sourced from reference[2].
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pumps
This protocol is based on the known solubility of this compound and general guidelines for formulating solutions for ALZET® osmotic pumps. It is strongly recommended that researchers perform their own stability and compatibility studies prior to in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile vials
-
Sterile syringes and needles/filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration: Calculate the desired concentration of this compound based on the animal's weight, the desired dose (e.g., 0.25 mg/kg/day), and the specific pumping rate of the chosen osmotic pump model. An online calculator is available from the pump manufacturer to assist with this calculation.
-
Prepare the vehicle: In a sterile vial, prepare the vehicle by combining the solvents in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the this compound to the vehicle.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming and/or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This ensures the sterility of the solution to be loaded into the osmotic pumps.
-
Storage: Store the prepared solution according to the stability data for this compound, typically protected from light and at a controlled temperature. It is recommended to prepare the solution fresh before filling the pumps.
Protocol 2: Surgical Implantation of Osmotic Pumps for Subcutaneous Delivery in Rodents
This protocol provides a general guideline for the subcutaneous implantation of osmotic pumps in mice and rats. All procedures should be performed using aseptic surgical techniques and in accordance with institutional animal care and use committee (IACUC) guidelines.[3][4][5][6]
Materials:
-
ALZET® osmotic pump (appropriate model for the desired duration and flow rate)
-
This compound solution (prepared as per Protocol 1)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Clippers or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and ensure a proper plane of anesthesia is reached.
-
Surgical Preparation:
-
Shave or use a depilatory cream to remove fur from the dorsal mid-scapular region.
-
Clean the surgical site with an antiseptic solution, moving in an outward circular motion.
-
-
Incision: Make a small midline incision (approximately 1 cm for mice, 1.5-2 cm for rats) in the skin of the prepared area.
-
Subcutaneous Pocket Formation:
-
Pump Insertion:
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer analgesics as prescribed in the approved animal protocol to minimize post-operative pain.
-
Monitor the animal daily for any signs of infection, distress, or adverse reactions at the implantation site.
-
Visualizations
Signaling Pathways
This compound exerts its effects primarily through its agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors.
References
- 1. Effect of chronic subcutaneous minipump infusion of lisuride upon locomotor activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrastriatal infusion of lisuride--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacokinetics and pharmacodynamics of lisuride in healthy volunteers after intravenous, intramuscular, and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of lisuride after subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
Application Notes and Protocols for Assessing Dopamine Agonism of Lisuride Maleate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride maleate (B1232345) is an ergot derivative that acts as a potent agonist at dopamine (B1211576) D2-like receptors (D2, D3, and D4) and also interacts with various serotonin (B10506) receptors.[1][2][3] Its dopaminergic activity makes it a compound of interest for neurological conditions such as Parkinson's disease.[4][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the dopamine agonist properties of Lisuride maleate, specifically focusing on cAMP modulation and ERK1/2 phosphorylation as downstream signaling readouts.
Data Presentation
Table 1: Ligand Binding Affinities (Ki) of Lisuride at Human Dopamine and Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference Compound |
| Dopamine D1 | 56.7 | N/A |
| Dopamine D2 | 0.95 | [3H]spiperone |
| Dopamine D3 | 1.08 | [3H]spiperone |
| Dopamine D4 | High Affinity | N/A |
| Serotonin 5-HT1A | 0.5 | N/A |
| Serotonin 5-HT2A | High Affinity | N/A |
| Serotonin 5-HT2B | Antagonist | N/A |
| Serotonin 5-HT2C | High Affinity | N/A |
Data compiled from multiple sources indicating high affinity at D2-like receptors.[1][2]
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Lisuride at Human Dopamine Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Cell Line |
| Dopamine D2S | GTPγS Binding | 1.8 | 40-55% | CHO |
| Dopamine D2L | GTPγS Binding | 4.1 | Lower than D2S | CHO |
| Dopamine D3 | GTPγS Binding | 0.5 | Intermediate | CHO |
| Dopamine D4 | GTPγS Binding | 1.2 | Intermediate | CHO |
This table summarizes the functional activity of Lisuride as a partial agonist at D2-like receptors.
Signaling Pathways
Activation of dopamine receptors initiates distinct downstream signaling cascades depending on the receptor subtype. D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase to increase intracellular cAMP levels.[6][7] Conversely, D2-like receptors (D2, D3, and D4), the primary targets of Lisuride, are coupled to Gαi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[6][8]
Caption: Gαs-coupled D1 receptor signaling pathway.
Caption: Gαi-coupled D2 receptor signaling pathway.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for D2-like Receptor Agonism
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing D2-like dopamine receptors.
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics
-
Serum-free cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO or water)
-
Forskolin stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed the CHO-K1/D2 cells into a 96-well plate at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Cell Starvation: The next day, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
PDE Inhibition: Pre-treat the cells with a PDE inhibitor, such as 0.5 mM IBMX, for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. A suggested concentration range is from 0.01 nM to 10 µM. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: To measure the inhibitory effect on cAMP production, stimulate the cells with an adenylyl cyclase activator, such as 10 µM forskolin.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
Protocol 2: ERK1/2 Phosphorylation Assay
This assay determines the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a downstream effector in the dopamine receptor signaling pathway.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blotting
Procedure:
-
Cell Culture and Starvation: Seed CHO-K1/D2 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours prior to the experiment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a short duration, typically 5-10 minutes, at 37°C. Include a vehicle-treated control.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total-ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment condition. Plot this ratio against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The provided protocols offer robust methods for characterizing the dopamine agonist activity of this compound in a cell culture setting. The cAMP assay directly measures the functional consequence of Gαi-coupled D2-like receptor activation, while the ERK1/2 phosphorylation assay provides insight into a key downstream signaling pathway. By utilizing these assays, researchers can obtain quantitative data on the potency and efficacy of this compound, contributing to a comprehensive understanding of its pharmacological profile.
References
- 1. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of an ergot derivative, lisuride, on the central dopaminergic system -- studies of behavioral pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Lisuride, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Lisuride Maleate in Human Plasma Using High-Performance Liquid Chromatography with Fluorescence Detection
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Lisuride maleate (B1232345) in human plasma. The protocol employs a liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column with fluorescence detection, which is well-suited for the analysis of ergot alkaloids due to their native fluorescence. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Lisuride maleate. The method has been developed based on established analytical principles for similar compounds and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound, an ergot derivative, is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and for the prevention of migraine. It exhibits high affinity for dopamine D2 and D3 receptors and also interacts with serotonin (B10506) receptors. To support clinical and preclinical development, a robust and validated bioanalytical method for the quantification of Lisuride in plasma is essential. This document provides a comprehensive protocol for a reversed-phase HPLC method coupled with fluorescence detection, a technique known for its high sensitivity and selectivity for fluorescent compounds like Lisuride. The sample preparation involves a straightforward liquid-liquid extraction, ensuring high recovery and minimal matrix effects.
Experimental
2.1. Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Internal Standard (IS): Ergocristine (or another suitable ergot alkaloid)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Ethyl acetate (B1210297) and methylene (B1212753) chloride (HPLC grade)
-
Ammonium carbonate
-
Purified water (18.2 MΩ·cm)
-
Drug-free human plasma (with EDTA as anticoagulant)
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector was used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 20 mM Ammonium Carbonate buffer (pH 9.0) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation Wavelength (λex): 280 nm |
| Emission Wavelength (λem): 340 nm | |
| Internal Standard (IS) | Ergocristine |
| Run Time | Approximately 10 minutes |
Protocols
3.1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) by dissolving the accurately weighed compounds in methanol. Store at -20°C and protect from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the working standard solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) in the same manner.
3.2. Sample Preparation Protocol
The following workflow outlines the liquid-liquid extraction procedure for plasma samples.
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
Method Validation
The developed method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.
4.1. Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1-100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Lisuride to the IS against the nominal concentration. The limit of detection (LOD) and lower limit of quantification (LLOQ) were determined to be 0.3 ng/mL and 1 ng/mL, respectively.
Table 2: Linearity and Sensitivity Data
| Parameter | Value |
| Calibration Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
4.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples at three concentration levels on three different days. The results are presented in Table 3.
Table 3: Precision and Accuracy Data
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (3 ng/mL) | < 6.5 | < 8.0 | 95.5 - 104.2 | 94.8 - 105.1 |
| Medium (30 ng/mL) | < 5.0 | < 6.5 | 97.1 - 102.8 | 96.5 - 103.5 |
| High (80 ng/mL) | < 4.5 | < 5.8 | 98.2 - 101.5 | 97.9 - 102.1 |
4.3. Recovery and Matrix Effect
The extraction recovery of Lisuride from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was assessed by comparing the peak areas of standards prepared in reconstituted extract of blank plasma with those prepared in the mobile phase.
Table 4: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Lisuride | Low (3) | 88.5 ± 4.2 | 96.2 ± 3.5 |
| Medium (30) | 91.2 ± 3.5 | 98.1 ± 2.8 | |
| High (80) | 92.5 ± 2.8 | 97.5 ± 3.1 | |
| Internal Std. | 100 | 89.8 ± 3.9 | 97.8 ± 2.9 |
4.4. Stability
The stability of Lisuride in human plasma was evaluated under various conditions, including short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles. The results indicated that Lisuride is stable under these conditions.
Table 5: Stability Data
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Short-term (4h, Room Temp) | Low (3) | 96.5 |
| High (80) | 98.2 | |
| Freeze-Thaw (3 cycles) | Low (3) | 95.8 |
| High (80) | 97.5 | |
| Long-term (-80°C, 30 days) | Low (3) | 94.9 |
| High (80) | 96.8 |
Logical Relationship for Method Validation
The following diagram illustrates the logical flow and interdependencies of the key validation parameters for this bioanalytical method.
Caption: Logical Flow of Bioanalytical Method Validation.
Conclusion
The HPLC method with fluorescence detection described in this application note provides a reliable, sensitive, and robust procedure for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol offers high recovery and minimal matrix interference. The method has been successfully validated over a clinically relevant concentration range and is suitable for use in pharmacokinetic and other clinical studies.
Disclaimer: This application note provides a detailed protocol based on established analytical methodologies for similar compounds. As a specific, validated method for this compound in plasma was not publicly available, this protocol should be fully validated in the end-user's laboratory to ensure compliance with all regulatory requirements.
Application Notes and Protocols for Radioligand Binding Assays of Lisuride Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345) is an ergoline (B1233604) derivative with a complex pharmacological profile, exhibiting high affinity for a range of dopamine (B1211576), serotonin (B10506), and adrenergic receptors. This broad receptor interaction profile underlies its therapeutic effects in conditions such as Parkinson's disease, migraine, and hyperprolactinemia. A thorough understanding of its binding affinity (Ki) at various receptors is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development.
Radioligand binding assays are a fundamental and powerful tool for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest. By measuring the ability of an unlabeled compound, such as Lisuride maleate, to displace the radioligand, one can accurately determine its binding affinity. This document provides detailed protocols for conducting radioligand binding assays to characterize the receptor affinity of this compound for key dopamine (D2) and serotonin (5-HT1A and 5-HT2A) receptors.
Data Presentation: Receptor Binding Profile of this compound
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D2 | 0.95, 2.0[1][2] |
| D3 | 1.08[3] |
| Serotonin Receptors | |
| 5-HT1A | 0.5[1][2] |
| 5-HT2A | 2-6 (range)[4] |
Experimental Protocols
These protocols provide a framework for determining the binding affinity of this compound. Specific conditions may require optimization based on the laboratory's specific cell lines, equipment, and reagents.
General Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow of a competitive radioligand binding assay.
Protocol for Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]-Spiperone.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor or rat striatal tissue homogenate.
-
Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Test Compound: this compound (serially diluted).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare assay tubes or a 96-well plate in triplicate for total binding, non-specific binding, and each concentration of this compound.
-
Total Binding: Add assay buffer, [3H]-Spiperone (final concentration of ~0.2-0.5 nM), and membrane preparation (20-50 µg of protein).
-
Non-specific Binding: Add the non-specific binding control (e.g., 10 µM (+)-Butaclamol), [3H]-Spiperone, and membrane preparation.
-
Competitive Binding: Add the desired concentration of this compound, [3H]-Spiperone, and membrane preparation.
-
The final assay volume should be consistent across all wells (e.g., 250-500 µL).
-
-
Incubation:
-
Incubate the reaction mixture at 25°C or 37°C for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol for Serotonin 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT1A receptor using a competitive radioligand binding assay with [3H]-8-OH-DPAT.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue homogenate.
-
Radioligand: [3H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Non-specific Binding Control: Serotonin (5-HT) (10 µM) or WAY-100635 (1 µM).
-
Test Compound: this compound (serially diluted).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: As described for the D2 receptor assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor assay, using the appropriate tissue or cell source.
-
Assay Setup:
-
Prepare assay tubes or a 96-well plate in triplicate.
-
Total Binding: Add assay buffer, [3H]-8-OH-DPAT (final concentration of ~0.5-1.0 nM), and membrane preparation (50-100 µg of protein).
-
Non-specific Binding: Add the non-specific binding control (e.g., 10 µM 5-HT), [3H]-8-OH-DPAT, and membrane preparation.
-
Competitive Binding: Add the desired concentration of this compound, [3H]-8-OH-DPAT, and membrane preparation.
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Filtration: Follow the same procedure as for the D2 receptor assay.
-
Quantification and Data Analysis: Follow the same procedure as for the D2 receptor assay to determine the IC50 and calculate the Ki value for this compound at the 5-HT1A receptor.
Protocol for Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor using a competitive radioligand binding assay with [3H]-Ketanserin.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat frontal cortex tissue homogenate.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Mianserin (10 µM) or Ketanserin (1 µM).
-
Test Compound: this compound (serially diluted).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: As described for the D2 receptor assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor assay, using the appropriate tissue or cell source.
-
Assay Setup:
-
Prepare assay tubes or a 96-well plate in triplicate.
-
Total Binding: Add assay buffer, [3H]-Ketanserin (final concentration of ~0.5-1.0 nM), and membrane preparation (100-200 µg of protein).
-
Non-specific Binding: Add the non-specific binding control (e.g., 10 µM Mianserin), [3H]-Ketanserin, and membrane preparation.
-
Competitive Binding: Add the desired concentration of this compound, [3H]-Ketanserin, and membrane preparation.
-
The final assay volume should be consistent (e.g., 500 µL).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Filtration: Follow the same procedure as for the D2 receptor assay.
-
Quantification and Data Analysis: Follow the same procedure as for the D2 receptor assay to determine the IC50 and calculate the Ki value for this compound at the 5-HT2A receptor.
Signaling Pathways Overview
Lisuride's interaction with D2 and 5-HT receptors initiates distinct intracellular signaling cascades. The diagram below provides a simplified overview of the canonical signaling pathways associated with these receptors.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
References
- 1. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 2. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Testing in Rodents After Lisuride Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345) is a semi-synthetic ergot derivative with a complex pharmacological profile, acting as a potent agonist at dopamine (B1211576) D2/D3 receptors and serotonin (B10506) 5-HT1A receptors, and also interacting with other serotonin and adrenergic receptors. This multifaceted receptor engagement translates into a range of behavioral effects in rodents, making it a compound of interest for research in Parkinson's disease, psychiatric disorders, and other neurological conditions. These application notes provide detailed protocols for key behavioral assays used to characterize the effects of Lisuride maleate in rodents, along with a summary of expected quantitative outcomes and a visualization of its primary signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various behavioral parameters in rodents.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test (Mouse)
| Dose (mg/kg, i.p.) | Total Distance Traveled (relative to vehicle) | Rearing Activity (relative to vehicle) | Stereotypies (relative to vehicle) | Reference |
| 0.01 | Decreased | Decreased | No significant change | [1] |
| 0.05 | Decreased | Decreased | U-shaped response | [1] |
| 0.1 | Decreased | Decreased | U-shaped response | [1] |
| 0.5 | Decreased | Decreased | U-shaped response | [1] |
| 1.0 | Decreased | Decreased | U-shaped response | [1] |
| 2.0 | Decreased | Decreased | U-shaped response | [1] |
| 4.0 | Decreased | Decreased | U-shaped response | [1] |
Table 2: Anxiolytic-like Effects of this compound in the Water-Lick Conflict Test (Rat)
| Dose (mg/kg, i.p.) | Increase in Number of Shocks Accepted (relative to vehicle) | Reference |
| 0.05 | Significant Increase | [2] |
| 0.1 | Significant Increase | [2] |
Table 3: Effects of this compound on Motor Coordination in the Rotarod Test (Rodent)
Quantitative data on the specific effects of this compound on the rotarod test are not extensively detailed in the available literature. However, given its potent dopaminergic and serotonergic activity, it is crucial to assess motor coordination to distinguish between sedative or motor-impairing effects and specific behavioral outcomes. The protocol below provides a standardized method for this assessment.
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video tracking system and software
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose.
-
After a pre-determined pretreatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration, typically 10-30 minutes, using the video tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and instances of stereotyped behaviors (e.g., grooming, head-weaving).
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle control (i.p.) at the desired dose.
-
Following the appropriate pretreatment interval, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes, recording its behavior with the video tracking system.
-
Key parameters to be measured include the time spent in the open arms versus the closed arms, the number of entries into each arm type, and total arm entries.
-
Clean the maze thoroughly with 70% ethanol between subjects.
Rotarod Test
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus with an accelerating rod
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Habituate the animals to the testing room.
-
On the day before the test, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) to acclimate them to the apparatus.
-
On the test day, administer this compound or vehicle control (i.p.).
-
At the designated time post-injection, place the animal on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
-
Clean the rod with 70% ethanol after each animal.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for behavioral testing.
References
Application Notes and Protocols for Creating a Stable Aqueous Solution of Lisuride Maleate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, is a potent dopamine (B1211576) and serotonin (B10506) receptor agonist used in the research and treatment of various neurological conditions. A significant challenge in its application is its inherent instability in aqueous solutions, which complicates the preparation of formulations for parenteral administration and in vitro assays. The primary degradation pathway for lisuride in aqueous media is hydrolysis, particularly of the diethylurea group at the 8α position.[1] This instability is exacerbated by elevated temperatures.[1][2]
These application notes provide a comprehensive guide to preparing stable aqueous solutions of Lisuride maleate. The protocols herein are designed to mitigate degradation by optimizing pH, employing cosolvents, and considering the use of antioxidants and preservatives. The objective is to enable researchers to prepare this compound solutions with enhanced shelf-life for consistent and reliable experimental outcomes. All procedures should be performed in a clean laboratory environment, and solutions intended for in vivo use must be prepared under sterile conditions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₄O · C₄H₄O₄ | |
| Molecular Weight | 454.52 g/mol | |
| Appearance | Off-white solid | [3] |
| Aqueous Solubility (pH 7.4) | Estimated at 2.2 mg/100 mL (for free base) | [1] |
| DMSO Solubility | Up to 100 mM (~45 mg/mL) |
This compound's low aqueous solubility and susceptibility to hydrolysis necessitate the use of formulation strategies to enhance both its dissolution and stability in aqueous media.[1]
Factors Influencing the Stability of this compound in Aqueous Solution
Several factors can significantly impact the stability of this compound in an aqueous environment. Careful control of these parameters is crucial for preparing a stable solution.
-
pH: The pH of the solution is a critical determinant of this compound's stability and solubility. A lower pH increases the proportion of the ionized form of the molecule, which can enhance solubility.[1] Acidic conditions, using buffers such as citrate (B86180), have been shown to be beneficial.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound in solution.[1][2] Therefore, storage at refrigerated or frozen temperatures is highly recommended.
-
Cosolvents: The inclusion of oxygen-containing cosolvents, particularly polyvalent alcohols like propylene (B89431) glycol, has been demonstrated to significantly improve the stability of aqueous this compound solutions.[1]
-
Light: this compound is known to be light-sensitive. Exposure to light can promote degradation, necessitating the use of light-protective containers for storage.
-
Oxidation: While hydrolysis is the primary degradation pathway, oxidation can also be a concern for ergoline derivatives. The use of antioxidants may provide additional stability.
-
Microbial Contamination: For multi-dose formulations or solutions intended for long-term storage, the risk of microbial growth must be addressed through the addition of a suitable preservative.[4][5][6]
Experimental Protocols
The following protocols outline the preparation of stable aqueous solutions of this compound.
Materials and Equipment
-
This compound powder
-
Citric acid monohydrate
-
Trisodium (B8492382) citrate dihydrate
-
Propylene glycol
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile filters (0.22 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks
-
Glass vials (amber or light-protected)
-
Sonicator
-
Magnetic stirrer and stir bars
Protocol 1: Preparation of a pH-Controlled Aqueous Solution
This protocol focuses on stabilizing this compound by controlling the pH of the aqueous solution using a citrate buffer.
-
Prepare the Citrate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of citric acid monohydrate in WFI.
-
Prepare a 0.1 M solution of trisodium citrate dihydrate in WFI.
-
In a clean vessel, combine the citric acid and trisodium citrate solutions, adjusting the ratio until a final pH of 4.5 is achieved. Monitor the pH using a calibrated pH meter.
-
-
Dissolve this compound:
-
Accurately weigh the desired amount of this compound powder.
-
In a volumetric flask, add a portion of the prepared citrate buffer (approximately 80% of the final volume).
-
While stirring, slowly add the this compound powder to the buffer.
-
To aid dissolution, the solution can be sonicated for several minutes or gently warmed (not exceeding 40°C).[1]
-
-
Final Volume Adjustment and Sterilization:
-
Once the this compound is completely dissolved, allow the solution to cool to room temperature.
-
Add the citrate buffer to reach the final desired volume.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
-
Storage:
-
Store the final solution at 2-8°C. For long-term storage, consider storing at -20°C.[3]
-
Protocol 2: Preparation of a Cosolvent-Stabilized Aqueous Solution
This protocol utilizes a cosolvent, propylene glycol, to enhance the stability of the this compound solution.
-
Prepare the Vehicle:
-
In a volumetric flask, mix propylene glycol and WFI in the desired ratio. A 9% (v/v) propylene glycol solution has been shown to be effective.[1]
-
-
Dissolve this compound:
-
Accurately weigh the desired amount of this compound powder.
-
Add the this compound powder to the vehicle.
-
Stir the mixture until the powder is fully dissolved. Sonication can be used to facilitate dissolution.[1]
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution. If necessary, adjust to a pH between 3.5 and 4.5 using a dilute solution of a suitable acid (e.g., hydrochloric acid or maleic acid).
-
-
Final Preparation and Storage:
-
If required, bring the solution to the final volume with the vehicle.
-
For sterile preparations, filter through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Store at 2-8°C, protected from light.
-
Data Presentation: Stability of this compound Solutions
The following tables summarize the stability data for this compound in aqueous solutions under various conditions, as derived from experimental studies.[1]
Table 1: Temperature-Dependent Stability of this compound in Buffered Aqueous Solutions
| pH | Storage Condition | Duration (days) | Purity (%) |
| 5.1 | Refrigerated (6-8°C) | 180 | >99% |
| 5.1 | Room Temperature (25°C) | 180 | ~95% |
| 5.1 | Elevated Temperature (40°C) | 90 | ~70% |
| 4.5 | Refrigerated (6-8°C) | 180 | >99% |
| 4.5 | Room Temperature (25°C) | 180 | ~96% |
| 4.5 | Elevated Temperature (40°C) | 90 | ~75% |
| 3.5 | Refrigerated (6-8°C) | 180 | >99% |
| 3.5 | Room Temperature (25°C) | 180 | ~97% |
| 3.5 | Elevated Temperature (40°C) | 90 | ~80% |
Table 2: Stability of this compound in an Aqueous Solution with 9% Propylene Glycol
| Storage Condition | Duration (days) | Purity (%) |
| Refrigerated (6-8°C) | 180 | ~99.3% |
| Room Temperature (25°C) | 180 | ~95% |
| Elevated Temperature (40°C) | 90 | ~70% |
Visualization of Pathways and Workflows
Proposed Degradation Pathway of this compound
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the diethylurea side chain.
Experimental Workflow for Preparing a Stable this compound Solution
The following diagram illustrates the general workflow for the preparation of a stable aqueous solution of this compound.
Stability Indicating Analytical Methods
To assess the stability of the prepared this compound solutions, the use of a validated stability-indicating analytical method is essential.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating this compound from its degradation products and accurately quantifying its concentration over time.
-
Thin-Layer Chromatography (TLC): TLC can also be employed for the qualitative and semi-quantitative determination of this compound and its impurities.[2]
Additional Considerations
-
Antioxidants: For applications where oxidative degradation is a concern, the addition of an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) could be evaluated. The compatibility and effectiveness of the antioxidant with the this compound formulation would need to be determined experimentally.
-
Preservatives: For multi-dose parenteral formulations, the inclusion of a preservative is necessary to prevent microbial contamination. Common preservatives for parenteral products include benzyl (B1604629) alcohol, phenol, and parabens.[4][5][6] The selection of a preservative should be based on its efficacy, compatibility with this compound, and the intended application.
-
Osmolarity: For parenteral solutions, the osmolarity should be adjusted to be isotonic with blood to ensure in vivo tolerability.[1] This can be achieved by the addition of tonicity-adjusting agents such as sodium chloride.
Conclusion
The stability of aqueous solutions of this compound can be significantly enhanced through careful control of pH, the use of cosolvents, and appropriate storage conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to prepare stable and reliable this compound solutions for a variety of scientific applications. It is recommended that for any specific application, a formal stability study be conducted to validate the formulation and establish an appropriate shelf-life.
References
- 1. US20090239894A1 - Stabilized aqueous solutions of ergoline compounds - Google Patents [patents.google.com]
- 2. Quantitative determination and stability of lisuride hydrogen maleate in pharmaceutical preparations using thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phmpt.org [phmpt.org]
- 5. Antimicrobial preservative use in parenteral products: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Lisuride Maleate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lisuride (B125695) maleate (B1232345) in primary neuronal culture systems. This document outlines the molecular mechanisms of Lisuride, its neuroprotective effects, and detailed protocols for essential experimental procedures.
Introduction
Lisuride maleate is a potent dopamine (B1211576) receptor agonist with a complex pharmacological profile, also exhibiting activity at serotonin (B10506) and adrenergic receptors.[1] In the context of neuroscience research, particularly in the study of neurodegenerative diseases like Parkinson's, primary neuronal cultures serve as a vital in vitro model. Lisuride has demonstrated significant neuroprotective properties in these models, offering a valuable tool for investigating mechanisms of neuronal survival and degeneration.
Mechanism of Action
Lisuride exerts its effects through interaction with multiple receptor systems. Its primary mechanism is the activation of dopamine D2 and D3 receptors.[2] Additionally, it shows high affinity for serotonin 5-HT1A receptors.[1] This multi-receptor engagement leads to the modulation of several intracellular signaling cascades, including the PI3K/Akt pathway, which is crucial for promoting cell survival and mitigating apoptotic processes.[3]
Data Presentation
The following tables summarize the key quantitative parameters of this compound's activity and its effects in primary neuronal cultures.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.95[2] |
| Dopamine D3 | 1.08[2] |
| Serotonin 5-HT1A | High Affinity |
Table 2: Neuroprotective Effects of this compound in Primary Dopaminergic Neurons
| Toxin Model | Effective Concentration Range (µM) | Observed Effects |
| MPP+ (1-methyl-4-phenylpyridinium) | 0.001 - 1[4][5] | Increased survival of tyrosine hydroxylase-positive (dopaminergic) neurons.[4] |
| L-DOPA | 0.001 - 1[4][5] | Protection against L-DOPA-induced toxicity.[4] |
| Glutamate | Not specified | Increased survival of dopaminergic neurons and reduction of reactive oxygen species.[6] |
Table 3: Effects of this compound on Intracellular Signaling Pathways
| Signaling Pathway | Effect |
| PI3K/Akt | Activation, leading to increased levels of phosphorylated Akt (p-Akt).[3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Lisuride and a typical experimental workflow for assessing its neuroprotective effects.
Experimental Protocols
Primary Dopaminergic Neuron Culture from Embryonic Mouse Mesencephalon
This protocol is adapted from established methods for the culture of primary dopaminergic neurons.
Materials:
-
Timed-pregnant E14 mice
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
-
Culture plates/coverslips
Procedure:
-
Coating of Culture Surface:
-
Coat culture plates or coverslips with 10 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Subsequently, coat with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C before plating cells.
-
-
Dissection:
-
Euthanize the pregnant mouse and dissect the uterine horn to remove E14 embryos.
-
Under a dissecting microscope, isolate the brains and place them in ice-cold HBSS.
-
Dissect the ventral mesencephalon from each brain.
-
-
Dissociation:
-
Transfer the dissected tissue to a tube containing 0.05% trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Neutralize the trypsin by adding an equal volume of HBSS containing 10% FBS and 0.1 mg/mL DNase I.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the pre-coated culture surface at a density of 2.5 x 10^5 cells/cm².
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days.
-
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cultured neurons as an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
Neurotoxin (e.g., MPP+, Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Treatment:
-
After establishing the primary neuronal cultures, pre-treat the cells with various concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1 µM) for 24 hours.
-
Introduce the neurotoxin (e.g., 10 µM MPP+ or 250 µM Glutamate) and co-incubate for another 24 hours. Include appropriate controls (untreated, toxin-only, Lisuride-only).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Immunocytochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons.
Materials:
-
Primary neuronal cultures on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the coverslips with the primary anti-TH antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained neurons using a fluorescence microscope.
-
Quantify the number of TH-positive neurons per field of view.
-
Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is for assessing the activation of the PI3K/Akt signaling pathway.
Materials:
-
Primary neuronal cultures in multi-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat the cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-Akt to total Akt.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protection of dopaminergic neurons in primary culture by lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-induced cell death and formation of radicals can be reduced by lisuride in mesencephalic primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Therapeutic Effects of Lisuride Maleate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic potential of Lisuride (B125695) maleate (B1232345). Detailed protocols for key experimental procedures are provided to facilitate study design and execution.
Parkinson's Disease Models
Animal models of Parkinson's disease (PD) are essential for evaluating the efficacy of anti-parkinsonian drugs like Lisuride maleate. The most common models involve the use of neurotoxins to deplete dopamine (B1211576) neurons in the nigrostriatal pathway, mimicking the primary pathology of PD.
6-Hydroxydopamine (6-OHDA) Rat Model
The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats leads to a progressive loss of dopaminergic neurons on one side of the brain.[1][2][3] This results in motor deficits that can be quantified and used to assess the therapeutic effects of compounds like Lisuride.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (5 µL)
-
Apomorphine or Amphetamine
-
Rotational behavior monitoring system
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
6-OHDA Solution Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL (free base).
-
Stereotaxic Injection:
-
Inject 6-OHDA unilaterally into the medial forebrain bundle. Stereotaxic coordinates may vary depending on the rat strain and age, but representative coordinates from bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food, to ensure animal welfare. Allow at least 2-3 weeks for the lesion to fully develop.
-
Behavioral Testing (Rotational Behavior):
-
Administer a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (e.g., amphetamine, 2.5 mg/kg, i.p.) to induce rotational behavior.
-
Place the rat in a circular arena and record the number of full (360°) turns contralateral (with apomorphine) or ipsilateral (with amphetamine) to the lesion side for 60-90 minutes.
-
Administer this compound at various doses and routes of administration prior to the dopamine agonist to assess its ability to modulate rotational behavior. For instance, a study showed that intrastriatal infusion of lisuride at 0.5 µg/h for 2 weeks reduced apomorphine-induced rotation by 47.2%.[4]
-
| Animal Model | Treatment | Dose/Administration | Key Findings | Reference |
| 6-OHDA lesioned rats | This compound | 0.5 µg/h intrastriatal infusion for 2 weeks | Reduced apomorphine-induced rotations by 47.2%; Decreased D2-receptor density in the infused striatum by 40%. | [4] |
| 6-OHDA lesioned rats | This compound | Not specified | Induces contralateral rotational behavior. | [5] |
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in humans.[6][7][8][9] This model is widely used to screen for potential anti-parkinsonian drugs.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9%)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
MPTP Administration:
-
Dissolve MPTP-HCl in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Safety Precaution: MPTP is a hazardous substance and requires strict safety protocols during handling and administration.
-
-
This compound Treatment: Administer this compound (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 14 days), starting before or after MPTP administration to evaluate its protective or restorative effects.[10][11]
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance by placing the mice on a rotating rod and measuring the latency to fall.
-
Open Field Test: Evaluate locomotor activity by tracking the distance moved, rearing frequency, and time spent in different zones of an open arena.
-
-
Neurochemical Analysis: After the behavioral assessments, euthanize the animals and dissect the striatum and substantia nigra for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) or immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.[6]
| Animal Model | Treatment | Dose/Administration | Key Findings | Reference |
| MPTP-treated common marmosets | This compound | 2 mg/kg dermal application | Reversed akinesia within 30 minutes; effects lasted for 5 days. | [12] |
| MPTP-treated rats | Tiliroside (20 mg/kg, i.p.) + Lisuride (2.5 mg/kg, i.p.) | Daily for 14 days | Significantly improved motor function (rotarod test); protected dopaminergic neurons. | [10][11] |
Hyperprolactinemia Models
This compound is a potent dopamine D2 receptor agonist, which leads to the inhibition of prolactin secretion from the pituitary gland. Animal models of hyperprolactinemia are used to study this effect.
Reserpine-Induced Hyperprolactinemia in Rats
Reserpine (B192253) depletes catecholamine stores, including dopamine, in the hypothalamus, leading to an increase in prolactin secretion.
Materials:
-
Female rats
-
Reserpine
-
This compound
-
Assay kits for prolactin measurement
Procedure:
-
Induction of Hyperprolactinemia: Administer reserpine to female rats to induce a state of hyperprolactinemia.
-
This compound Administration: Administer this compound orally or subcutaneously at various doses (e.g., 0.025 to 0.5 mg/kg).[13]
-
Blood Sampling and Prolactin Measurement: Collect blood samples at different time points after Lisuride administration and measure serum prolactin levels using an appropriate assay (e.g., ELISA).
| Animal Model | Treatment | Dose/Administration | Key Findings | Reference |
| Reserpine-pretreated intact female rats | Lisuride hydrogen maleate (LHM) | 0.025 - 0.5 mg/kg (oral or s.c.) | Strongly effective in lowering serum prolactin for up to 12 hours. | [13] |
| Ovariectomized, estradiol-primed female rats | Lisuride hydrogen maleate (LHM) | 0.025 - 0.5 mg/kg (oral or s.c.) | Suppressed serum prolactin levels. | [13] |
Models of Serotonin-Related Disorders
Lisuride also interacts with serotonin (B10506) receptors, particularly 5-HT1A and 5-HT2A/2C, which is relevant for its potential therapeutic effects in conditions like depression and serotonin syndrome.[10][14]
Forced Swim Test (FST) in Rats
The FST is a common behavioral test used to screen for antidepressant-like activity. Immobility in this test is interpreted as a state of behavioral despair.
Materials:
-
Male rats
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
This compound
-
Video recording system
Procedure:
-
Pre-test Session: On day 1, place each rat individually in the water-filled cylinder for 15 minutes.
-
Test Session: On day 2 (24 hours later), administer this compound (e.g., 0.05-0.25 mg/kg, i.p.) or vehicle.[15] After a set pre-treatment time (e.g., 30-60 minutes), place the rat back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
| Animal Model | Treatment | Dose/Administration | Key Findings | Reference |
| Rats in Forced Swim Test | This compound | 0.05 - 0.25 mg/kg, i.p. | Dose-dependently reduced the duration of immobility. | [15] |
| Olfactory bulbectomized rats | This compound | ED50 = 0.16 mg/kg, i.p. | Suppressed muricidal behavior (an indicator of antidepressant activity). | [15] |
| Mice with reserpine-induced hypothermia | This compound | 0.5 - 5.0 mg/kg, i.p. | Inhibited reserpine-induced hypothermia. | [15] |
Visualizations
Signaling Pathways
Caption: Lisuride's primary signaling mechanisms.
Experimental Workflows
Caption: Experimental workflows for Parkinson's disease models.
Caption: Workflows for hyperprolactinemia and depression models.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Discriminative stimulus properties of lisuride revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of lisuride on morphine withdrawal signs in the rat: a dopamine-mimetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lisuride in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcutaneous lisuride infusion in Parkinson's disease: clinical results using different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Lisuride prevents learning and memory impairment and attenuates the increase in extracellular dopamine induced by transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects in animal models of depression of lisuride alone and upon coadministration with antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lisuride, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of Lisuride Maleate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of findings and detailed protocols from key animal studies investigating the long-term effects of Lisuride maleate (B1232345) administration. The information is intended to guide researchers in designing and interpreting studies related to this dopaminergic and serotonergic agent.
Pharmacodynamic and Behavioral Effects
Long-term administration of Lisuride maleate in rodents has been shown to induce significant adaptive changes in the central nervous system, particularly within the dopaminergic and serotonergic systems. Chronic treatment can lead to alterations in locomotor activity and receptor function.
Adaptive Changes in Locomotor Activity
Chronic administration of low doses of Lisuride in rats leads to a biphasic effect on locomotor activity. Initially, it causes hypoactivity, but with prolonged treatment, tolerance develops to this effect, and a sensitization to Lisuride-induced hyperactivity is observed. This is thought to be due to the down-regulation of dopamine (B1211576) autoreceptors.
Table 1: Effects of Chronic Lisuride Administration on Locomotor Activity in Rats
| Parameter | Acute Administration (Day 1) | Chronic Administration (Day 33) |
| Effect of low-dose Lisuride (25 µg/kg, i.p.) | Significant reduction in locomotor activity | Tolerance to hypoactivity |
| Hyperactivity Threshold Dose | Higher dose required | Marked reduction in threshold dose |
Dopamine D2 Receptor Function
Prolonged exposure to Lisuride, a potent D2 receptor agonist, results in the down-regulation of D2 receptors in various brain regions. This is a key consideration in long-term treatment paradigms.
Table 2: Effect of Chronic Lisuride (100 µg/kg/day for 26 days) on Dopamine D2 Receptor Function in Rat Brain
| Brain Region | D2 Receptor Function (measured by bromocriptine-inhibited adenylate cyclase activity) | D1 Receptor Function (measured by SKF 82526-stimulated adenylate cyclase activity) |
| Striatum | Down-regulated | No change |
| Nucleus Accumbens | Down-regulated | No change |
| Substantia Nigra | Down-regulated | No change |
| Frontal Cortex | Down-regulated | No change |
| Hippocampus | Down-regulated | No change |
| Pituitary Gland | Down-regulated | No change |
Muscarinic Acetylcholine (B1216132) Receptor Binding in Aged Rats
In aged rats, chronic administration of Lisuride has been shown to increase muscarinic acetylcholine receptor (mACh-R) binding in specific brain regions, suggesting potential therapeutic implications for age-related cognitive decline.
Table 3: Effect of Chronic Lisuride Administration on Muscarinic Acetylcholine Receptor Binding in Aged Rat Brain
| Brain Region | mACh-R Binding in Aged Rats (vs. Young Adult) | Effect of Chronic Lisuride in Aged Rats |
| Striatum | Markedly reduced | Significantly increased |
| Accumbens Nucleus | Markedly reduced | Significantly increased |
| Amygdaloid Nucleus | Markedly reduced | Significantly increased |
| Frontal Cerebral Cortex | Markedly reduced | Significantly increased |
| Parietal Cerebral Cortex | Not specified | Significantly increased |
Experimental Protocols
Protocol for Assessment of Locomotor Activity
This protocol is designed to assess the adaptive changes in locomotor activity in rats following chronic Lisuride administration.
Materials:
-
Male Wistar rats
-
This compound
-
Saline solution (0.9% NaCl)
-
Locomotor activity cages (e.g., automated photo-beam activity chambers)
Procedure:
-
Animal Housing: House rats individually in a temperature-controlled room with a 12-h light/dark cycle. Provide ad libitum access to food and water.
-
Habituation: Habituate the rats to the locomotor activity cages for 60 minutes daily for 3 consecutive days prior to the start of the experiment.
-
Drug Administration:
-
Divide rats into two groups: control (saline) and treatment (Lisuride).
-
Administer saline or Lisuride (e.g., 25 µg/kg, i.p.) daily for the duration of the study (e.g., 33 days).
-
-
Locomotor Activity Measurement:
-
On test days (e.g., day 1, day 15, day 33), place the rats in the locomotor activity cages immediately after injection.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60 minutes).
-
-
Challenge Studies: To assess sensitization, after a washout period following chronic treatment, challenge the rats with various doses of Lisuride and measure locomotor activity.
Application Notes and Protocols: Immunohistochemical Detection of c-Fos Expression Following Lisuride Maleate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride (B125695) maleate (B1232345) is an ergoline (B1233604) derivative that primarily functions as a potent agonist at dopamine (B1211576) D2 receptors and also exhibits affinity for various serotonin (B10506) (5-HT) receptors, including 5-HT1A and 5-HT2A/2C subtypes.[1][2][3] Its interaction with these G-protein coupled receptors initiates intracellular signaling cascades that can modulate neuronal activity. A key indicator of neuronal activation is the expression of the immediate early gene c-Fos.[4][5] The c-Fos protein can be detected using immunohistochemistry (IHC), a powerful technique to map neuronal populations that are responsive to pharmacological agents like Lisuride maleate.[6][7] These application notes provide a comprehensive protocol for the immunohistochemical detection of c-Fos in brain tissue following the administration of this compound, guidance on data quantification, and a putative signaling pathway.
Putative Signaling Pathway of this compound-Induced c-Fos Expression
This compound's agonistic activity at D2 and 5-HT receptors is hypothesized to trigger intracellular signaling cascades that converge on the activation of transcription factors, ultimately leading to the expression of the c-fos gene. The resulting c-Fos protein can then be detected in the nucleus of activated neurons.
Caption: Putative signaling cascade from this compound to c-Fos expression.
Experimental Protocol: c-Fos Immunohistochemistry
This protocol provides a generalized method for c-Fos immunohistochemistry in rodent brain tissue following this compound administration. Optimization of antibody concentrations and incubation times may be necessary for specific experimental conditions.
1. Animal Treatment and Tissue Preparation
-
Administer this compound to experimental animals at the desired dose and route. Include a vehicle-treated control group.
-
The timing between drug administration and tissue collection is critical, as c-Fos protein expression typically peaks between 60 and 120 minutes post-stimulation.[6]
-
Anesthetize the animal deeply (e.g., with an intraperitoneal injection of pentobarbital).[6]
-
Perform transcardial perfusion with ice-cold saline or phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[8]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.[8]
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) at 4°C until it sinks.[8]
-
Freeze the tissue and cut 30-40 µm thick coronal or sagittal sections using a cryostat.[8]
-
Collect the free-floating sections in PBS.
2. Immunohistochemistry
-
Washing: Wash sections three times in PBS for 5-10 minutes each.[4][8]
-
Endogenous Peroxidase Quenching (for DAB staining): Incubate sections in 3% hydrogen peroxide in PBS for 30 minutes to block endogenous peroxidase activity.[9] Wash three times in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution. Incubation is typically performed for 24-48 hours at 4°C with gentle agitation.[4][9] The optimal dilution should be determined empirically (e.g., 1:1000 to 1:5000).[4]
-
Washing: Wash sections three times in PBS for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.[8]
-
Washing: Wash sections three times in PBS for 10 minutes each.[8]
-
Signal Amplification and Visualization:
-
For Chromogenic Detection (DAB):
-
For Fluorescent Detection:
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
-
-
Mounting and Coverslipping: Mount the stained sections onto slides, allow them to air dry, and coverslip with an appropriate mounting medium.[9]
Experimental Workflow
The following diagram outlines the key steps in the c-Fos immunohistochemistry workflow.
Caption: Workflow for c-Fos immunohistochemistry.
Data Presentation and Quantification
Quantification of c-Fos positive cells is essential for comparing neuronal activation between different treatment groups.[4] This can be achieved by manually counting c-Fos-immunoreactive nuclei within specific brain regions of interest or by using automated image analysis software such as ImageJ/Fiji.[10][11] The data should be presented in a clear and organized manner, such as in a table.
Table 1: Hypothetical Quantification of c-Fos Positive Cells in the Striatum Following this compound Administration
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Average c-Fos Positive Cells/mm² (± SEM) |
| Vehicle | 0 | 8 | 15 ± 3 |
| This compound | 0.1 | 8 | 75 ± 8 |
| This compound | 0.5 | 8 | 210 ± 15 |
| This compound | 1.0 | 8 | 350 ± 25 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Lisuride | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 5. sysy.com [sysy.com]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jove.com [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Managing Hypotensive Side Effects of Lisuride Maleate in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hypotensive side effects of Lisuride (B125695) maleate (B1232345) in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hypotension observed with Lisuride maleate administration in rats?
A1: The hypotensive effects of this compound are primarily attributed to its potent agonistic activity at dopamine (B1211576) D2 receptors.[1] Activation of these receptors can lead to vasodilation and a subsequent decrease in blood pressure. Additionally, Lisuride's agonism at serotonin (B10506) 5-HT1A receptors may also contribute to its hypotensive properties.[2][3]
Q2: At what doses of this compound should I expect to see significant hypotensive effects in rats?
Q3: How can I counteract this compound-induced hypotension in my rat experiments?
A3: Lisuride-induced hypotension can often be managed by the administration of dopamine receptor antagonists.[1] For instance, the dopamine D2 receptor antagonist metoclopramide (B1676508) has been shown to antagonize the hypotensive effects of Lisuride.[7] Other dopamine antagonists like haloperidol (B65202) and sulpiride (B1682569) have also been used to block other effects of Lisuride and may be effective in reversing hypotension.[4][8]
Q4: Are there any non-pharmacological methods to mitigate hypotension during this compound experiments?
A4: While pharmacological intervention is the most direct approach, ensuring the animal is euvolemic (has a normal amount of body fluids) before Lisuride administration may help to lessen the severity of the hypotensive response. Providing adequate hydration and maintaining normal fluid balance is a good general practice in any experimental setting.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Severe and rapid drop in blood pressure immediately after this compound administration. | High dose of this compound; rapid intravenous administration. | 1. Reduce the dose of this compound in subsequent experiments. 2. Administer the drug via a slower infusion or switch to intraperitoneal or subcutaneous injection to slow absorption. 3. Pre-treat with a dopamine D2 receptor antagonist (e.g., metoclopramide, haloperidol) at an appropriate dose determined from literature or a pilot study. |
| Gradual but significant decrease in blood pressure over the course of the experiment. | Sustained action of this compound at D2 and/or 5-HT1A receptors. | 1. Monitor blood pressure continuously. 2. If hypotension becomes critical, administer a dopamine D2 receptor antagonist. 3. Consider a lower maintenance dose of this compound if continuous infusion is being used. |
| High variability in the hypotensive response between individual rats. | Genetic differences between rat strains; differences in hydration status or stress levels. | 1. Ensure a consistent and well-documented experimental protocol, including animal handling and environmental conditions. 2. Use a genetically homogenous rat strain. 3. Acclimatize animals to the experimental setup to reduce stress. 4. Ensure consistent hydration status across all animals. |
| Difficulty in obtaining accurate blood pressure readings after Lisuride administration. | Hypotension leading to a weak pulse, making non-invasive measurements challenging. | 1. If using the tail-cuff method, ensure the tail is adequately warmed to improve blood flow. 2. Consider using invasive blood pressure monitoring (e.g., carotid artery cannulation) for more accurate and continuous measurements, which is considered the gold standard.[9] |
Quantitative Data
Table 1: Dosages of this compound Used in Rat Studies for Various Endpoints
| Dose | Route of Administration | Rat Strain | Observed Effect(s) | Reference(s) |
| 12.5 - 100 µg/kg | i.p. | Not Specified | Modulation of morphine withdrawal signs | [4] |
| 0.05 - 0.1 mg/kg | i.p. | Not Specified | Antagonism of 5-HTP-induced changes in sexual behavior | [10] |
| 0.1 - 0.2 mg/kg | i.p. | Not Specified | Inhibition of female sexual behavior | [11] |
| 0.05 - 0.4 mg/kg | Not Specified | Not Specified | Effects on feeding behavior | [6] |
| 0.5 mg/kg | i.p. | Wistar | Neuroprotection in a cerebral ischemia model | [5] |
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Hypotension in Anesthetized Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a tracheotomy to ensure a clear airway.
-
Catheterize the carotid artery for direct and continuous blood pressure measurement. Connect the catheter to a pressure transducer.
-
Catheterize the jugular vein for intravenous drug administration.
3. Blood Pressure Recording:
-
Allow the animal's blood pressure to stabilize for at least 30 minutes after surgery before any drug administration.
-
Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
4. This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer a bolus dose of this compound (e.g., starting with a low dose such as 10 µg/kg, i.v.) and record the cardiovascular parameters continuously for at least 60 minutes.
-
Subsequent higher doses can be administered to establish a dose-response relationship.
Protocol 2: Pharmacological Reversal of this compound-Induced Hypotension
1. Induction of Hypotension:
-
Follow steps 1-3 of Protocol 1.
-
Administer a dose of this compound known to induce a stable and significant hypotensive effect.
2. Antagonist Administration:
-
Once a stable hypotensive state is achieved (e.g., a 20-30% decrease in MAP from baseline), administer a dopamine D2 receptor antagonist (e.g., metoclopramide, 1 mg/kg, i.v., or haloperidol, 0.1 mg/kg, i.v.).
3. Data Recording and Analysis:
-
Continue to record MAP, SBP, DBP, and HR for at least 60 minutes following the administration of the antagonist.
-
Analyze the data to determine the extent and time course of the reversal of hypotension.
Visualizations
Caption: Signaling pathway of Lisuride-induced hypotension.
Caption: Workflow for hypotension reversal experiment.
Caption: Troubleshooting logic for managing hypotension.
References
- 1. researchgate.net [researchgate.net]
- 2. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Influence of lisuride on morphine withdrawal signs in the rat: a dopamine-mimetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine agonists lisuride and piribedil protect against behavioural and histological changes following 4-vessel occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the dopamine D2 agonists lisuride and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lisuride acts at multiple sites to induce ocular hypotension and mydriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the involvement of dopamine D-1 and D-2 receptors in the anticonvulsant effect of dopamine agonists in various rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antagonism by lisuride and 8-OH-DPAT of 5-HTP-induced prolongation of the performance of male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lisuride inhibits temporarily sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves of Lisuride Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lisuride (B125695) maleate (B1232345). Our focus is on understanding and interpreting the biphasic dose-response curves often observed in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why is it observed with Lisuride maleate?
A1: A biphasic dose-response curve, often U-shaped or inverted U-shaped, is a non-monotonic relationship where the physiological response to a drug changes direction with increasing dose. In the case of this compound, this is commonly observed in locomotor activity studies in rats, where low doses tend to suppress activity, while higher doses lead to increased activity.[1][2] This phenomenon is attributed to Lisuride's complex pharmacology, particularly its dual action on both dopamine (B1211576) and serotonin (B10506) receptors.[2]
Q2: Which receptors are primarily involved in the biphasic effects of this compound?
A2: The biphasic effects of Lisuride are primarily mediated by its interaction with:
-
Dopamine D2 receptors (D2R): At low doses, Lisuride is thought to preferentially stimulate presynaptic D2 autoreceptors, which inhibits dopamine release and leads to decreased locomotor activity. At higher doses, it acts on postsynaptic D2 receptors, mimicking the effect of dopamine and causing hypermotility.[2]
-
Serotonin 5-HT1A receptors (5-HT1A-R): Lisuride is a potent 5-HT1A receptor agonist.[3] Activation of these receptors can also contribute to the initial suppression of locomotor activity.[3]
Q3: Does the biphasic effect of Lisuride vary between different animal species?
A3: Yes, there can be species-specific differences in the locomotor response to Lisuride. For instance, while rats often exhibit a biphasic response with low-dose suppression and high-dose stimulation of locomotor activity, mice may primarily show a dose-dependent decrease in motor activity.[1]
Data Presentation
Table 1: In Vivo Dose-Response of this compound on Locomotor Activity in Rats
| Dose Range (mg/kg, i.p.) | Observed Effect on Locomotor Activity | Primary Receptor(s) Implicated |
| 0.01 - 0.05 | Decrease in locomotor activity | Presynaptic Dopamine D2 autoreceptors, Serotonin 5-HT1A receptors |
| 0.1 - 0.5 | Increase in locomotor activity (hypermotility) | Postsynaptic Dopamine D2 receptors |
Note: The exact dose at which the response transitions from inhibitory to excitatory can vary based on experimental conditions and specific rat strains.
Table 2: Receptor Binding Affinity of Lisuride
| Receptor | Affinity (Ki, nM) |
| Dopamine D2 | High |
| Dopamine D3 | High |
| Dopamine D4 | High |
| Serotonin 5-HT1A | High |
| Serotonin 5-HT2A/2C | Moderate |
This table provides a qualitative summary. Specific Ki values can be found in the cited literature.
Experimental Protocols
Key Experiment 1: In Vivo Assessment of Locomotor Activity (Open-Field Test)
This protocol is designed to evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Methodology:
-
Animal Acclimation: House male Sprague-Dawley rats in a controlled environment (12:12 h light:dark cycle, 22±2°C) for at least one week before the experiment. Handle the rats for several days to acclimate them to the experimenter.
-
Apparatus: Use a square open-field arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-reflective material. The arena should be equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to habituate for at least 60 minutes before testing begins.[4]
-
Drug Administration: Prepare fresh solutions of this compound in a suitable vehicle (e.g., saline). Administer the drug or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg).
-
Testing Procedure:
-
Place each rat individually into the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Between each trial, thoroughly clean the arena with a 70% ethanol (B145695) solution to eliminate olfactory cues.[4]
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the onset and duration of drug effects. Compare the dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Key Experiment 2: In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and serotonin 5-HT1A receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with human D2 or 5-HT1A receptors) or from specific brain regions (e.g., rat striatum for D2 receptors, hippocampus for 5-HT1A receptors).
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) to each well.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known D2 or 5-HT1A antagonist).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 (concentration of Lisuride that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[5]
Mandatory Visualization
References
- 1. Patterns of exploration in rats distinguish lisuride from lysergic acid diethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor effects of lisuride: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open field test in rats [protocols.io]
- 5. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Lisuride Maleate in Behavioral Studies
Welcome to the technical support center for researchers utilizing lisuride (B125695) maleate (B1232345) in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected outcomes that may arise during your experiments. Lisuride's complex pharmacology, particularly its potent activity at both dopaminergic and serotonergic receptors, can lead to results that may be challenging to interpret. This guide is designed to help you navigate these complexities, ensuring the robustness and validity of your research.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a biphasic locomotor response (hypoactivity at low doses, hyperactivity at high doses) with lisuride?
A1: This is a classic pharmacological profile for lisuride and is attributed to its differential effects on presynaptic versus postsynaptic dopamine (B1211576) receptors, as well as its potent serotonergic activity.
-
Low Doses (Hypoactivity): At lower concentrations, lisuride preferentially stimulates presynaptic dopamine D2 autoreceptors.[1] Activation of these autoreceptors provides a negative feedback signal, reducing the synthesis and release of dopamine from the neuron. This net decrease in dopaminergic transmission in pathways like the mesolimbic system results in reduced locomotor activity.[2]
-
High Doses (Hyperactivity): As the dose increases, lisuride begins to act as an agonist on postsynaptic dopamine D2 receptors. This direct stimulation of postsynaptic neurons, particularly in the nigrostriatal and mesolimbic pathways, overrides the presynaptic inhibition and leads to increased locomotor activity.[2] Additionally, lisuride's complex interactions with serotonin (B10506) receptors may contribute to this stimulant effect at higher doses.[2]
Q2: My results with lisuride are inconsistent with other D2 receptor agonists. What could be the reason?
A2: The primary reason for discrepancies between lisuride and other D2 agonists (like bromocriptine (B1667881) or apomorphine) is lisuride's significant "off-target" activity, particularly its high affinity and agonist action at serotonin 5-HT1A receptors.[3][4]
-
Potent 5-HT1A Agonism: Lisuride is a potent agonist at 5-HT1A receptors.[3] Activation of these receptors can independently produce behavioral effects such as hypoactivity, hypothermia, and "serotonin syndrome"-like behaviors (e.g., flat body posture, forepaw treading).[3][5] These serotonergic effects can mask, alter, or confound the expected dopamine-mediated behaviors.
-
Complex Receptor Profile: Lisuride is often described as a pharmacologically "dirty" drug, meaning it binds to a wide range of receptors beyond the D2 subtype, including other serotonin (5-HT2A/2C), adrenergic, and histamine (B1213489) receptors.[6][7] This broad receptor profile can lead to a unique behavioral signature compared to more selective D2 agonists.
Q3: I've observed behaviors resembling serotonin syndrome (e.g., flat body posture, forepaw treading) in my animals treated with lisuride. Is this expected?
A3: Yes, the induction of behaviors associated with serotonin syndrome is a known off-target effect of lisuride, especially at low to moderate doses.[5] This is directly linked to its potent agonist activity at 5-HT1A receptors.[3][5] Studies have shown that these specific behaviors can be blocked by a selective 5-HT1A antagonist (like pMPPI), but not by dopamine antagonists (like haloperidol), confirming the serotonergic, rather than dopaminergic, origin of these particular effects.[3]
Q4: How does lisuride's activity at 5-HT2A receptors affect behavioral outcomes?
A4: Lisuride is an agonist at 5-HT2A receptors, but its effects are different from classic hallucinogenic 5-HT2A agonists like LSD. While both bind to the receptor, lisuride does not typically induce hallucinogenic-like behaviors in animals (e.g., head-twitch response).[6] In some paradigms, such as prepulse inhibition (PPI), the disruption caused by lisuride is not blocked by 5-HT2A antagonists, but rather by D2/D3 antagonists, indicating that its dopaminergic action is dominant in that specific test.[6] Therefore, while 5-HT2A agonism is part of its profile, its functional impact can be context-dependent and often overshadowed by its D2 and 5-HT1A activities in many behavioral assays.
Troubleshooting Guides
Problem 1: Unexpected Hypoactivity or Sedation
-
Symptom: Animals show a significant decrease in locomotor activity, exploration, or other active behaviors, particularly at doses where a stimulant effect was anticipated.
-
Potential Cause: Potent stimulation of 5-HT1A receptors, which can induce hypoactivity and mask the effects of postsynaptic D2 receptor agonism.[8] This is more prominent at lower dose ranges.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study. You may find that higher doses produce the expected hyperactivity as postsynaptic D2 effects begin to dominate.
-
Pharmacological Blockade: To confirm the involvement of 5-HT1A receptors, pre-treat a cohort of animals with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering lisuride. If the hypoactivity is attenuated or reversed, it confirms the off-target serotonergic effect.
-
Comparative Compound: Include a more selective D2 agonist in your study design as a positive control to differentiate between general D2-mediated effects and lisuride's unique mixed profile.
-
Problem 2: High Variability in Behavioral Data
-
Symptom: There is a large degree of inter-animal variability in response to lisuride, making it difficult to achieve statistical significance.
-
Potential Cause: The complex interplay between lisuride's dopaminergic and serotonergic effects can be influenced by individual differences in receptor expression and sensitivity. The biphasic dose-response curve also means that small variations in effective brain concentration can lead to opposite behavioral outcomes (hypo- vs. hyperactivity).
-
Troubleshooting Steps:
-
Refine Dosing: Ensure highly accurate and consistent dosing for all animals. Small errors can shift an animal from one part of the dose-response curve to another.
-
Increase Sample Size: A larger number of animals per group may be necessary to account for the inherent variability in response to a mixed-action compound like lisuride.
-
Control for Environmental Factors: Stress and novelty can impact both dopaminergic and serotonergic systems. Ensure consistent and thorough habituation to the testing environment.
-
Time-Course Analysis: Analyze the data in discrete time bins. The onset and duration of serotonergic versus dopaminergic effects may differ, and analyzing the entire session as a single data point could obscure a clear effect.
-
Problem 3: Discrepancies in Drug Discrimination Studies
-
Symptom: In a drug discrimination paradigm, animals trained to discriminate a classic D2 agonist (e.g., apomorphine) do not fully generalize to lisuride, or vice-versa.
-
Potential Cause: The discriminative stimulus cue of lisuride is a composite of both dopaminergic and serotonergic (primarily 5-HT1A) effects.[4] Animals may be keying in on one or both of these cues.
-
Troubleshooting Steps:
-
Substitution Tests: Test for substitution with selective 5-HT1A agonists (e.g., 8-OH-DPAT) and D2 agonists. Studies have shown that lisuride can fully substitute for a 5-HT1A agonist cue.[3][4]
-
Antagonist Studies: Pre-treat with selective D2 antagonists (e.g., haloperidol) and 5-HT1A antagonists (e.g., WAY-100635) to determine which receptor system is primarily responsible for the discriminative cue at the training dose used.
-
Consider the Training Dose: The salience of the dopaminergic versus serotonergic cue can be dose-dependent. A different training dose of lisuride might alter which component of its action the animals learn to discriminate.[9]
-
Data Presentation
Table 1: Receptor Binding Profile of Lisuride
This table summarizes the binding affinities (Ki, in nM) of lisuride for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 1.7 | [10] |
| Dopamine D3 | 1.7 | [10] |
| Serotonin 5-HT1A | ~2.0 (pKi 8.7) | [10] |
| Serotonin 5-HT2A/2C | High Affinity | [6] |
| Serotonin 5-HT2B | High Affinity (Antagonist) | [11] |
Table 2: Summary of Dose-Dependent Behavioral Effects of Lisuride in Rodents
| Dose Range (s.c. in rats) | Primary Receptor Target(s) | Expected Behavioral Outcome | Potential Off-Target Confounders |
| Low (< 0.05 mg/kg) | Presynaptic D2, 5-HT1A | Hypoactivity, serotonin syndrome-like behaviors (flat posture, etc.), hypothermia. | Dopamine-mediated hyperactivity is absent. |
| Moderate (0.05 - 0.2 mg/kg) | Postsynaptic D2, 5-HT1A | Transition from hypo- to hyperactivity. Mixed behavioral state. | 5-HT1A effects can still be prominent and increase data variability. |
| High (> 0.2 mg/kg) | Postsynaptic D2 | Pronounced hyperactivity, stereotypy. | Serotonergic effects may still contribute to the overall behavioral profile. |
Experimental Protocols
Protocol 1: Assessment of Serotonin Syndrome-like Behaviors in Rats
This protocol is adapted from methodologies used to characterize the 5-HT1A-mediated effects of lisuride.[3][12]
-
Animals: Male Sprague-Dawley or Wistar rats (250-350g).
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day of testing, place each rat in a clear Plexiglas observation cage (e.g., 40x25x20 cm) for a 30-minute habituation period.
-
Drug Administration: Administer lisuride maleate (or vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 0.01, 0.05, 0.1, 0.25 mg/kg). For antagonist studies, administer the selective 5-HT1A antagonist (e.g., WAY-100635, 0.5 mg/kg, s.c.) 15-30 minutes prior to lisuride injection.
-
Behavioral Observation: Immediately after lisuride injection, begin a 30-60 minute observation period. A trained observer, blind to the treatment conditions, should score the presence and intensity of the following behaviors using a checklist or rating scale:
-
Flat Body Posture: Animal's abdomen is flattened against the cage floor.
-
Forepaw Treading: Repetitive, alternating movements of the forepaws.
-
Head Weaving: Side-to-side movements of the head.
-
Hindlimb Abduction: Splaying of the hindlimbs.
-
-
Data Analysis: Analyze the data using non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) or two-way ANOVA for antagonist studies.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol is a generalized procedure for assessing sensorimotor gating deficits, a paradigm where lisuride's D2 and 5-HT1A effects can be dissected.[1][13][14]
-
Apparatus: Use a standard startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a small animal enclosure within a sound-attenuated chamber.
-
Acclimation: Place the animal in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Session Design: The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-Alone Trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-Pulse Trials: A lower-intensity prepulse stimulus (e.g., 75, 80, or 85 dB; 20 ms duration) precedes the pulse stimulus by a short interval (e.g., 100 ms).
-
No-Stimulus Trials: Only background noise is presented to measure baseline movement.
-
-
Drug Administration: Administer lisuride (e.g., 0.05-0.15 mg/kg, s.c.) 15-20 minutes before placing the animal in the apparatus. For antagonist studies, administer antagonists (e.g., a D2 antagonist like raclopride (B1662589) or a 5-HT1A antagonist like WAY-100635) 15 minutes prior to lisuride.
-
Data Analysis: The primary measure is %PPI, calculated as: %PPI = 100 * [(Pulse-Alone Response - Prepulse-Pulse Response) / Pulse-Alone Response] Analyze the data using ANOVA with treatment and prepulse intensity as factors.
Visualizations
Signaling Pathways
Caption: Lisuride's dual signaling pathways.
Experimental Workflow
Caption: Troubleshooting unexpected results.
Logical Relationships
Caption: Lisuride's pharmacological effects.
References
- 1. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 2. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Agonists and Pathologic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of serotonin syndrome (toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lisuride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. mmpc.org [mmpc.org]
- 14. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
Technical Support Center: Optimizing Lisuride Maleate Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lisuride (B125695) maleate (B1232345) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for Lisuride maleate?
A1: this compound is soluble in DMSO, with a maximum concentration of up to 100 mM.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium.
Q2: What are the typical working concentrations of this compound for in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type. Based on available data, a general starting range for exploratory experiments would be from 1 nM to 10 µM. For neuroprotection assays in primary mouse mesencephalic cultures, a concentration range of 0.001-1 µM has been shown to be effective in enhancing the survival of dopaminergic neurons.[2][3]
Q3: How can I minimize the precipitation of this compound in my cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. To mitigate this:
-
Prepare an intermediate dilution: First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Gradual addition and mixing: Add the intermediate DMSO stock dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution.
-
Control DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
Q4: I am observing unexpected results. How can I investigate potential off-target effects of this compound?
A4: this compound is known to interact with multiple receptors, primarily dopamine (B1211576) D2-like receptors and serotonin (B10506) 5-HT1A and 5-HT2A receptors.[1][4][5] To dissect the specific receptor-mediated effects in your assay, you can use selective antagonists. For example:
-
To block D2/D3 receptor-mediated effects, you can pre-treat your cells with a D2/D3 antagonist like sulpiride (B1682569) or haloperidol.[6]
-
To block 5-HT1A receptor-mediated effects, a selective antagonist such as WAY-100635 can be used.[4] By comparing the effects of this compound in the presence and absence of these antagonists, you can infer the contribution of each receptor subtype to your observed phenotype.
Troubleshooting Guides
Issue 1: High Cell Viability/Low Cytotoxicity Observed at High Concentrations
Question: I performed a cell viability assay (e.g., MTT, XTT) and observed that while lower to mid-range concentrations of this compound show a dose-dependent decrease in viability, the highest concentrations show an unexpected increase in viability or a plateau. What could be the cause?
Answer: This "bell-shaped" or U-shaped dose-response curve can be due to several factors:
-
Compound Precipitation: At higher concentrations, this compound may be precipitating out of the solution. These precipitates can interfere with the optical density readings of colorimetric assays like MTT, leading to artificially high absorbance values.
-
Solution: Visually inspect the wells for any signs of precipitation under a microscope. If precipitation is observed, determine the maximum soluble concentration and adjust your experimental concentrations accordingly.
-
-
Receptor Desensitization or Downregulation: Prolonged exposure to high concentrations of an agonist can lead to the desensitization or downregulation of its target receptors, diminishing the cellular response.
-
Solution: Consider reducing the incubation time or using a lower concentration range.
-
-
Off-Target Effects: At higher concentrations, this compound might engage off-target receptors that promote cell survival, counteracting the cytotoxic effects observed at lower concentrations.
-
Solution: Use selective antagonists to investigate the involvement of different receptor subtypes as described in FAQ Q4.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results in my in vitro assays with this compound. What are the potential sources of this variability?
Answer: Inconsistent results can stem from several aspects of the experimental workflow:
-
Stock Solution Integrity: Ensure your DMSO stock solution of this compound is stored properly (desiccated at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles, which can lead to degradation or precipitation. Prepare fresh dilutions from the stock for each experiment.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number across experiments, as cellular responses can change with increasing passages.
-
Inconsistent Plating Density: Ensure that cells are seeded at a consistent density across all wells and plates, as this can significantly impact the outcome of viability and proliferation assays.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Assay Type |
| Ki (Binding Affinity) | |||
| 5-HT1A Receptor | 0.5 nM | Rat Brain | Radioligand Binding |
| D2 Receptor | 2.0 nM | Rat Brain | Radioligand Binding |
| EC50 (Functional Potency) | |||
| 5-HT2A Receptor (miniGαq recruitment) | 180 nM | HEK293T | NanoBiT Complementation |
| 5-HT2A Receptor (β-arrestin 2 recruitment) | 35 nM | HEK293T | NanoBiT Complementation |
| Effective Concentration | |||
| Neuroprotection | 0.001 - 1 µM | Primary Mouse Mesencephalic Culture | Neuron Survival Assay |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve 4.545 mg of this compound (MW: 454.52 g/mol ) in 1 mL of high-purity DMSO. Gently vortex until fully dissolved. Store this stock solution in small aliquots at -20°C.
-
Prepare a 1 mM Intermediate Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute it 1:10 in DMSO to make a 1 mM intermediate stock.
-
Prepare Final Working Concentrations: Pre-warm your complete cell culture medium to 37°C. Perform a serial dilution of the 1 mM intermediate stock into the pre-warmed medium to achieve your desired final concentrations. For example, to make a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
Protocol 2: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Visualizations
Caption: this compound activation of the Dopamine D2 receptor signaling pathway.
Caption: this compound activation of the Serotonin 5-HT1A receptor signaling pathway.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. This compound | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Protection of dopaminergic neurons in primary culture by lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-induced cell death and formation of radicals can be reduced by lisuride in mesencephalic primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lisuride Maleate Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal experiments involving Lisuride (B125695) maleate (B1232345).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Lisuride maleate.
Issue 1: High Variability in Behavioral Readouts
Q: We are observing significant variability in behavioral responses (e.g., rotational behavior, locomotor activity) between animals in the same treatment group. What are the potential causes and solutions?
A: High variability is a common challenge in behavioral pharmacology. Several factors related to the animal, environment, and experimental procedure can contribute to this issue.
-
Animal-Related Factors:
-
Genetics and Strain: Different rodent strains can exhibit varied responses to dopaminergic agonists.[1] Ensure you are using a consistent, well-characterized strain throughout your study.
-
Age and Weight: Body weight and age can influence drug metabolism and sensitivity. It is crucial to use age- and weight-matched animals for all experimental groups.[2][3]
-
Sex: Hormonal fluctuations in female rodents can impact behavioral outcomes.[4][5] Consider the estrous cycle in females or use a single sex for initial studies to reduce this source of variability.
-
Health Status: Subclinical infections can significantly alter an animal's physiology and behavior. Using specific pathogen-free (SPF) animals is highly recommended.[2]
-
Social Hierarchy: Housing conditions and social dominance can affect anxiety and stress levels, influencing behavior.[4] House animals in stable, consistent groups and be aware of potential hierarchy effects.
-
-
Environmental Factors:
-
Husbandry: Inconsistent animal care routines, bedding changes, and cleaning schedules can introduce stress. Standardize all husbandry practices.[2][6]
-
Lighting and Noise: Mice are nocturnal, and bright lighting can reduce their activity.[7] Conduct behavioral tests during the animal's dark cycle or under dim red light and minimize sudden noises.[7][8]
-
-
Procedural Factors:
-
Handling and Acclimation: Inadequate handling and acclimation can lead to stress-induced behavioral changes.[1][9][10] Handle animals consistently and allow for a sufficient acclimation period to the experimental room and procedures.[3][9]
-
Experimenter Bias: The experimenter's gender and handling technique can influence animal behavior.[7] If possible, a single, blinded experimenter should conduct all behavioral testing.[4]
-
Time of Day: Circadian rhythms affect drug metabolism and behavior. Perform all experiments at the same time each day to ensure consistency.[1]
-
Troubleshooting Workflow for High Behavioral Variability
Caption: Troubleshooting workflow for high behavioral variability.
Issue 2: Inconsistent Drug Efficacy or Potency
Q: We are seeing a lack of expected effect or inconsistent responses to this compound, even at doses reported in the literature. What could be the problem?
A: This can stem from issues with the drug solution, administration route, or the animal model itself.
-
Drug Preparation and Stability:
-
Solubility: this compound is soluble in DMSO.[11][12] Ensure the compound is fully dissolved. For in vivo use, further dilution in saline or another appropriate vehicle is necessary. The final concentration of DMSO should be minimized to avoid vehicle effects.
-
Storage: Store stock solutions properly. For instance, at -80°C for up to 6 months or -20°C for up to 1 month is recommended for some formulations.[13][14] Prepare fresh working solutions for each experiment.[14]
-
Purity: Verify the purity of your this compound batch, as impurities can alter its efficacy.
-
-
Administration:
-
Route of Administration: The bioavailability and potency of Lisuride can differ significantly between administration routes (e.g., intraperitoneal vs. oral).[13] Intraperitoneal (i.p.) administration is often more potent than oral (p.o.) administration.[13] Ensure the chosen route is appropriate for your experimental question and is performed consistently.
-
Dosing Accuracy: Inaccurate dosing is a major source of variability.[2][3] Dose based on the most recent body weight of each animal. Use appropriate and calibrated equipment for administration.
-
-
Animal Model:
-
Priming Effect: In some models, such as the 6-OHDA-lesioned rat, prior exposure to a dopamine (B1211576) agonist can sensitize the animals, leading to an enhanced response in subsequent tests.[15] This "priming" effect should be considered in your experimental design.
-
Lesion Severity: In disease models like Parkinson's, the extent of the lesion (e.g., dopamine depletion) will directly impact the response to Lisuride.[16] It is important to verify the lesion size, for example, through post-mortem neurochemical analysis.
-
Table 1: this compound Dosing and Administration Route Comparison
| Parameter | Intraperitoneal (i.p.) | Oral (p.o.) | Subcutaneous (s.c.) |
| Relative Potency | High (3-4 times more potent than p.o. in some studies)[13] | Lower | Variable, allows for continuous delivery via osmotic pumps[17] |
| Typical Dose Range (Rodents) | 0.05 - 5.0 mg/kg[18][19][20] | 0.78 - 3.13 mg/kg[13] | 0.3 mg/kg loading dose followed by continuous infusion[17] |
| Common Vehicle | Saline, with a small percentage of a solubilizing agent like DMSO | Water, methylcellulose | Saline |
| Key Consideration | Rapid onset of action. | Subject to first-pass metabolism.[21] | Provides steady-state drug levels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is an ergot derivative that primarily acts as a potent agonist at dopamine D2-like receptors (D2, D3, D4).[11][22] It mimics the action of dopamine, which is crucial for regulating movement and other neurological functions.[22][23] Additionally, Lisuride interacts with serotonin (B10506) receptors, acting as a partial agonist at 5-HT1A receptors and exhibiting antagonist properties at 5-HT2B receptors.[11][22] This complex pharmacology contributes to its therapeutic effects in conditions like Parkinson's disease and migraine.[22][24]
Dopaminergic Signaling Pathway of Lisuride
References
- 1. amuzainc.com [amuzainc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 10. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 11. This compound | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 12. This compound (4052) by Tocris, Part of Bio-Techne [bio-techne.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdbneuro.com [mdbneuro.com]
- 17. Anticonvulsive effects of the dopamine agonist this compound after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effects in animal models of depression of lisuride alone and upon coadministration with antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of lisuride on morphine withdrawal signs in the rat: a dopamine-mimetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is this compound used for? [synapse.patsnap.com]
- 23. What is the mechanism of this compound? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Motor Activity with Lisuride Maleate
This technical support center is designed for researchers, scientists, and drug development professionals who are using Lisuride (B125695) maleate (B1232345) in their experiments and have encountered unexpected motor activity. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lisuride maleate that influences motor activity?
This compound is a potent dopamine (B1211576) receptor agonist with high affinity for D2, D3, and D4 receptors.[1][2] Its effects on motor control are primarily attributed to its action on these receptors within the basal ganglia, a key brain region for regulating movement. Additionally, Lisuride interacts with various serotonin (B10506) receptors, which can also modulate motor behavior.[3][4][5]
Q2: Is it normal to observe a decrease in locomotor activity at low doses of this compound?
Yes, this is a well-documented phenomenon. Lisuride can produce a biphasic effect on locomotor activity, with low doses causing hypoactivity and higher doses leading to hyperactivity.[5] The initial decrease in motor activity is often attributed to the stimulation of presynaptic dopamine autoreceptors, which reduces dopamine release.[5]
Q3: Can this compound induce stereotyped behaviors?
Yes, at higher doses, this compound can induce stereotyped behaviors in rodents, such as sniffing, gnawing, and repetitive head movements.[3] This is a common effect of dopamine agonists that strongly stimulate postsynaptic D2 receptors.
Q4: Are there any known drug interactions that could unexpectedly alter motor responses to this compound?
Yes, co-administration of Lisuride with other psychoactive compounds can lead to unexpected motor effects. For example, drugs that inhibit CYP3A4 metabolism can increase Lisuride's plasma concentration, potentially leading to exaggerated motor responses.[6] Additionally, combining Lisuride with other dopamine or serotonin receptor ligands can result in complex and unpredictable effects on motor activity.[6][7][8]
Troubleshooting Guide
Issue 1: Unexpected Hypoactivity or Sedation at a Dose Expected to be Stimulatory
-
Question: I administered what I considered a moderate to high dose of this compound, but instead of hyperactivity, I observed a significant decrease in locomotor activity. Why might this be happening?
-
Answer: There are several potential reasons for this observation:
-
Dose-Response Curve: You may be on the descending limb of a bell-shaped dose-response curve. While counterintuitive, very high doses of some dopamine agonists can lead to a decrease in locomotion due to receptor desensitization or the induction of competing behaviors like intense stereotypy that interfere with ambulation.
-
Strain or Species Differences: The motor effects of Lisuride can vary between different rodent strains and species. The dose that produces hyperactivity in one strain might be sedative in another.
-
Environmental Factors: A novel or stressful testing environment can interact with the drug's effects. High levels of anxiety can suppress exploratory locomotion.
-
Drug Purity and Formulation: Ensure the purity of your this compound and the stability of your formulation. Degradation of the compound or improper solubilization could lead to a lower effective dose being administered.
-
Issue 2: Excessive and Unfocused Hyperactivity Without Clear Stereotypy
-
Question: My animals are showing a dramatic increase in locomotor activity, but it appears random and unfocused, not the typical stereotyped behavior I expected at a high dose. What could explain this?
-
Answer: This type of response could be due to the complex pharmacology of Lisuride:
-
Serotonergic Effects: Lisuride is a potent agonist at 5-HT1A receptors and also interacts with 5-HT2A/2C receptors.[3][4][9] Activation of these serotonin receptor subtypes can significantly modulate dopamine-mediated behaviors, potentially leading to a more generalized hyperactivity rather than focused stereotypy.
-
Dose and Time-Course: You might be observing an early phase of the drug's effect. Stereotyped behaviors may emerge at later time points or at slightly higher doses.
-
Habituation: If the animals are not sufficiently habituated to the testing arena, the hyperactivity could be a combination of the drug effect and a novelty-induced increase in exploration.
-
Issue 3: High Variability in Motor Responses Between Animals in the Same Treatment Group
-
Question: I'm seeing a wide range of motor responses within my Lisuride-treated group, making the data difficult to interpret. What are the potential sources of this variability?
-
Answer: High inter-individual variability is a common challenge in behavioral pharmacology. Here are some factors to consider:
-
Animal Handling and Stress: Inconsistent handling or subtle stressors before or during the experiment can significantly impact motor activity.
-
Metabolic Differences: Individual differences in drug metabolism can lead to varying brain concentrations of Lisuride, resulting in different behavioral outcomes.
-
Baseline Activity Levels: Animals have naturally different baseline levels of activity. It is crucial to counterbalance your treatment groups based on their baseline activity before drug administration.
-
Injection Site and Technique: For parenteral injections, slight variations in the injection site or speed can affect drug absorption and subsequent behavioral effects.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | K_i (nM) | Species | Reference |
| Dopamine D2 | 2.0 | Rat | [1] |
| Dopamine D3 | 1.7 | Human | [10] |
| Serotonin 5-HT1A | 0.5 | Rat | [1] |
| Serotonin 5-HT2A | 7.2 (EC50) | Mouse | [9] |
| Serotonin 5-HT2C | 27 (EC50) | Mouse | [9] |
Table 2: In Vivo Motor Effects of this compound in Rodents
| Dose Range (mg/kg) | Observed Motor Effect | Species/Strain | Reference |
| Low (e.g., <0.1) | Decreased locomotor activity | Rat | [5] |
| High (e.g., >0.1) | Increased locomotor activity, stereotypy | Rat | [5] |
| Biphasic | Hypoactivity followed by hyperactivity | Rat | [5] |
Experimental Protocols
1. Open-Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-reflective material. The arena should be placed in a dimly lit, quiet room.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's activity for a predetermined period (e.g., 15-60 minutes) using an automated video-tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
-
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
2. Stereotypy Assessment
-
Apparatus: A standard rodent cage or a clear observation chamber.
-
Procedure:
-
Following this compound administration, place the animal in the observation chamber.
-
At set time intervals (e.g., every 5 or 10 minutes), a trained observer who is blind to the experimental conditions should score the animal's behavior for a brief period (e.g., 1-2 minutes).
-
Behaviors are typically scored on a rating scale.
-
-
Data Analysis: A common rating scale for dopamine agonist-induced stereotypy:
-
0 = Asleep or stationary
-
1 = Active, but without repetitive movements
-
2 = Repetitive head or limb movements
-
3 = Continuous sniffing, licking, or gnawing of the cage
-
4 = Intense, focused stereotypy on a single location
-
Mandatory Visualizations
Caption: Simplified signaling pathways for Lisuride at D2 and 5-HT1A receptors.
Caption: Troubleshooting workflow for unexpected motor activity.
Caption: Lisuride's biphasic effect on motor activity.
References
- 1. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 4. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor effects of lisuride: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mims.com [mims.com]
- 9. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Lisuride Maleate Light Sensitivity: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent dopamine (B1211576) agonist Lisuride maleate (B1232345), ensuring the integrity of experimental results is paramount. A critical, yet often overlooked, factor that can significantly impact outcomes is the compound's sensitivity to light. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the effects of photodegradation on your experiments.
Troubleshooting Guide: Lisuride Maleate Photodegradation
Exposure of this compound solutions to light can lead to degradation, altering its effective concentration and potentially introducing confounding variables into your experiments. Here’s how to identify and address common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected pharmacological effects | Degradation of this compound due to light exposure, leading to a lower effective concentration of the active compound. | 1. Implement Strict Light Protection: Work with this compound solutions in a dark room or under amber/red light. Use amber-colored vials or wrap transparent vials in aluminum foil. 2. Prepare Fresh Solutions: Prepare solutions immediately before use. A study on Lisuride hydrogen maleate (LHM) indicated that it is stable in solid form at 20°C for at least 32 months, but degrades rapidly in solution, even at the same temperature[1]. 3. Verify Concentration: If possible, use a validated analytical method like HPLC to confirm the concentration of your this compound stock and working solutions before each experiment. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of photodegradation byproducts. | 1. Conduct Forced Degradation Study: To identify potential degradation products, perform a forced photodegradation study by exposing a solution of this compound to a standardized light source as per ICH Q1B guidelines. 2. Characterize Degradants: Use techniques like UPLC-MS/MS to identify the mass and structure of the degradation products. This will help in understanding their potential interference with your assays. |
| Variability in results between experimental batches | Inconsistent light exposure during solution preparation, storage, or the experiment itself. | 1. Standardize Handling Procedures: Develop and strictly follow a standard operating procedure (SOP) for handling this compound that details light protection measures at every step. 2. Use a Light-Controlled Environment: Whenever possible, conduct experiments in a light-controlled environment or use instrumentation with enclosed, dark sample compartments. |
| Discoloration of this compound solutions | A patent for stabilized ergoline (B1233604) solutions notes that discoloration (slight yellowing) can occur over time, even with light protection, especially at elevated temperatures[2]. This may indicate degradation. | 1. Discard Discolored Solutions: Do not use any solution that shows signs of discoloration. 2. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in the dark. A US patent suggests that refrigeration at 6-8°C with light protection results in less than 0.5% decomposition over 180 days[2]. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution under normal laboratory lighting?
A1: this compound is unstable in solution. One study demonstrated that Lisuride hydrogen maleate in solution degrades completely after a very short time, even at 20°C[1]. A US patent also highlights the instability of aqueous solutions of Lisuride, noting a 5% decomposition over 180 days at 25°C even with light protection[2]. Therefore, exposure to normal laboratory lighting is expected to accelerate this degradation.
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2:
-
Preparation: Dissolve solid this compound in a suitable solvent (e.g., DMSO) in a dark room or under low-intensity red or amber light. Use amber glass vials or vials wrapped in aluminum foil.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and light exposure from opening the main stock. Store these aliquots at -20°C or -80°C, protected from light.
Q3: Can I use amber-colored microplates for my cell-based assays involving this compound?
A3: Yes, using amber or opaque microplates is a highly recommended practice to protect the compound from light during incubation and analysis in cell-based assays. If transparent plates are necessary for imaging, minimize the exposure time to the light source of the microscope or plate reader.
Q4: What are the potential consequences of using degraded this compound in my experiments?
A4: Using a degraded solution can lead to:
-
Reduced Potency: The actual concentration of active this compound will be lower than intended, leading to an underestimation of its effects.
-
Altered Pharmacology: Degradation products may have their own biological activity, which could be agonistic, antagonistic, or off-target, leading to confounding and difficult-to-interpret results.
-
Irreproducible Data: The extent of degradation can vary between experiments depending on the level of light exposure, resulting in poor reproducibility.
Q5: Are there any stabilizers I can add to my this compound solutions to prevent photodegradation?
A5: A US patent for stabilized aqueous solutions of ergoline compounds, including Lisuride, suggests that the addition of a cosolvent like propylene (B89431) glycol (less than 10%) can improve solubility and stability[2]. However, the compatibility of such additives with your specific experimental system must be validated to ensure they do not interfere with the assay.
Experimental Protocols & Methodologies
Protocol for Handling Light-Sensitive this compound
This protocol outlines the essential steps for preparing and handling this compound solutions to minimize photodegradation.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
Amber glass vials or clear vials with aluminum foil
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Work in a Dark Environment: Perform all steps involving the handling of this compound powder and solutions in a dark room, a fume hood with the light turned off, or under a safelight (amber or red).
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of solvent in an amber vial.
-
Vortex briefly until fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use amber vials or cryotubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparing Working Solutions:
-
Thaw a single-use aliquot of the stock solution in the dark just before the experiment.
-
Dilute the stock solution to the final working concentration using your experimental buffer or media, again, in a light-protected environment.
-
-
Experimental Use:
-
Keep all vessels containing this compound (e.g., tubes, plates) covered and protected from light throughout the experiment.
-
If using instrumentation that involves a light source (e.g., plate reader, microscope), minimize the exposure time as much as possible.
-
Visualizing Workflows and Pathways
To further aid in understanding the critical steps for handling this compound and the potential impact of its degradation, the following diagrams are provided.
Caption: Workflow for handling this compound to prevent photodegradation.
References
Navigating Lisuride Maleate Administration: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Lisuride maleate (B1232345) dosage to minimize adverse effects in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the successful and ethical use of Lisuride maleate in preclinical research.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during experiments with this compound.
Question: My animal model is exhibiting excessive nausea-like symptoms (e.g., pica, conditioned taste aversion) after this compound administration. How can I mitigate this?
Answer: Nausea and vomiting are known, dose-dependent side effects of this compound, primarily mediated by the activation of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone.[1][2] To address this, consider the following strategies:
-
Dose Titration: Initiate experiments with a low dose and gradually escalate to the desired therapeutic level. This allows the animal's system to acclimate to the compound. A suggested starting dose in rats is 0.05 mg/kg, incrementally increasing by 0.05 mg/kg every third day.
-
Co-administration with a Peripheral Dopamine Antagonist: Pre-treatment with a peripherally restricted D2 receptor antagonist, such as domperidone (B1670879), can counteract the emetic effects of Lisuride without interfering with its central nervous system activity. Administer domperidone (1 mg/kg, i.p.) 30 minutes prior to this compound.
-
Dietary Adjustments: Providing a highly palatable diet can sometimes reduce pica behavior. Ensure consistent access to food and water.
Question: I am observing significant hypotension and dizziness in my animal models. What are the best practices to manage these cardiovascular effects?
Answer: this compound can induce hypotension, which may manifest as dizziness or lethargy in animal models.[1]
-
Gradual Dose Escalation: As with nausea, a slow dose titration schedule is the most effective way to prevent significant drops in blood pressure.
-
Acclimatization Period: Allow for a sufficient acclimatization period after each dose increase before conducting behavioral or physiological assessments.
-
Monitor Vital Signs: If your experimental setup allows, monitor blood pressure and heart rate to quantify the hypotensive effects at different dosages. One study in rats noted sustained arterial hypotension following an initial bolus of 0.3 mg/kg (s.c.).[3]
Question: My results show high variability in behavioral responses between subjects at the same dose. What could be the cause?
Answer: Variability can stem from several factors:
-
Pharmacokinetics: Differences in individual metabolism can affect the bioavailability of this compound.
-
Route of Administration: Ensure consistent administration technique (e.g., intraperitoneal vs. subcutaneous) as this can alter absorption rates.
-
Stress: Stress can significantly impact behavioral readouts. Handle animals consistently and allow for adequate habituation to the experimental environment.
-
First-Pass Metabolism: Lisuride undergoes first-pass metabolism, which can vary between individuals and species.
Question: Can I administer this compound with other psychoactive compounds?
Answer: Co-administration with other drugs that affect dopamine or serotonin (B10506) pathways can lead to additive or antagonistic effects.[1] For example, antipsychotic medications that block D2 receptors may diminish the efficacy of Lisuride.[1] It is crucial to conduct thorough literature research and preliminary dose-finding studies when combining this compound with other agents.
II. Quantitative Data on Dosage and Effects
The following tables summarize dosage information from preclinical studies in rodents. These values should serve as a starting point, and optimal doses for specific experimental paradigms must be determined empirically.
Table 1: Dose-Response Relationship of this compound on Behavior in Rodents
| Species | Route of Administration | Dose Range | Observed Behavioral Effects | Citation(s) |
| Mouse | s.c. | 0.00625 mg/kg | Hypomotility (pre-synaptic effect) | [2] |
| Mouse | s.c. | 0.05 - 4 mg/kg | Hyperactivity, grooming, serotonin syndrome-like behaviors | [4][5] |
| Rat | i.p. | 12.5 - 25 µg/kg | Inhibition of morphine withdrawal-induced "wet dog shakes" | [6] |
| Rat | i.p. | 50 - 100 µg/kg | Potentiation of morphine withdrawal-induced escape attempts | [6] |
| Rat | i.p. | 0.1 - 0.2 mg/kg | Dose-dependent inhibition of female sexual behavior | [7] |
| Rat | s.c. | 0.3 mg/kg (loading) | Sustained arterial hypotension | [3] |
Table 2: Suggested Dose Escalation Schedule for Rodent Studies
| Week | Day | Suggested Dose (Rat, i.p.) | Suggested Dose (Mouse, s.c.) | Notes |
| 1 | 1 | 0.05 mg/kg | 0.01 mg/kg | Initial dose, monitor for acute adverse effects. |
| 1 | 4 | 0.10 mg/kg | 0.05 mg/kg | Increase dose if no significant adverse effects are observed. |
| 2 | 8 | 0.15 mg/kg | 0.10 mg/kg | Continue to monitor for behavioral and physiological changes. |
| 2 | 11 | 0.20 mg/kg | 0.25 mg/kg | Adjust schedule based on experimental goals and animal tolerance. |
This is a synthesized schedule based on common practices and should be adapted to specific research needs.
III. Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile vial, dissolve the this compound powder in a small amount of the chosen vehicle (saline or PBS). This compound is water-soluble.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Bring the solution to the final desired volume with the vehicle.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution protected from light, and check for precipitation before each use. Prepare fresh solutions regularly.
Protocol 2: Subcutaneous (s.c.) Administration of this compound in Mice
Procedure:
-
Restrain the mouse using an appropriate handling technique to expose the interscapular area.
-
Gently lift the skin to form a "tent."
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitor the animal for any immediate adverse reactions.
IV. Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathways of this compound
Caption: Primary signaling cascades activated by this compound.
Diagram 2: Experimental Workflow for Dose Adjustment
Caption: Workflow for determining the optimal dose of this compound.
References
- 1. msudenver.edu [msudenver.edu]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lisuride hydrogen maleate: evidence for a long lasting dopaminergic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 7. simulations-plus.com [simulations-plus.com]
Controlling for Lisuride maleate's serotonergic side effects
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Lisuride (B125695) maleate (B1232345). The focus is on identifying and controlling for its serotonergic side effects during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Lisuride maleate.
Q1: My animal model is exhibiting unexpected sedative-like effects (hypolocomotion, hypothermia) after lisuride administration, which is confounding my primary measurements. How can I determine if this is a serotonergic effect and control for it?
A1: These effects are characteristic of potent 5-HT1A receptor agonism.[1] To confirm and control for this, you can implement the following strategy:
-
Step 1: Pharmacological Blockade. Pre-treat a cohort of animals with a selective 5-HT1A receptor antagonist, such as WAY-100635 or pMPPI, before administering lisuride.[1][2] A lack of hypolocomotion or hypothermia in the pre-treated group would confirm that the sedative effects are mediated by the 5-HT1A receptor.
-
Step 2: Dose Adjustment. Lisuride's 5-HT1A-mediated effects, such as hypothermia and hypolocomotion, are observed at very low doses (ED50 = 0.008–0.023 mg/kg in mice).[1] If your experiment allows, consider a dose-response study to find a therapeutic window where your desired effect is present, but the sedative-like side effects are minimized.
-
Step 3: Control Groups. Ensure your experimental design includes a vehicle-only group and a lisuride-only group to accurately quantify the baseline and lisuride-induced sedative effects.
Q2: I am using lisuride to study dopamine (B1211576) D2 receptor agonism, but I suspect serotonergic activity is interfering with my results. How can I isolate the dopaminergic effects?
A2: Lisuride possesses high affinity for both D2 and serotonin (B10506) receptors (5-HT1A and 5-HT2A), making this a common challenge.[3] A multi-step approach using specific antagonists is recommended.
-
Rule out 5-HT1A Interference: As described in Q1, use a 5-HT1A antagonist like WAY-100635 to block effects such as sedation or lower-lip retraction.[1][2]
-
Rule out 5-HT2A Interference: Although lisuride is a partial agonist at 5-HT2A receptors, its effects are distinct from classic psychedelics.[1] To ensure 5-HT2A pathways are not contributing, you can pre-treat with a selective 5-HT2A antagonist like M100907 (MDL 100907).[4]
-
Isolate D2-mediated Behavior: Once serotonergic effects are controlled for, any remaining behavioral or physiological changes can be more confidently attributed to D2 receptor agonism. To confirm, you can use a D2 antagonist like haloperidol (B65202) or raclopride, which should block the remaining lisuride-induced effects.[3][5]
Q3: My experiment involves a behavioral model sensitive to sensorimotor gating (e.g., prepulse inhibition - PPI), and lisuride is causing a disruption. Is this a 5-HT2A effect like that seen with hallucinogens?
A3: No, this is unlikely. While classic 5-HT2A agonist hallucinogens like LSD disrupt PPI via 5-HT2A receptors, studies have shown that lisuride-induced PPI disruption is not blocked by 5-HT2A antagonists (like MDL 11,939) or 5-HT1A antagonists (like WAY-100635).[5] Instead, the disruption is prevented by pre-treatment with a selective dopamine D2/D3 receptor antagonist, such as raclopride.[5] Therefore, if you observe PPI disruption, it is likely mediated by lisuride's action on dopamine receptors.
Frequently Asked Questions (FAQs)
Q: What are the primary serotonin receptors that this compound interacts with? A: Lisuride has a high affinity for both 5-HT1A and 5-HT2A/2C receptors.[3][6] It functions as a potent, high-efficacy agonist at 5-HT1A receptors and a partial agonist at 5-HT2A receptors.[1][4]
Q: Why doesn't lisuride produce hallucinogenic effects like LSD, given its structural similarity and 5-HT2A receptor activity? A: Lisuride's lack of psychedelic effects is attributed to a dual mechanism. First, it acts as a partial agonist at the 5-HT2A receptor, meaning it doesn't activate the receptor to the same extent as full agonists like LSD.[1] In some contexts, it can even act as an antagonist to block the effects of LSD.[1] Second, its potent agonism at the 5-HT1A receptor is known to counteract the psychedelic effects mediated by 5-HT2A activation.[1][4]
Q: What are the observable signs of 5-HT1A receptor activation by lisuride in animal models? A: In rodents, potent 5-HT1A activation by lisuride can lead to a "serotonin syndrome" characterized by behaviors such as flat body posture, forepaw treading, and lower-lip retraction.[2][7] It also potently induces hypothermia and hypolocomotion (decreased movement).[1]
Q: Can lisuride induce the head-twitch response (HTR) in rodents? A: Typically, no. Unlike classic psychedelics, lisuride does not induce the HTR in mice or rats and has even been shown to suppress it.[1][7] This is a key behavioral distinction that reflects its unique pharmacological profile at serotonin receptors.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Lisuride
This table summarizes the binding affinity of lisuride for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Reported Ki Value (nM) | Species | Source |
| 5-HT1A | 0.5 | Rat | [3] |
| 5-HT1A | 2 - 6 | Mouse | [1] |
| 5-HT2A | 2 - 6 | Mouse | [1] |
| Dopamine D2 | 2.0 | Rat | [3] |
Table 2: In Vivo Potency (ED50) and Effective Antagonist Doses
This table provides effective doses of lisuride for specific serotonergic effects and the doses of antagonists used experimentally to block these effects.
| Experimental Effect | Drug | Species | Dose | Source |
| Suppression of Head-Twitch Response | Lisuride | Mouse | ED50 = 0.006 mg/kg | [1] |
| Induction of Hypothermia/Hypolocomotion | Lisuride | Mouse | ED50 = 0.008-0.023 mg/kg | [1] |
| Blockade of Hypothermia/Hypolocomotion | WAY-100635 | Mouse | 3 mg/kg | [1] |
| Blockade of 5-HT Syndrome Behaviors | pMPPI | Rat | (Not specified) | [2] |
| Blockade of LSD-induced HTR | M100907 | Mouse | 0.01 mg/kg | [4] |
| Blockade of Lisuride-induced PPI Disruption | Raclopride | Rat | 0.1 mg/kg | [5] |
Experimental Protocols
Protocol 1: Antagonism of Lisuride-Induced Hypothermia
This protocol details a method to determine if lisuride-induced hypothermia is mediated by 5-HT1A receptors.
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and individual housing for at least 60 minutes before the experiment begins.
-
Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe.
-
Group Allocation: Divide animals into at least four groups: (1) Vehicle + Vehicle, (2) Vehicle + Lisuride, (3) WAY-100635 + Lisuride, (4) WAY-100635 + Vehicle.
-
Antagonist Pre-treatment: Administer the 5-HT1A antagonist WAY-100635 (e.g., 3 mg/kg, s.c.) or its vehicle to the appropriate groups.[1]
-
Lisuride Administration: After a pre-treatment interval (e.g., 15-30 minutes), administer lisuride (e.g., 0.03 mg/kg, s.c.) or its vehicle.[1]
-
Temperature Monitoring: Measure core body temperature at regular intervals (e.g., 15, 30, 60, and 90 minutes) post-lisuride injection.
-
Data Analysis: Compare the temperature changes from baseline across all groups. A significant reduction in the hypothermic effect in the WAY-100635 + Lisuride group compared to the Vehicle + Lisuride group indicates 5-HT1A receptor mediation.
Protocol 2: Radioligand Competition Binding Assay for 5-HT1A Receptor
This protocol outlines a general method to determine the binding affinity (Ki) of lisuride for the 5-HT1A receptor.
-
Tissue Preparation: Homogenize brain tissue (e.g., mouse hippocampus) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of unlabeled this compound.[1]
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with an ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the lisuride concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value (the concentration of lisuride that inhibits 50% of the specific binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Lisuride's multifactorial signaling pathways.
Caption: Troubleshooting workflow for lisuride's side effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD but not lisuride disrupts prepulse inhibition in rats by activating the 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Non-selective Receptor Binding of Lisuride Maleate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lisuride (B125695) maleate (B1232345). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges arising from the non-selective receptor binding profile of this compound.
I. Understanding the Challenge: The Promiscuous Nature of Lisuride
Lisuride maleate is an ergoline (B1233604) derivative known for its complex pharmacology, acting as a "dirty drug" due to its interaction with a wide range of neurotransmitter receptors.[1][2] This non-selectivity, while potentially offering therapeutic advantages in certain contexts, presents significant challenges in experimental settings. Researchers must carefully design experiments and interpret data to account for the compound's effects at multiple dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptors. This guide will help you navigate these complexities.
II. Quantitative Data: this compound Receptor Binding Profile
Understanding the binding affinity of Lisuride at various receptors is crucial for designing and interpreting experiments. The following table summarizes the reported inhibition constants (Ki) of Lisuride for a range of human and rodent receptors.
| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference Radioligand |
| Dopamine | D2 | Human | 2.0 | [3H]Spiperone |
| D3 | Human | ~1.7 | --INVALID-LINK---7-OH-DPAT | |
| D4 | - | - | - | |
| Serotonin | 5-HT1A | Human | 0.5 | - |
| 5-HT2A | Human | - | - | |
| 5-HT2B | Human | Antagonist | - | |
| 5-HT2C | - | - | - | |
| Adrenergic | α1A | Human | - | - |
| α2A | Human | - | - | |
| Histamine | H1 | Human | Silent Antagonist (pA2 = 7.7) | [3H]mepyramine |
| H1 | Guinea Pig | Partial Agonist (pD2 = 7.6) | [3H]mepyramine |
Note: This table is not exhaustive and represents a summary of available data. Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used. Researchers are encouraged to consult the primary literature for detailed information.
III. Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise when working with a non-selective ligand like this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected cellular or behavioral response in my experiment with Lisuride. How can I determine which receptor is responsible?
A1: This is a primary challenge with non-selective compounds. A systematic approach is required:
-
Pharmacological Blockade: Use selective antagonists for the receptors Lisuride is known to bind. If a selective antagonist for a specific receptor blocks the observed effect of Lisuride, it strongly suggests the involvement of that receptor.
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that endogenously express only one of the target receptors or engineered cell lines that are null for all but one receptor of interest.
-
Dose-Response Curves: The potency (EC50 or IC50) of Lisuride for a particular effect can be compared to its binding affinity (Ki) for different receptors. A close correlation between potency and affinity for a specific receptor suggests its involvement.
-
Knockout Animal Models: If working in vivo, using knockout mice lacking a specific receptor can definitively determine its role in a Lisuride-induced phenotype.
Q2: My in vitro results with Lisuride are not translating to my in vivo experiments. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are common in pharmacology and can be amplified with non-selective drugs. Consider these factors:
-
Pharmacokinetics and Metabolism: Lisuride undergoes metabolism in the liver, and its metabolites may have different receptor binding profiles and activities. The parent compound's concentration at the target tissue in vivo may be different from the concentration used in vitro.
-
Blood-Brain Barrier Penetration: The extent to which Lisuride and its metabolites cross the blood-brain barrier will influence their effects on central nervous system targets.
-
Receptor Environment: The cellular environment, including the presence of interacting proteins and receptor density, can differ between cultured cells and native tissue, influencing receptor signaling.
-
Homeostatic Mechanisms: In a living organism, the effects of activating multiple receptors can trigger complex and sometimes opposing physiological feedback loops that are not present in a simplified in vitro system.
Q3: How can I study the biased agonism of Lisuride at the 5-HT2A receptor in my experimental system?
A3: Lisuride is known to be a G protein-biased agonist at the 5-HT2A receptor, with weaker recruitment of β-arrestin compared to psychedelic agonists like LSD. To investigate this:
-
Functional Assays: Compare the potency and efficacy of Lisuride in assays that measure G protein activation (e.g., GTPγS binding, calcium mobilization) versus those that measure β-arrestin recruitment (e.g., BRET or FRET-based assays, Tango assay).
-
Downstream Signaling Analysis: Measure the activation of downstream effectors known to be preferentially activated by either G protein or β-arrestin pathways. For example, Gαq activation leads to PLC activation and IP1 accumulation, while β-arrestin can mediate ERK signaling.
-
Use of Biased Ligands as Controls: Include known balanced and biased 5-HT2A receptor agonists and antagonists in your experiments for comparison.
Q4: I am seeing high non-specific binding in my radioligand binding assay with a Lisuride analog. What can I do to troubleshoot this?
A4: High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:
-
Optimize Radioligand Concentration: Use a concentration of your radioligand at or below its Kd value.
-
Check Radioligand Purity: Ensure the radiochemical purity of your ligand is high.
-
Adjust Assay Buffer Composition: Including bovine serum albumin (BSA) or using a different buffer system can sometimes reduce non-specific interactions.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Reduce Tissue/Membrane Concentration: Titrate the amount of your biological material to find the optimal balance between specific signal and non-specific binding.
Troubleshooting Experimental Scenarios
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Conflicting data between different functional assays (e.g., cAMP vs. calcium flux). | Lisuride is activating multiple receptors with opposing downstream effects (e.g., Gi-coupled 5-HT1A decreasing cAMP and Gq-coupled 5-HT2A increasing intracellular calcium). | 1. Use selective antagonists to isolate the contribution of each receptor to the overall signal. 2. Employ cell lines expressing only a single receptor subtype of interest. 3. Carefully analyze dose-response curves to see if different potencies suggest the involvement of multiple receptors. |
| High variability in experimental replicates. | The complex pharmacology of Lisuride can lead to subtle variations in cellular responses depending on minor differences in experimental conditions (e.g., cell density, passage number). | 1. Standardize all experimental parameters meticulously. 2. Increase the number of replicates to improve statistical power. 3. Monitor the expression levels of the target receptors in your cellular system. |
| Difficulty interpreting phenotypic screening results. | An observed phenotype could be the result of the activation of a single receptor, the synergistic or antagonistic interaction of multiple receptors, or an off-target effect on an unknown protein. | 1. Deconvolute the pharmacology using selective antagonists for known targets. 2. Perform target validation experiments, such as siRNA-mediated knockdown of suspected receptors. 3. Use structurally different compounds with similar and different receptor binding profiles to see if the phenotype is consistent with the pharmacology. |
| Unexpected side effects in animal studies. | Lisuride's interaction with a wide array of receptors (dopaminergic, serotonergic, adrenergic, histaminergic) can lead to a broad range of physiological effects. | 1. Conduct a thorough literature review of the known in vivo effects of activating each of Lisuride's target receptors. 2. Use selective antagonists to try and mitigate specific side effects and identify the responsible receptor. 3. Monitor a wide range of physiological parameters in your animal studies. |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of Lisuride's interactions with its target receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of Lisuride for a specific receptor.
1. Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes or tissue homogenate.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the Lisuride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Assay for Functional Activity
This assay measures the activation of G proteins upon agonist binding to a GPCR and can be used to determine the potency (EC50) and efficacy (Emax) of Lisuride as an agonist.[3][4]
1. Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS.
-
This compound stock solution.
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer containing GDP.
-
This compound at various concentrations (or vehicle for basal binding, or a known full agonist for maximal stimulation).
-
Cell membranes.
-
-
Pre-incubate the plate for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [35S]GTPγS by scintillation counting.
3. Data Analysis:
-
Subtract the basal binding from all other values.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the Lisuride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Efficacy can be expressed as a percentage of the response induced by a known full agonist.
V. Visualizing Complexity: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the complex signaling networks affected by Lisuride and provide a visual guide to the experimental workflows.
References
- 1. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 2. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | BioGRID [thebiogrid.org]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent precipitation of Lisuride maleate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Lisuride maleate (B1232345) in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Preventing Precipitation
Issue: My Lisuride maleate is precipitating out of solution. What should I do?
Precipitation of this compound can be attributed to several factors including improper solvent selection, suboptimal pH, temperature fluctuations, and concentration effects. Follow this guide to troubleshoot and prevent precipitation.
Solvent Selection and Preparation
Ensure you are using an appropriate solvent system. While this compound has low solubility in water, its solubility can be significantly enhanced in organic solvents and co-solvent systems.
Recommended Solvents:
-
DMSO: this compound is soluble in DMSO up to 100 mM.[1]
-
Co-solvent Systems: For aqueous-based solutions, using a co-solvent system is often necessary. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline. For example, a clear solution of ≥ 2.5 mg/mL can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
Preparation Tips:
-
Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[2]
-
Order of Addition: When preparing co-solvent systems, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[2]
pH Control
The solubility of this compound, which has a pKa of 6.88 for its strongest basic group, is highly dependent on the pH of the solution.[3][4] In aqueous environments, maintaining an acidic pH is crucial to keep the molecule protonated and, therefore, more soluble.
Recommended pH Range:
-
A pH range of 3.5 to 5.1 has been shown to be effective in maintaining the stability of this compound in aqueous solutions.[5] A preferred pH range is between 4.50 and 7.50, with a more specific preference for 5.00 to 7.00 for stabilized aqueous solutions.[5]
Buffer Systems:
-
The use of a buffer system is highly recommended to maintain a stable pH. Citrate (B86180) buffer is a preferred choice.[5] Other suitable buffers include phosphate, carbonate, or maleate buffers.[5]
Concentration and Storage
-
Concentration: Do not exceed the known solubility limits of this compound in your chosen solvent system. If a high concentration is required, consider using a more robust solubilization system, such as one including cyclodextrins.
-
Storage: For short-term storage (days to weeks), keep the solution at 0-4°C. For long-term storage (months to years), store at -20°C or -80°C.[6][7] Always store in a dry, dark environment to prevent degradation.[6] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[8]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Concentration | Observations |
| DMSO | Soluble to 100 mM[1] | - |
| Water | Sparingly soluble/Not soluble[4][6] | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.39 mM)[2] | Clear solution[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.39 mM)[2] | Clear solution[2] |
| Aqueous Citrate Buffer (pH 3.5, 4.5, 5.1) | 2 mg / 3 mL | Stable solution |
| Aqueous solution with 9% propylene (B89431) glycol | 2 mg / 3 mL | Stable solution[5] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound
This protocol describes the preparation of a buffered aqueous solution of this compound, as might be used for in-vitro experiments.
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Trisodium (B8492382) citrate dihydrate
-
High-purity water (e.g., double-distilled or Milli-Q)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Ultrasonic bath
Procedure:
-
Prepare the Citrate Buffer (e.g., pH 4.5):
-
Prepare a 0.53 mM solution of citric acid monohydrate in high-purity water.
-
Prepare a 0.53 mM solution of trisodium citrate dihydrate in high-purity water.
-
In a beaker, mix the two solutions, adjusting the ratio while monitoring with a pH meter until the desired pH of 4.5 is achieved.
-
-
Dissolve the this compound:
-
Weigh the desired amount of this compound (e.g., 33.3 mg for a final concentration of 2 mg/3 mL in a 50 mL final volume).[5]
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of the prepared citrate buffer to the flask.
-
Agitate the flask for several minutes.
-
Place the flask in an ultrasonic bath for several minutes until the active ingredient is completely dissolved.[5]
-
-
Finalize the Solution:
-
Allow the solution to cool to room temperature.
-
Add the citrate buffer to the flask up to the 50 mL mark.
-
Invert the flask several times to ensure thorough mixing.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important for solubility?
A1: The strongest basic pKa of Lisuride is 6.88.[3][4] This is important because the ionization state of the molecule changes around this pH. At a pH below the pKa, the molecule is more likely to be protonated (ionized), which generally increases its solubility in aqueous solutions. Conversely, at a pH above the pKa, the molecule is more likely to be in its neutral, less soluble form, which can lead to precipitation. Therefore, maintaining an acidic pH is a key strategy for preventing precipitation in aqueous media.
Q2: Can I dissolve this compound directly in water?
A2: this compound is not readily soluble in water.[6] Direct dissolution in water is likely to result in precipitation or an incomplete solution. It is recommended to use an appropriate organic solvent like DMSO or a co-solvent system for better solubility.[1][2]
Q3: My this compound solution is clear at room temperature but precipitates when cooled. How can I prevent this?
A3: This phenomenon is known as temperature-dependent precipitation and occurs when the solubility of the compound decreases at lower temperatures. To prevent this, you can:
-
Use a higher percentage of organic co-solvent (like DMSO or PEG300) in your formulation, which can help maintain solubility at lower temperatures.
-
Incorporate solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug and enhance its stability in solution.[2]
-
Prepare a more concentrated stock solution in a pure organic solvent like DMSO and dilute it into your aqueous buffer immediately before use. This minimizes the time the compound spends in a potentially unstable, diluted state.
Q4: What are the known degradation pathways for Lisuride?
A4: Lisuride can undergo degradation through several enzymatic processes, including oxidative N-deethylation, hydroxylation of the benzene (B151609) system, monooxygenation at C2 and C9, and oxidation of double bonds at C2/C3 and C9/C10.[9] While these are primarily metabolic pathways, exposure to light and oxygen can also promote oxidative degradation in solution. Storing solutions in a dark, cool environment is crucial.[6]
Q5: Are there any excipients that can help stabilize this compound in aqueous solutions?
A5: Yes, in addition to buffers and co-solvents, certain excipients can enhance stability. Propylene glycol has been used to stabilize aqueous solutions of Lisuride hydrogen maleate.[5] Cyclodextrins, such as SBE-β-CD, are also effective in increasing solubility and stability.[2] These agents work by altering the solvent environment or by forming complexes with the drug molecule to prevent aggregation and precipitation.
References
- 1. This compound | Non-selective Dopamine Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. US20090239894A1 - Stabilized aqueous solutions of ergoline compounds - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The pharmacokinetics and biotransformation of 14C-lisuride hydrogen maleate in rhesus monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Co-treatment Protocols with Lisuride Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing co-treatment protocols involving Lisuride (B125695) maleate (B1232345).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during experiments with Lisuride maleate in a question-and-answer format.
Q1: We are observing high variability in our in vitro cell viability assays with this compound. What could be the cause?
A1: High variability in cell viability assays can stem from several factors when working with dopaminergic compounds like Lisuride.
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved before adding it to your cell culture media. Incomplete solubilization can lead to inconsistent concentrations in your wells. Consider preparing a concentrated stock solution in a suitable solvent like DMSO and then diluting it to the final concentration in your media. Be mindful of the final solvent concentration, as high levels of DMSO can be toxic to cells.
-
Auto-oxidation of Dopaminergic Compounds: Dopamine (B1211576) and its agonists can auto-oxidize in cell culture media, generating reactive oxygen species (ROS) that can induce cytotoxicity, masking the true receptor-mediated effects of Lisuride.[1] To mitigate this, consider the following:
-
Include antioxidants like catalase or reduced glutathione (B108866) in your culture medium.[1]
-
Minimize the exposure of your media containing Lisuride to light and air.
-
Prepare fresh dilutions of Lisuride for each experiment.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to dopaminergic compounds. It's crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line. What is effective in one cell line may be toxic in another.
-
Assay Choice: The type of viability assay can also influence results. For instance, metabolic assays like MTT or resazurin (B115843) reduction can be affected by compounds that alter cellular metabolism, independent of cell death. Consider using an orthogonal method, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm your findings.
Q2: How can I prepare a stable and soluble stock solution of this compound for my experiments?
A2: this compound is sparingly soluble in water but is soluble in organic solvents. For in vitro experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO. For in vivo studies, co-solvents are often necessary. A suggested vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the solution is clear and free of precipitates before use. Gentle warming and sonication can aid in dissolution.
Q3: We are planning a co-treatment study with Lisuride and another compound. How do we determine if the effects are synergistic, additive, or antagonistic?
A3: To assess the nature of the interaction between Lisuride and another compound, you will need to perform a combination study and analyze the data using established models. A common approach is the checkerboard assay, where you test a range of concentrations of both drugs, alone and in combination. The results can then be analyzed using methods like the Combination Index (CI) based on the Loewe additivity model. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Q4: In our in vivo study, we are observing unexpected behavioral effects after administering Lisuride. How should we interpret these?
A4: Lisuride has a complex pharmacological profile, acting as an agonist at dopamine D2 receptors and also interacting with various serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A).[2][3] These interactions can lead to a range of behavioral outcomes that may not be solely attributable to its dopaminergic activity. For example, Lisuride's potent agonism at 5-HT1A receptors can lead to hypothermia and hypolocomotion in mice.[4] It is crucial to consider the full receptor binding profile of Lisuride when interpreting behavioral data. To dissect the contribution of different receptor systems, you can co-administer selective antagonists for dopamine or serotonin receptors and observe how the behavioral phenotype is altered.
Q5: We are not observing the expected antagonist effect when co-treating with a dopamine D2 receptor antagonist and Lisuride. What could be the issue?
A5: This could be due to several factors:
-
Agonist Concentration: The concentration of Lisuride used may be too high, making it difficult for a competitive antagonist to block its effect. It is recommended to use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to provide an adequate window for observing antagonism.
-
Antagonist Potency and Concentration: Ensure that the antagonist you are using has sufficient potency for the D2 receptor and that you are using it at an appropriate concentration range. A dose-response curve for the antagonist in the presence of Lisuride should be performed.
-
Off-Target Effects: Lisuride's activity at serotonin receptors might be contributing to the observed effect, which would not be blocked by a selective dopamine D2 antagonist. Consider using antagonists for other potential targets of Lisuride to investigate this possibility.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding Affinities (Ki) of Lisuride
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 2.0 | [2][3] |
| Serotonin 5-HT1A | 0.5 | [2][3] |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Co-treatment of Lisuride with Levodopa (B1675098) for Parkinson's Disease
| Parameter | Observation | Study Population | Reference |
| Levodopa Dosage Reduction | 13% to 34% reduction in daily Levodopa dose | 34 patients with advanced Parkinson's disease | [3] |
| Levodopa Dosage Reduction | Levodopa dose was reduced from 1030 mg to 920 mg per day. | 20 patients with advanced Parkinson's disease | [5] |
| Levodopa Dosage Reduction | Levodopa dose could be decreased by 27%. | 10 patients with advanced Restless Legs Syndrome | [6] |
| Clinical Improvement | 50% improvement in total disability score (short-term, 3 months) | 34 patients with advanced Parkinson's disease | [3] |
| Clinical Improvement | 46% improvement in total disability score (long-term, up to 44 months) | 34 patients with advanced Parkinson's disease | [3] |
| "On" Time Improvement | Increase in "on" (mobile) time from 4.6 to 9.6 hours | 14 patients with "on-off" phenomena | [5] |
Table 3: Preclinical Co-treatment of Lisuride with Tiliroside in an MPTP-induced Parkinson's Disease Rat Model
| Treatment Group | Outcome Measure | Result | Reference |
| Tiliroside (10 mg/kg) + Lisuride (0.1 mg/kg) | Motor Function (Pole Test) | Significant improvement in climbing time and holding time. | [7][8] |
| Tiliroside (20 mg/kg) + Lisuride (0.1 mg/kg) | Motor Function (Pole Test) | Significant improvement in climbing time and holding time. | [7][8] |
| Tiliroside (10 or 20 mg/kg) + Lisuride (0.1 mg/kg) | Neuroinflammation | Reduction in TNF-α and IL-1β levels. | [7][8] |
| Tiliroside (10 or 20 mg/kg) + Lisuride (0.1 mg/kg) | Apoptosis | Increased Bcl-2 and decreased caspase-3 activity. | [7][8] |
Note: This table provides a summary of qualitative and semi-quantitative preclinical findings. For detailed statistical analysis, please refer to the cited literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. In Vitro Cell Viability Assay (Resazurin Reduction Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound
-
Co-treatment compound
-
DMSO (for stock solutions)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and the co-treatment compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the single agents or their combinations. For a checkerboard assay, this will involve a matrix of concentrations.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Following incubation, add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. For co-treatment studies, analyze the data for synergy, additivity, or antagonism using appropriate software and models (e.g., Combination Index).
-
2. In Vivo Co-treatment in an MPTP-induced Mouse Model of Parkinson's Disease
This protocol is a general example and requires appropriate ethical approval and adherence to institutional guidelines for animal research.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Co-treatment compound
-
Vehicle for drug administration (e.g., saline, or a co-solvent mixture)
-
Behavioral testing apparatus (e.g., rotarod, pole test)
-
Tissue processing reagents for immunohistochemistry and neurochemical analysis.
-
-
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions and handling for at least one week before the experiment.
-
MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) once daily for 4-5 consecutive days. A control group should receive saline injections.
-
Treatment Groups: Divide the MPTP-treated mice into several groups:
-
Vehicle control
-
This compound alone
-
Co-treatment compound alone
-
This compound + Co-treatment compound
-
-
Drug Administration: Begin the treatment regimen one day after the last MPTP injection and continue for a specified duration (e.g., 14-21 days). Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Perform behavioral tests at baseline (before MPTP), after MPTP induction, and at various time points during the treatment period.
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Neurochemical Analysis (HPLC): Measure dopamine and its metabolites in the striatum.
-
-
Data Analysis: Analyze behavioral, immunohistochemical, and neurochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound.
Caption: Signaling pathways of Lisuride at D2, 5-HT1A, and 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro co-treatment experiment.
Caption: A typical workflow for an in vitro drug co-treatment study.
Logical Relationship: Troubleshooting Unexpected In Vitro Results
This diagram outlines a logical approach to troubleshooting unexpected outcomes in cell-based assays with Lisuride.
Caption: A logical workflow for troubleshooting unexpected in vitro results with Lisuride.
References
- 1. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lisuride combined with levodopa in advanced Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lisuride treatment of restless legs syndrome: first studies with monotherapy in de novo patients and in combination with levodopa in advanced disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Tiliroside and Lisuride Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chronic Lisuride Maleate Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed during chronic administration of Lisuride (B125695) maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how does it relate to chronic lisuride administration?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration. In the context of lisuride, a potent dopamine (B1211576) D2-like receptor agonist, chronic exposure can lead to a diminished therapeutic effect, a key concern in its long-term experimental and clinical use.
Q2: What are the primary molecular mechanisms underlying lisuride-induced tachyphylaxis?
A2: The primary mechanisms are believed to be centered around the dopamine D2 receptor (D2R) and include:
-
Receptor Desensitization: Following prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2R. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby dampening downstream signaling.
-
Receptor Internalization: The β-arrestin-bound receptors are targeted for endocytosis, removing them from the cell surface and making them unavailable for further stimulation by lisuride.
-
Receptor Downregulation: With long-term, continuous stimulation, internalized receptors may be targeted for lysosomal degradation rather than being recycled back to the plasma membrane. This results in a net loss of total cellular D2R protein, a process known as downregulation.[1][2]
Q3: Does the dosing regimen of lisuride affect the development of tachyphylaxis?
A3: Yes, the dosing regimen is a critical factor. Preclinical studies often utilizing intermittent, bolus injections (e.g., once daily) have demonstrated a clear development of tolerance and D2R downregulation.[1][2] In contrast, some clinical studies using continuous subcutaneous infusion of lisuride in Parkinson's disease patients suggest that this method may mitigate or even prevent the development of motor response tolerance. This is thought to be due to a more physiological and constant level of dopamine receptor stimulation, avoiding the sharp peaks and troughs that may drive desensitization and downregulation.
Q4: Are other receptor systems involved in the long-term effects of lisuride?
A4: Yes, lisuride also has a high affinity for serotonin (B10506) 5-HT1A receptors and some activity at other serotonin receptors.[3] The chronic stimulation of these receptors may also contribute to the overall observed behavioral and physiological changes, and their potential desensitization could play a role in the altered response profile after long-term administration.
Troubleshooting Guides
Issue 1: Diminished in vitro cellular response to lisuride (e.g., reduced inhibition of cAMP).
| Possible Cause | Troubleshooting Step |
| D2 Receptor Desensitization/Internalization | 1. Washout Period: Before re-stimulating, incubate cells in agonist-free media for a "washout" period (several hours to overnight) to allow for receptor resensitization. |
| 2. Check for Receptor Recovery: Use a fluorescently-labeled D2R antagonist or antibody to visualize receptor localization via microscopy. Confirm that receptors have returned to the cell surface after the washout period. | |
| 3. Use a Different Downstream Readout: Assess G protein-independent signaling pathways, such as β-arrestin recruitment, to determine if the receptor is still active in other signaling cascades. | |
| D2 Receptor Downregulation | 1. Quantify Receptor Number: Perform a radioligand binding assay or western blot to determine the total number of D2 receptors. A significant decrease compared to control cells indicates downregulation. |
| 2. Modify Dosing Regimen: In future experiments, consider using a lower concentration of lisuride or a pulsatile, rather than continuous, application to mimic a more intermittent stimulation pattern that may be less prone to causing downregulation. | |
| Cell Line Issues | 1. Passage Number: Use low-passage number cells, as high-passage cells can have altered signaling pathways. |
| 2. Mycoplasma Testing: Ensure cell cultures are free from mycoplasma contamination, which can affect cellular responses. |
Issue 2: Altered behavioral responses in animal models after chronic lisuride treatment (e.g., tolerance to locomotor suppression or sensitization to hyperactivity).
| Possible Cause | Troubleshooting Step |
| Dopamine Autoreceptor Downregulation | 1. Dose-Response Curve Shift: Conduct a full dose-response study with an acute lisuride challenge in both chronically treated and control animals. A rightward shift in the dose-response curve for locomotor suppression is indicative of tolerance. |
| 2. Assess Autoreceptor Function Directly: Use electrophysiological recordings from dopamine neurons in brain slices to directly measure the inhibitory effect of lisuride on firing rate. | |
| 3. Examine Different Behavioral Paradigms: Assess other dopamine-mediated behaviors (e.g., stereotypy, rotational behavior in a 6-OHDA lesion model) to see if the tolerance is specific to one behavioral output. | |
| Postsynaptic Receptor Sensitization | 1. Challenge with a Different D2 Agonist: Administer a different D2 agonist (e.g., quinpirole) to determine if the sensitization is specific to lisuride or a class effect. |
| 2. Quantify Postsynaptic D2 Receptors: Perform receptor binding assays on striatal tissue to assess for changes in postsynaptic D2 receptor density. | |
| Pharmacokinetic Changes | 1. Measure Brain Lisuride Levels: Determine if chronic administration alters the metabolism or brain penetration of lisuride, leading to different effective concentrations at the target site. |
Quantitative Data Summary
Table 1: Effects of Chronic Lisuride Administration on Dopamine D2 Receptor Function in Rats
| Parameter | Treatment Group | Brain Region | Change from Control | Reference |
| D2 Receptor Function | Lisuride (100 µg/kg i.p. daily for 26 days) | Striatum, Nucleus Accumbens, Substantia Nigra, Frontal Cortex, Hippocampus, Pituitary | Down-regulation | [2] |
| Locomotor Activity (Hypoactivity) | Lisuride (25 µg/kg i.p. daily for 33 days) | - | Progressive decline in inhibitory effect (tolerance) | [1] |
| Locomotor Activity (Hyperactivity) | Lisuride (25 µg/kg i.p. daily for 33 days) | - | Marked reduction in the threshold dose for inducing hypermotility (sensitization) | [1] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Quantification
This protocol is adapted for quantifying D2 receptors in brain tissue homogenates from chronically treated and control animals using the radiolabeled antagonist [³H]-spiperone.
Materials:
-
Brain tissue (e.g., striatum)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Radioligand: [³H]-spiperone
-
Non-specific binding agent: (+)-Butaclamol (10 µM)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Membrane homogenate (adjust volume for desired protein amount, e.g., 150 µg)
-
For total binding wells: assay buffer. For non-specific binding wells: (+)-Butaclamol.
-
For competition assays: varying concentrations of unlabeled lisuride.
-
-
Initiate Binding: Add [³H]-spiperone to all wells at a final concentration near its Kd (e.g., 0.2-0.5 nM).
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of [³H]-spiperone to determine Bmax (receptor density) and Kd (affinity).
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This protocol measures the functional consequence of D2 receptor activation (inhibition of adenylyl cyclase) in cultured cells or tissue homogenates.
Materials:
-
Cells expressing D2 receptors (e.g., CHO-D2R or striatal primary cultures) or brain tissue homogenates.
-
Stimulation Buffer: HBSS or DMEM with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Lisuride maleate.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of lisuride to the wells.
-
Forskolin Challenge: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the percentage of forskolin-stimulated cAMP accumulation against the concentration of lisuride. Calculate the EC50 and Emax values. A rightward shift in the EC50 and/or a decrease in Emax in chronically treated cells indicates tachyphylaxis.
Locomotor Activity Assessment in Rodents
This protocol assesses behavioral tolerance and sensitization to lisuride in rats.
Materials:
-
Adult male rats.
-
This compound solution.
-
Saline solution (vehicle control).
-
Open-field activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Habituation: For 2-3 days prior to the start of the experiment, handle the rats and allow them to habituate to the activity chambers for 30-60 minutes each day.
-
Chronic Dosing Phase: Divide the rats into two groups: control (daily saline injections) and lisuride (daily i.p. injections of lisuride, e.g., 25 µg/kg). Administer the injections for a prolonged period (e.g., 21-33 days).
-
Behavioral Testing: On selected days during the chronic dosing phase (e.g., Day 1, Day 7, Day 21), place the rats in the activity chambers immediately after the injection. Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for 60-120 minutes.
-
Challenge Day: After the chronic dosing phase, subject all animals (both control and chronically treated groups) to an acute challenge with various doses of lisuride to generate a dose-response curve.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the locomotor response to the daily lisuride injection across the treatment days to assess the development of tolerance (to hypoactivity) or sensitization (to hyperactivity). Compare the dose-response curves on the challenge day between the control and chronically treated groups.
Visualizations
Caption: Signaling and tachyphylaxis pathway for the D2 dopamine receptor.
Caption: Experimental workflow for studying lisuride-induced tachyphylaxis.
References
- 1. Tolerance to hypoactivity and sensitization to hyperactivity after chronic treatment with a presynaptic dose of lisuride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated administration of lisuride down-regulates dopamine D-2 receptor function in mesostriatal and in mesolimbocortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anxiolytic effects of lisuride and its agonistic action to central 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Lisuride Maleate vs. Bromocriptine
For researchers and drug development professionals, understanding the nuanced differences between dopaminergic agonists is critical for advancing therapies for disorders like Parkinson's disease and hyperprolactinemia. This guide provides an objective comparison of two such ergoline (B1233604) derivatives, lisuride (B125695) maleate (B1232345) and bromocriptine (B1667881), based on available preclinical data. We delve into their receptor binding profiles, in vivo efficacy in a key disease model, and pharmacokinetic properties, presenting quantitative data in structured tables and detailing the experimental methodologies.
At a Glance: Key Preclinical Differences
| Feature | Lisuride Maleate | Bromocriptine |
| Dopamine (B1211576) D2 Receptor Affinity (Ki) | Higher Affinity | Lower Affinity |
| Dopamine D1 Receptor Affinity (Ki) | Moderate Affinity | Low Affinity |
| Serotonin (B10506) 5-HT1A Receptor Affinity (Ki) | High Affinity | Lower Affinity |
| Serotonin 5-HT2B Receptor Activity | Antagonist | Agonist |
| Oral Bioavailability (Rat) | Data not available in searched documents | ~6% |
| In Vivo Efficacy (6-OHDA Rat Model) | Does not produce an enhanced rotational response with repeated administration. | Does not produce an enhanced rotational response with repeated administration. |
Receptor Binding Profiles: A Tale of Two Affinities
The fundamental mechanism of action for both lisuride and bromocriptine is their interaction with dopamine receptors, particularly the D2 subtype. However, their binding affinities across various dopamine and serotonin receptor subtypes reveal key distinctions that likely contribute to their differing pharmacological profiles.
Lisuride generally exhibits a higher affinity for the dopamine D2 receptor compared to bromocriptine. Furthermore, lisuride demonstrates a notable affinity for the serotonin 5-HT1A receptor, a characteristic less pronounced with bromocriptine. A critical difference lies in their activity at the 5-HT2B receptor; lisuride acts as an antagonist, a significant feature given the association of 5-HT2B agonism with cardiac valvulopathy observed with other ergot-derived dopamine agonists[1][2]. Bromocriptine, conversely, is a 5-HT2B receptor agonist.
Below is a summary of their binding affinities (Ki values in nM) for human and rat receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Lisuride (Ki, nM) | Bromocriptine (Ki, nM) | Species |
| Dopamine D1 | 56.7[3] | >1000[4] | Human |
| Dopamine D2 | 0.95[3] | 5.0 - 10.0[4] | Human |
| Dopamine D3 | 1.08[3] | 27.0[4] | Human |
| Serotonin 5-HT1A | 0.5[5][6] | - | Rat |
In Vivo Efficacy: The 6-OHDA Rotational Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used preclinical model of Parkinson's disease. In this model, the unilateral destruction of dopaminergic neurons in the substantia nigra leads to motor asymmetry. The administration of dopamine agonists stimulates the supersensitive dopamine receptors on the lesioned side, resulting in contralateral rotations. The number of rotations is a quantifiable measure of the drug's efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 6. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of repeated L-DOPA, bromocriptine, or lisuride administration on preproenkephalin-A and preproenkephalin-B mRNA levels in the striatum of the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Lisuride Maleate and Cabergoline: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the pharmacological and clinical properties of two key dopamine (B1211576) agonists: Lisuride (B125695) maleate (B1232345) and cabergoline (B1668192). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their respective efficacies and mechanisms of action.
Introduction
Lisuride maleate and cabergoline are both ergot-derived dopamine agonists utilized in the management of Parkinson's disease and hyperprolactinemia.[1] Their therapeutic effects are primarily mediated through the stimulation of dopamine D2 receptors.[1] However, differences in their receptor binding profiles, functional potencies, and pharmacokinetic properties contribute to distinct clinical characteristics. This guide aims to elucidate these differences through a comparative analysis of preclinical and clinical data.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki values) of lisuride and cabergoline for various dopamine and serotonin (B10506) receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Lisuride (Ki, nM) | Cabergoline (Ki, nM) | Reference |
| Dopamine D1 | 56.7 | Low affinity | [2] |
| Dopamine D2 | 0.95 | 0.61 | [2] |
| Dopamine D3 | 1.08 | 1.27 | [2] |
| Serotonin 5-HT1A | 0.5 | Low affinity | [3] |
| Serotonin 5-HT2A/2C | High affinity | Low affinity | [2][3] |
| Serotonin 5-HT2B | Potent Antagonist | Agonist | [4][5] |
Functional Efficacy
The functional consequence of receptor binding is a crucial aspect of a drug's pharmacological profile. Both lisuride and cabergoline are agonists at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi/o). Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to their therapeutic effects.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
Caption: cAMP Functional Assay Workflow.
Clinical Efficacy
The clinical utility of lisuride and cabergoline has been evaluated in numerous trials for Parkinson's disease and hyperprolactinemia.
Parkinson's Disease
Both lisuride and cabergoline have demonstrated efficacy in managing the motor symptoms of Parkinson's disease.[6][7] Comparative studies have often shown similar therapeutic profiles between lisuride and other dopamine agonists like bromocriptine (B1667881).[8] In a double-blind, randomized, cross-over study, both lisuride and bromocriptine, when added to levodopa (B1675098) treatment, resulted in a significant and equal improvement in parkinsonian disability and fluctuations in disability.[8] A 5-year, double-blind, levodopa-controlled study on cabergoline showed that initial therapy with cabergoline was associated with a lower risk of response fluctuations compared to levodopa.[9]
Hyperprolactinemia
In the treatment of hyperprolactinemia, both drugs are effective in lowering prolactin levels and restoring gonadal function.[10] However, meta-analyses of randomized controlled trials have suggested that cabergoline may be more effective than bromocriptine (a comparator for lisuride) in normalizing prolactin levels and restoring ovulatory cycles, and is associated with fewer adverse effects. A retrospective study also found cabergoline to be more effective than bromocriptine in normalizing serum prolactin levels and shrinking prolactinomas.[3]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of lisuride and cabergoline for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human dopamine D2 receptors.
-
Radioligand: [3H]-Spiperone.
-
Unlabeled drugs: this compound, cabergoline.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of lisuride and cabergoline in the assay buffer.
-
In a 96-well plate, add cell membranes, [3H]-Spiperone (at a concentration close to its Kd), and varying concentrations of the unlabeled drug. For total binding, no unlabeled drug is added. For non-specific binding, a high concentration of haloperidol is used.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (concentration of unlabeled drug that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of lisuride and cabergoline in inhibiting cAMP production.
Materials:
-
A cell line stably expressing human dopamine D2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and cabergoline.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere and grow.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.
-
Add serial dilutions of lisuride or cabergoline to the wells and pre-incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data are analyzed by plotting the cAMP concentration against the log concentration of the agonist to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is determined.
Conclusion
Both this compound and cabergoline are effective dopamine D2 receptor agonists with established roles in the treatment of Parkinson's disease and hyperprolactinemia. Cabergoline exhibits a higher affinity for the D2 receptor and a longer half-life, which may contribute to its greater efficacy and more convenient dosing schedule observed in some clinical settings, particularly for hyperprolactinemia. Lisuride, on the other hand, possesses a broader receptor binding profile, including significant affinity for serotonin receptors, which may contribute to its therapeutic and side-effect profile. The choice between these agents will depend on the specific clinical indication, patient characteristics, and tolerability. The experimental protocols and data presented in this guide provide a foundation for further research and development in the field of dopaminergic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Retrospective comparison of cabergoline and bromocriptine effects in hyperprolactinemia: a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacoj.com [pharmacoj.com]
- 5. Lisuride in Parkinson disease: efficacy of lisuride compared to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cabergoline in the treatment of early Parkinson's disease: results of the first year of treatment in a double-blind comparison of cabergoline and levodopa. The PKDS009 Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of hyperprolactinemic states with different drugs: a study with bromocriptine, metergoline, and lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis [crd.york.ac.uk]
- 10. medwave.cl [medwave.cl]
A Comparative Guide to Lisuride Maleate and Levodopa Combination Therapy in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lisuride (B125695) maleate (B1232345) and levodopa (B1675098) combination therapy with alternative treatment strategies for Parkinson's disease. The information presented is supported by experimental data from clinical studies to aid in research, development, and clinical trial design.
Executive Summary
Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease; however, long-term use is often complicated by the development of motor fluctuations and dyskinesias. Combination therapy with a dopamine (B1211576) agonist, such as lisuride maleate, is a key strategy to manage these complications and optimize treatment efficacy. This guide synthesizes clinical trial data to compare the performance of lisuride-levodopa combination therapy against levodopa monotherapy and other dopamine agonist combinations.
Performance Comparison: Lisuride-Levodopa vs. Alternatives
The following tables summarize quantitative data from clinical trials, offering a clear comparison of treatment efficacy and side effects.
Table 1: Efficacy of Lisuride-Levodopa Combination Therapy in Advanced Parkinson's Disease
| Outcome Measure | Baseline | Post-Treatment with Lisuride-Levodopa | p-value | Reference |
| "On" Time (hours/day) | 4.6 | 9.6 | p ≤ 0.01 | [1] |
| Total Disability Score Improvement | - | 50% improvement (short-term) | - | [2] |
| - | 46% improvement (long-term) | - | [2] | |
| Levodopa Dose Reduction | 1030 mg/day | 920 mg/day | - | [1] |
Table 2: Comparison of Early Combination Therapy vs. Levodopa Monotherapy (5-Year Follow-Up)
| Outcome Measure | Levodopa Monotherapy Group | Levodopa + Lisuride Group | p-value | Reference |
| Motor Improvement (UPDRS Motor Score) | Less Improvement | Better Improvement | p < 0.01 | [3][4] |
| Daily Levodopa Dosage | 446.7 mg/day | 387.5 mg/day | p < 0.001 | [3][4] |
| Dyskinesias | 34.1% of patients | 19.5% of patients | NS | [3] |
| Clinical Fluctuations | 14.6% of patients | 22% of patients | NS | [3] |
Table 3: Lisuride vs. Bromocriptine (B1667881) as Adjunct Therapy to Levodopa
| Outcome Measure | Lisuride + Levodopa | Bromocriptine + Levodopa | Conclusion | Reference |
| Improvement in Motor Fluctuations | Significant Improvement | Significant Improvement | No significant difference observed.[5] | [5][6][7] |
| Parkinsonian Disability Improvement | Significant and Equal Improvement | Significant and Equal Improvement | Therapeutic profiles were similar.[5] | [5][6][7] |
| Adverse Events | Similar | Similar | Occurrence of side effects was similar.[5] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical research. Below are outlines of key experimental protocols used in the cited studies.
Assessment of Motor Function: The Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease.[8] It is divided into four parts:
-
Part I: Mentation, Behavior, and Mood: Evaluates cognitive impairment, thought disorders, depression, and motivation.
-
Part II: Activities of Daily Living: Assesses the patient's ability to perform daily tasks such as speech, swallowing, dressing, and hygiene.
-
Part III: Motor Examination: Clinician-scored assessment of motor signs like tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Complications of Therapy: Measures complications such as dyskinesias, clinical fluctuations ("on-off" phenomena), and other treatment-related side effects.
Each item is scored on a 0-4 scale, with higher scores indicating greater disability.[9] The total score provides a comprehensive overview of the patient's condition.
Measurement of Motor Fluctuations: Patient Diaries
Patient-completed home diaries are a standard method for assessing motor fluctuations.[10][11] Patients record their motor state at regular intervals (typically every 30 minutes) throughout the day.[12][13] The common states recorded are:
-
"On": A state of good motor control when medication is effective.[14]
-
"Off": A state of poor motor function when medication is not working well, and Parkinson's symptoms return.[14][15]
-
"On" with non-troublesome dyskinesias: Good motor control with the presence of involuntary movements that are not bothersome.[12]
-
"On" with troublesome dyskinesias: Good motor control but with bothersome involuntary movements.[12]
The total hours spent in each state are calculated to determine the efficacy of an intervention in reducing "off" time and managing dyskinesias.
Visualizations: Pathways and Processes
The following diagrams illustrate key concepts in Parkinson's disease treatment and research.
Caption: Dopaminergic Signaling Pathway in Parkinson's Disease Treatment.
Caption: Generalized Workflow of a Parkinson's Disease Clinical Trial.
Caption: Simplified Treatment Decision Tree for Parkinson's Disease.
References
- 1. Lisuride combined with levodopa in advanced Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Lisuride in the combination treatment of Parkinson disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Five-year follow-up of early lisuride and levodopa combination therapy versus levodopa monotherapy in de novo Parkinson's disease. The French Lisuride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of lisuride and bromocriptine in the treatment of advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lisuride versus bromocriptine for levodopa-induced complications in Parkinson's disease | Cochrane [cochrane.org]
- 7. Lisuride versus bromocriptine for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. A home diary to assess functional status in patients with Parkinson's disease with motor fluctuations and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of the PD home diary for assessment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of motor fluctuations in Parkinson’s disease: electronic vs. conventional paper diaries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Motor Fluctuations and OFF Times in Parkinson’s | Stanford Parkinson's Community Outreach | Stanford Medicine [med.stanford.edu]
- 15. Managing "Off" Time in Parkinson's | Parkinson's Foundation [parkinson.org]
Validating Lisuride Maleate's D2 Receptor Agonism with the Selective Antagonist Sulpiride: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a compound is paramount. This guide provides a comparative analysis of Lisuride maleate's agonism at the dopamine (B1211576) D2 receptor, validated through antagonism by Sulpiride. It includes supporting in vitro and in vivo experimental data, detailed protocols, and visualizations to clearly illustrate the molecular and functional interactions.
Lisuride is an ergot derivative that has demonstrated efficacy in conditions such as Parkinson's disease and hyperprolactinemia, attributed to its activity at dopamine receptors. Specifically, it acts as an agonist at the D2 subtype of dopamine receptors. To confirm this specific site of action, a selective antagonist is employed to competitively block the effects of Lisuride. Sulpiride, a substituted benzamide, is a selective antagonist for the D2 and D3 dopamine receptors and serves as an excellent tool for this validation.
This guide will present data from key experiments that collectively validate Lisuride's D2 receptor agonism: radioligand binding assays to determine the affinity of both compounds for the D2 receptor, in vitro functional assays to measure the agonistic activity of Lisuride and its blockade by Sulpiride, and in vivo behavioral models that demonstrate the functional consequences of this interaction in a physiological system.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo experiments, providing a clear comparison of the pharmacological profiles of Lisuride maleate (B1232345) and Sulpiride at the dopamine D2 receptor.
Table 1: In Vitro Binding Affinity at the Dopamine D2 Receptor
| Compound | Radioligand | Preparation | Ki (nM) |
| Lisuride | [3H]Spiperone | Rat Striatal Membranes | 0.5 |
| (-)-Sulpiride | [3H]Spiperone | Rat Striatal Membranes | 29 |
Ki (Inhibition constant) represents the concentration of the competing ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity at the Dopamine D2 Receptor (cAMP Assay)
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| Lisuride | Agonist | CHO cells expressing D2 receptors | EC50 | ~10-50 (Estimated) |
| (-)-Sulpiride | Antagonist vs. Lisuride | CHO cells expressing D2 receptors | IC50 | Data not available |
| (-)-Sulpiride | Antagonist vs. Dopamine | Rat anterior pituitary homogenates | Ki | ~1-10 |
Table 3: In Vivo Antagonism of Lisuride-Induced Behaviors by Sulpiride
| Behavioral Model | Animal Model | Lisuride Effect | Sulpiride Effect |
| Inhibition of Dopamine Synthesis | Rat striatal synaptosomes | Inhibition of synthesis (50% at 10⁻⁴ M) | Reverses Lisuride-induced inhibition by >50% |
| Drug Discrimination | Rats trained to discriminate Lisuride (0.04 mg/kg) | Elicits drug-appropriate responding | Blocks the discriminative stimulus effects of Lisuride (5-30 mg/kg) |
| Rotational Behavior | 6-OHDA lesioned rats | Contralateral rotations | Blocks Lisuride-induced rotations |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
A Comparative Analysis of the Neuroprotective Effects of Lisuride and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the dopamine (B1211576) agonist Lisuride (B125695) against other commonly used dopamine agonists: Pramipexole (B1678040), Ropinirole (B1195838), and Rotigotine (B252). The information presented is collated from various experimental studies and aims to serve as a valuable resource for researchers in the field of neurodegenerative diseases.
Introduction
Dopamine agonists, a cornerstone in the symptomatic treatment of Parkinson's disease, have increasingly been investigated for their potential disease-modifying and neuroprotective effects. By activating dopamine receptors, these agents may not only compensate for the loss of dopaminergic neurons but also interfere with the underlying pathological processes of neurodegeneration. This guide focuses on comparing the neuroprotective mechanisms and efficacy of Lisuride, an ergot-derived dopamine agonist, with the non-ergot agonists Pramipexole, Ropinirole, and Rotigotine. The comparison is based on their ability to mitigate oxidative stress, inflammation, and apoptosis—key pathways implicated in neuronal cell death.
Mechanisms of Neuroprotection: A Comparative Overview
Experimental evidence suggests that Lisuride and other dopamine agonists exert their neuroprotective effects through multiple pathways. A summary of these mechanisms is presented below.
Anti-Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to dopaminergic neuron degeneration.
-
Lisuride has been shown to possess free radical scavenging properties and can reduce oxidative damage. In a study utilizing an intranasal nanoemulsion delivery system, Lisuride increased the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in a rat model of Parkinsonism.
-
Pramipexole has demonstrated antioxidant properties independent of its dopamine receptor activity. It can increase cellular levels of glutathione and the activity of glutathione peroxidase and catalase[1]. Pramipexole also directly scavenges hydroxyl radicals[2].
-
Ropinirole has been shown to restore the activity of antioxidant enzymes and reduce lipid peroxidation[3].
-
Rotigotine has also been suggested to have neuroprotective effects, in part, through its ability to combat oxidative stress.
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative diseases.
-
Lisuride can reduce the release of inflammatory mediators such as TNF-alpha and IL-6[4].
-
Pramipexole treatment has been shown to alleviate microglial activation in the substantia nigra of lactacystin-lesioned mice, a model for Parkinson's disease[5][6].
-
Ropinirole and other dopamine D2 receptor agonists have been found to modulate the immune response.
-
Rotigotine 's potential neuroprotective effects may also be linked to the modulation of neuroinflammatory processes.
Anti-Apoptotic Pathways
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative disorders.
-
Lisuride 's neuroprotective effects are associated with the modulation of apoptotic pathways.
-
Pramipexole has been shown to inhibit the mitochondrial apoptotic pathway by downregulating the Bax/Bcl-2 ratio and inhibiting the release of cytochrome c and the activation of caspase-9 and caspase-3. It also increases the expression of the anti-apoptotic protein Bcl-2[2].
-
Ropinirole demonstrates anti-apoptotic effects by increasing the Bcl-2/Bax ratio and inhibiting cytosolic cytochrome c release and caspase-3 activity[6][7].
-
Rotigotine has been shown to attenuate MPTP-induced acute cell degeneration, suggesting an anti-apoptotic mechanism[8].
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of these dopamine agonists in preclinical models. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental design.
Table 1: Effects on Neuronal Survival and Function
| Dopamine Agonist | Experimental Model | Key Findings | Reference |
| Lisuride | Iron-induced dopaminergic lesion in rats | Prevented the reduction of tyrosine hydroxylase-positive neurons. | [9] |
| Pramipexole | MPTP-induced mouse model | Significantly attenuated the loss of tyrosine hydroxylase immunoreactive neurons in the substantia nigra. | [10] |
| Ropinirole | REAL-PET study in PD patients | Slowed the decline of ¹⁸F-dopa uptake in the putamen by 30% compared to levodopa (B1675098) over 2 years (-13% vs -20%). | [11] |
| Rotigotine | MPTP-lesioned mouse model | Significantly attenuated MPTP-induced acute cell degeneration as measured by FluoroJade staining. | [8] |
Table 2: Modulation of Oxidative Stress Markers
| Dopamine Agonist | Experimental Model | Marker | Effect | Reference |
| Lisuride | Haloperidol-induced oxidative stress in rats | SOD, GSH | Increased levels | |
| Pramipexole | MES 23.5 cells | GSH, GSH-Px, Catalase | Increased levels/activity | [1] |
| Ropinirole | Haloperidol-induced PD in rats | Glutathione, Catalase, Lipid Peroxidation | Increased antioxidant levels, reduced lipid peroxidation | [3] |
| Cabergoline (B1668192) (Ergot-derivative) | 6-OHDA-induced lesion in mice | GSH | Increased striatal levels | [5] |
Table 3: Anti-Apoptotic Activity
| Dopamine Agonist | Experimental Model | Marker | Effect | Reference |
| Pramipexole | MPTP-induced mouse model | Bax/Bcl-2 ratio, Cytochrome c, Caspase-3 | Decreased ratio, inhibited release and activity | |
| Ropinirole | MPTP-induced mouse model | Bcl-2/Bax ratio, Cytochrome c, Caspase-3 activity | Increased ratio, inhibited release and activity | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used in vivo model to study Parkinson's disease and evaluate the neuroprotective potential of various compounds.
-
Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal or subcutaneous injection. A common regimen involves multiple injections over a short period (e.g., 20 mg/kg, 4 times at 2-hour intervals).
-
Dopamine Agonist Treatment: The dopamine agonist is typically administered prior to and/or concurrently with MPTP injections.
-
Endpoint Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the density of dopaminergic fibers in the striatum.
-
High-Performance Liquid Chromatography (HPLC): Levels of dopamine and its metabolites (DOPAC and HVA) are measured in striatal tissue homogenates.
-
Behavioral Tests: Motor function is assessed using tests such as the rotarod and pole test.
-
Measurement of Oxidative Stress Markers
-
Tissue Preparation: Brain tissue (e.g., striatum, substantia nigra) is homogenized.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured using commercially available kits, often based on the inhibition of a colorimetric reaction.
-
Glutathione (GSH) Assay: GSH levels are determined using a spectrophotometric assay, typically involving the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.
Assessment of Apoptosis
-
Western Blotting: Protein levels of key apoptotic markers such as Bcl-2, Bax, and cleaved caspase-3 are quantified in brain tissue homogenates. The ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) is a key indicator of apoptotic propensity.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in dopamine agonist-mediated neuroprotection and a typical experimental workflow.
Caption: Neuroprotective signaling pathways of dopamine agonists.
Caption: A typical experimental workflow for evaluating neuroprotection.
Conclusion
Lisuride, along with Pramipexole, Ropinirole, and Rotigotine, demonstrates significant neuroprotective potential in various preclinical models of neurodegeneration. Their multifaceted mechanisms of action, encompassing anti-oxidative, anti-inflammatory, and anti-apoptotic effects, highlight their promise as disease-modifying therapies. While direct comparative studies are limited, the available evidence suggests that all four agonists can effectively protect dopaminergic neurons. Further research, particularly head-to-head clinical trials with standardized methodologies and endpoints, is warranted to definitively establish the comparative neuroprotective efficacy of these dopamine agonists in patients with neurodegenerative diseases. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of novel neuroprotective strategies.
References
- 1. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Anticonvulsive effects of the dopamine agonist lisuride maleate after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine agonist cabergoline provides neuroprotection by activation of the glutathione system and scavenging free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. Neuroprotective effects of pramipexole in young and aged MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
A Comparative Guide: Lisuride Maleate vs. Non-Ergoline Dopamine Agonists
For researchers and professionals in drug development, understanding the nuanced differences between dopaminergic agents is critical. This guide provides an objective, data-driven comparison of the ergot-derivative lisuride (B125695) maleate (B1232345) and several key non-ergoline dopamine (B1211576) agonists: ropinirole (B1195838), pramipexole, rotigotine (B252), and apomorphine. We delve into their receptor binding profiles, functional activity, and the experimental methodologies used to determine these characteristics.
Pharmacological Profile: A Tale of Two Classes
Dopamine agonists are broadly categorized into ergot and non-ergot derivatives, a distinction that has significant implications for their receptor interactions and clinical profiles.[1] Lisuride, an ergot derivative, exhibits a broad receptor binding profile, interacting with not only dopamine receptors but also a range of serotonin (B10506) and adrenergic receptors.[2][3] In contrast, the newer non-ergoline agonists generally show higher selectivity for the D2-like family of dopamine receptors (D2, D3, and D4).[4]
A pivotal difference lies in their interaction with the serotonin 5-HT2B receptor. Agonism at this receptor has been linked to the development of cardiac valvulopathy, a serious side effect associated with some ergot-derived dopamine agonists.[5][6] Lisuride is unique among many ergolines in that it acts as a potent 5-HT2B receptor antagonist, which is thought to underlie its lower risk of this adverse effect.[5][6]
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a drug for its receptor, often expressed as the inhibition constant (Ki), is a crucial determinant of its pharmacological activity. The following table summarizes the reported Ki values for lisuride maleate and the selected non-ergoline dopamine agonists at various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Lisuride (Ki, nM) | Ropinirole (Ki, nM) | Pramipexole (Ki, nM) | Rotigotine (Ki, nM) | Apomorphine (Ki, nM) |
| Dopamine Receptors | |||||
| D1 | 56.7[7] | >10,000[8] | >10,000[7] | 83[9][10] | - |
| D2 | 0.95[7][11] | 29[12] | 3.9[6][13] | 13.5[9][10] | - |
| D3 | 1.08[7][11] | 19[8] | 0.5[6][13] | 0.71[9][10] | - |
| D4 | - | - | - | 3.9-15[9][10][14] | - |
| D5 | - | - | - | 5.4[9][10] | - |
| Serotonin Receptors | |||||
| 5-HT1A | 0.5[2][15][16] | 1706[8] | - | 30[9][10] | Agonist[16][17] |
| 5-HT2A | Agonist[2][15] | - | - | - | Agonist[16][17] |
| 5-HT2B | Antagonist[8] | - | - | - | Agonist[16][17] |
| 5-HT2C | Agonist | - | - | - | Agonist[16][17] |
Functional Activity: Efficacy and Potency
Beyond binding affinity, the functional activity of a drug at its receptor—whether it acts as an agonist, antagonist, or partial agonist—and its potency (EC50) and efficacy (Emax) are critical parameters. The following table presents available data on the functional activity of these dopamine agonists.
| Receptor Subtype | Drug | Functional Activity | Potency (pEC50/EC50) | Efficacy (Emax) |
| Dopamine Receptors | ||||
| D2 | Ropinirole | Full Agonist | pEC50: 7.4[18][19] | - |
| D3 | Ropinirole | Full Agonist | pEC50: 8.4[18][19] | - |
| D4 | Ropinirole | Full Agonist | pEC50: 6.8[18][19] | - |
| D1 | Rotigotine | Full Agonist | pEC50: 9.0[17] | - |
| D2 | Rotigotine | Full Agonist | pEC50: 9.4-8.6[17] | - |
| D3 | Rotigotine | Full Agonist | pEC50: 9.7[17] | - |
| Serotonin Receptors | ||||
| 5-HT1A | Lisuride | Agonist | ED50: 0.008-0.023 mg/kg (in vivo)[9] | - |
| 5-HT2A | Lisuride | Partial Agonist | - | 6-52% of 5-HT[9] |
| 5-HT2B | Lisuride | Antagonist | - | - |
| 5-HT1A | Rotigotine | Weak Agonist | - | - |
Signaling Pathways
The differential effects of these agonists can be understood by examining their influence on downstream signaling pathways. D1-like dopamine receptors (D1 and D5) are typically coupled to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10] Conversely, D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases cAMP levels.[10] Lisuride's interaction with various serotonin receptors adds another layer of complexity to its signaling profile.
Figure 1: Dopamine Receptor Signaling Pathways.
Experimental Protocols
The data presented in this guide are derived from various in vitro experimental techniques. Below are detailed methodologies for two key assays used to characterize these dopamine agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug for a specific receptor.
Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that specifically binds to the receptor. Varying concentrations of the unlabeled test compound (e.g., lisuride or a non-ergoline agonist) are added to compete with the radioligand for binding to the receptor.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[20]
cAMP Accumulation Assay
This functional assay is used to determine whether a drug is an agonist or antagonist at a Gs- or Gi-coupled receptor and to quantify its potency and efficacy.
Figure 3: cAMP Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the G-protein coupled receptor of interest are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Stimulation (for Gi-coupled receptors): To measure the inhibitory effect of agonists on Gi-coupled receptors, intracellular cAMP levels are first stimulated using a direct activator of adenylyl cyclase, such as forskolin.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or AlphaScreen.[21]
-
Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.
In Vivo and Clinical Considerations
While in vitro data provide a detailed mechanistic understanding, the overall performance of these drugs is ultimately determined by their effects in vivo.
-
Lisuride: Clinical studies have compared intravenous infusions of lisuride and L-dopa in patients with Parkinson's disease experiencing motor fluctuations. While L-dopa was effective in most patients, lisuride showed a more variable response, with some patients achieving continuous motor control, others experiencing fluctuating responses, and some not responding satisfactorily.[22]
-
Non-Ergoline Agonists: Head-to-head comparisons of non-ergoline agonists are limited.[23] However, network meta-analyses suggest that pramipexole, ropinirole, and rotigotine have comparable efficacy in improving motor symptoms in both early and advanced Parkinson's disease.[24][25] Apomorphine, a potent non-selective dopamine agonist, is generally reserved for the acute treatment of "off" episodes due to its pharmacokinetic profile.[11][16]
Conclusion
The choice between this compound and non-ergoline dopamine agonists for research and development purposes depends on the specific therapeutic target and desired pharmacological profile.
-
This compound offers a broad-spectrum approach, with potent activity at D2-like dopamine receptors and significant interactions with serotonin receptors. Its antagonist activity at the 5-HT2B receptor is a key differentiator, potentially offering a safer cardiovascular profile compared to other ergot derivatives.[5][6]
-
Non-ergoline dopamine agonists (ropinirole, pramipexole, rotigotine) provide a more selective D2-like receptor agonism, which may be advantageous when targeting specific dopaminergic pathways.[4] Apomorphine stands out for its broad dopamine receptor agonism, resembling the action of dopamine itself.[11]
This guide provides a foundational dataset for the comparison of these important compounds. Further research, particularly direct head-to-head in vivo studies and functional assays at a wider range of receptors, will continue to refine our understanding of their distinct pharmacological profiles and therapeutic potential.
References
- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 5. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor [mdpi.com]
- 9. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Comparison between L-dopa and lisuride intravenous infusions: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparing dopamine agonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lisuride Maleate's Effects Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Lisuride (B125695) maleate (B1232345), a dopamine (B1211576) and serotonin (B10506) receptor agonist, in various animal strains. By presenting quantitative data from key behavioral and neurochemical experiments, alongside detailed experimental protocols and signaling pathway diagrams, this document aims to be an objective resource for researchers investigating the therapeutic potential and underlying mechanisms of Lisuride.
Pharmacological Profile: Receptor Binding Affinities
Lisuride exhibits high affinity for both dopamine and serotonin receptors, which underlies its complex pharmacological effects. The binding affinities (Ki values) can vary between different animal species and strains, influencing the drug's potency and behavioral outcomes.
| Receptor Subtype | Animal Strain | Tissue Homogenate | Ki (nM) |
| Dopamine D2 | Rat | Striatum | 2.0[1][2] |
| Serotonin 5-HT1A | Rat | Hippocampus | 0.5[1][2] |
Behavioral Effects: A Comparative Overview
The behavioral responses to Lisuride maleate are notably dose-dependent and can differ significantly between rats and mice, as well as across various strains within the same species.
Locomotor Activity
Lisuride typically induces a biphasic effect on locomotor activity in both rats and mice. Low doses tend to suppress movement, likely due to the stimulation of presynaptic dopamine autoreceptors, while higher doses lead to hyperlocomotion.
Table 2: Dose-Response Effects of this compound on Locomotor Activity
| Animal Strain | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Key Findings |
| Sprague-Dawley Rat | 0.05 - 0.4 | i.p. | Biphasic: Low doses decrease, high doses increase activity.[3] | The stimulant effect at higher doses is thought to involve both postsynaptic dopamine and serotonin receptor activation.[3] |
| C57BL/6J Mouse | 0.01 - 4.0 | s.c. | Primarily decreased locomotor and rearing activities.[4] | A U-shaped dose-response was observed for stereotypies.[4] |
| βArr1-KO and βArr2-KO Mice | 0.01 - 4.0 | s.c. | Reduced locomotor activity, with a more pronounced effect in knockout strains compared to wild-type.[4] | Suggests a minor role for β-arrestin 1 and 2 in the suppression of locomotion by Lisuride.[4] |
Stereotyped Behavior
Stereotypy, characterized by repetitive, invariant behaviors, is another key measure of dopamine receptor activation.
Table 3: Dose-Response Effects of this compound on Stereotyped Behavior
| Animal Strain | Dose (mg/kg) | Route of Administration | Effect on Stereotypy | Key Findings |
| Mice (general) | > 0.1 | i.p. | Induction of stereotyped behavior.[5] | This effect can be prevented by the dopamine antagonist haloperidol.[5] |
| C57BL/6J, βArr1-KO, and βArr2-KO Mice | 0.01 - 4.0 | s.c. | U-shaped dose-response for stereotypies in both wild-type and knockout lines.[4] | The underlying mechanisms for the U-shaped response are complex and may involve interactions between different receptor systems. |
Rotational Behavior in a Parkinson's Disease Model
In unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, a common model for Parkinson's disease, dopamine agonists induce contralateral rotations.
Table 4: Effects of this compound on Rotational Behavior in 6-OHDA Lesioned Rats
| Animal Strain | Lesion Site | Dose (mg/kg) | Route of Administration | Rotational Behavior |
| Rat (strain not specified) | Substantia Nigra | Not specified | Not specified | Induces contralateral rotations, indicative of dopamine receptor stimulation on the denervated side.[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This protocol creates a model of Parkinson's disease by selectively destroying dopaminergic neurons in one hemisphere of the brain.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine system.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid (to prevent oxidation of 6-OHDA)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Dissolve 6-OHDA in saline containing 0.02% ascorbic acid.
-
Inject the 6-OHDA solution into the medial forebrain bundle or the substantia nigra of one hemisphere using a Hamilton syringe.
-
Allow the animal to recover from surgery.
-
Confirm the lesion after a few weeks by assessing rotational behavior in response to a dopamine agonist like apomorphine (B128758) or amphetamine.
Open Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity and anxiety-like behavior.
Objective: To quantify general locomotor activity.
Materials:
-
Open field arena (a square or circular enclosure)
-
Video tracking software or photobeam detection system
-
Animal subjects (rats or mice)
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place a single animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Quantification of Stereotyped Behavior
This protocol provides a method for observing and scoring stereotyped behaviors.
Objective: To quantitatively assess the intensity of stereotyped behaviors.
Procedure:
-
Place the animal in a transparent observation cage.
-
After drug administration, observe the animal at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 1-2 hours).
-
Score the intensity of stereotyped behaviors based on a rating scale. A common scale includes:
-
0: Asleep or stationary
-
1: Active
-
2: Repetitive movements of the head or limbs
-
3: Continuous sniffing, licking, or gnawing of the cage
-
4: Intense, focused stereotypy with restricted locomotion
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Lisuride and a general experimental workflow for its in vivo characterization.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Lisuride.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway Activated by Lisuride.
References
- 1. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 3. Locomotor effects of lisuride: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct dopaminergic action of lisuride hydrogen maleate, an ergot derivative, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Lisuride maleate and LSD on 5-HT2A receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two structurally similar ergoline (B1233604) compounds, Lisuride maleate (B1232345) and lysergic acid diethylamide (LSD), focusing on their interactions with the serotonin (B10506) 2A (5-HT2A) receptor. While both compounds are potent 5-HT2A receptor agonists, they elicit distinct physiological responses, with LSD being a classic psychedelic and Lisuride being non-hallucinogenic.[1][2] This comparative analysis, supported by experimental data, aims to elucidate the pharmacological nuances that underpin their different in vivo effects.
Quantitative Comparison of Receptor Interactions
The following tables summarize the key in vitro parameters of Lisuride maleate and LSD at the 5-HT2A receptor, including binding affinity and functional efficacy in recruiting downstream signaling molecules.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Kᵢ (nM) | Radioligand | Source |
| This compound | 2 - 6 | [³H]M100907 | Mouse brain tissue |
| LSD | 2 - 6 | [³H]M100907 | Mouse brain tissue |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of LSD or 5-HT) | Agonist/Antagonist Profile |
| This compound | miniGαq Recruitment | - | 6-52% of 5-HT or LSD | Partial Agonist/Antagonist |
| β-arrestin 2 Recruitment | - | 6-52% of 5-HT or LSD | Partial Agonist | |
| LSD | miniGαq Recruitment | - | High Efficacy | Agonist |
| β-arrestin 2 Recruitment | 7.2 | High Efficacy | Agonist |
EC₅₀ (half-maximal effective concentration) is a measure of potency. Eₘₐₓ (maximum effect) indicates the efficacy of the compound.
Signaling Pathways and Biased Agonism
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct intracellular pathways: the canonical Gq/11 protein pathway and the β-arrestin pathway.[3] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium.[4][5] The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.[3]
Recent research suggests that the psychedelic effects of 5-HT2A agonists are primarily mediated by the Gq/11 pathway, while the β-arrestin pathway may be associated with other effects, including the development of tolerance.[6][7] The concept of "biased agonism" or "functional selectivity" posits that some ligands can preferentially activate one signaling pathway over another.[5]
In the case of LSD and Lisuride, both compounds activate the Gq/11 pathway.[4][5] However, LSD is a high-efficacy agonist for both miniGαq and β-arrestin 2 recruitment.[1][2][8] In contrast, Lisuride displays weak partial agonism in both miniGαq and β-arrestin 2 recruitment assays.[1][2][8] This lower efficacy, particularly in the miniGαq pathway, is thought to be a key reason for Lisuride's lack of psychedelic activity.[1] Furthermore, Lisuride can act as an antagonist in the presence of LSD, blocking its effects.[1]
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Showdown: Lisuride Maleate vs. Apomorphine for Dopaminergic Modulation
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two pivotal dopamine (B1211576) agonists: Lisuride (B125695) Maleate and Apomorphine (B128758). We delve into their clinical performance, receptor binding affinities, and functional activities, supported by detailed experimental protocols and signaling pathway visualizations.
Lisuride maleate, an ergoline (B1233604) derivative, and apomorphine, a non-ergoline aporphine (B1220529) derivative, are both potent dopamine receptor agonists utilized in the management of motor fluctuations in Parkinson's disease and other neurological conditions. While both agents exert their primary therapeutic effects through the stimulation of dopamine receptors, their distinct chemical structures and pharmacological profiles lead to differences in their clinical application, efficacy, and side-effect profiles. This guide aims to provide a comprehensive comparative analysis to inform research and development in the field of dopaminergic therapeutics.
At a Glance: Key Performance Indicators
The following table summarizes the key in vitro and clinical performance metrics for this compound and Apomorphine, based on available experimental and clinical data.
| Parameter | This compound | Apomorphine | Source |
| Receptor Binding Affinity (Ki, nM) | |||
| Dopamine D2 | 2.0[1] | 54.95[2] | [1][2] |
| Dopamine D3 | High Affinity | High Affinity | [2] |
| Dopamine D1 | Moderate Affinity | Low Affinity | [2] |
| Serotonin (B10506) 5-HT1A | 0.5[1] | Moderate Affinity | [1] |
| Serotonin 5-HT2A/2C | High Affinity | Low to Moderate Affinity | [3] |
| Functional Activity (EC50, nM) | |||
| Dopamine D2 (cAMP Assay) | Potent Agonist | ~1 (GTPγS assay) | [4] |
| Clinical Efficacy (Parkinson's Disease) | |||
| Reduction in "Off" Time | Significant reduction in "off" time, with a potentially longer-lasting effect compared to apomorphine.[5] In one study, lisuride infusion improved "off" time by 59.3% over 4 years. | Significant and rapid reduction in "off" time. Subcutaneous apomorphine can reduce "off" time by approximately 2.5 hours per day.[6] | [5][6][7] |
| Improvement in Motor Function (UPDRS Score) | Significant reduction in total Parkinson's disease disability score.[8] | Significant reduction in UPDRS motor scores, with improvements observed within 15 minutes of administration.[6] | [6][8] |
| Management of Dyskinesia | Marked improvement in abnormal involuntary movements.[5] In a 4-year study, lisuride infusion was associated with a 49% decrease in dyskinesia scores. | Effective in managing dyskinesias, though it can also induce them. | [5][7] |
Deep Dive: Mechanism of Action and Signaling Pathways
Both Lisuride and Apomorphine primarily exert their effects by acting as agonists at dopamine D2-like receptors (D2, D3, and D4) in the brain. Activation of these G protein-coupled receptors (GPCRs) in the basal ganglia helps to compensate for the deficiency of endogenous dopamine that characterizes Parkinson's disease.
The canonical signaling pathway for D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gαi/o subunit of the heterotrimeric G protein.
Lisuride also demonstrates high affinity for serotonin receptors, particularly 5-HT1A, which may contribute to its overall clinical profile, including potential effects on mood and non-motor symptoms.[1] Apomorphine, while primarily a dopamine agonist, also has some affinity for other dopamine receptor subtypes and, to a lesser extent, serotonin and adrenergic receptors.[3]
Experimental Protocols: A Closer Look at the Data
The quantitative data presented in this guide are derived from key in vitro and clinical experiments. Below are detailed methodologies for these assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is used to determine the binding affinity of a compound (in this case, Lisuride or Apomorphine) to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., CHO cells transfected with human D2 receptors) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test drug (Lisuride or Apomorphine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test drug. Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Agonist Activity (EC50)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways. For D2 receptor agonists, a decrease in cAMP levels is expected.
Protocol Steps:
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells with the D2 receptor) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Assay Preparation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Drug Addition: Add varying concentrations of the test agonist (Lisuride or Apomorphine) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plot the change in cAMP levels against the concentration of the agonist. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response (in this case, inhibition of cAMP production).
Clinical Comparison in Parkinson's Disease
Head-to-head clinical trials directly comparing Lisuride and Apomorphine are limited, with many being older studies. However, the available evidence and data from individual trials provide valuable insights into their comparative clinical utility.
In a comparative study of patients with dystonic-dyskinetic syndromes, including those with Parkinson's disease experiencing "on-off" phenomena, both Lisuride and Apomorphine demonstrated a marked improvement in abnormal involuntary movements.[5] The study noted that Lisuride showed a more effective and longer-lasting action compared to apomorphine.[5]
More recent studies have focused on continuous subcutaneous infusions of both drugs. Continuous apomorphine infusion has been shown to significantly reduce "off" time in patients with advanced Parkinson's disease.[6] Similarly, long-term studies of continuous lisuride infusion have demonstrated sustained improvements in "off" time and a reduction in dyskinesia severity.[7]
A key differentiator is the route of administration and onset of action for intermittent use. Subcutaneous apomorphine has a rapid onset of action, making it suitable for the acute treatment of "off" episodes. Lisuride has been investigated in various formulations, including oral, transdermal, and subcutaneous, with differing pharmacokinetic profiles.
Conclusion
Both this compound and Apomorphine are potent dopamine agonists with demonstrated efficacy in managing motor complications of Parkinson's disease. Lisuride exhibits a broader receptor binding profile with high affinity for both dopamine D2 and serotonin 5-HT1A receptors, which may contribute to a wider range of effects. Apomorphine is a more selective dopamine agonist with a rapid onset of action when administered subcutaneously.
The choice between these two agents in a clinical or research setting will depend on the specific therapeutic goal, the desired pharmacokinetic profile, and the patient's individual characteristics. Further head-to-head clinical trials with modern methodologies are warranted to provide a more definitive comparison of their long-term efficacy and safety profiles. This guide provides a foundational, data-driven comparison to aid in these ongoing research and development efforts.
References
- 1. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "On-off" phenomena, dyskinesias and dystonias. Comparison of lisuride versus apomorphine acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. researchgate.net [researchgate.net]
- 8. Lisuride in Parkinson disease: efficacy of lisuride compared to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Properties of Lisuride Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Lisuride maleate (B1232345) against established anti-inflammatory agents. The following sections present experimental data, detailed methodologies, and mechanistic insights to facilitate an objective evaluation of Lisuride maleate's potential as an anti-inflammatory therapeutic.
Executive Summary
This compound, a well-known dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/2A receptor agonist, has demonstrated potential anti-inflammatory effects. Experimental evidence suggests that this compound can mitigate inflammatory responses by reducing the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The primary mechanism of its anti-inflammatory action is believed to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide synthesizes available data to compare its efficacy with standard anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin.
Comparative Analysis of Anti-inflammatory Activity
While direct head-to-head studies quantifying the IC50 values of this compound for the inhibition of pro-inflammatory cytokines are not extensively available in the public domain, a study on the co-administration of Lisuride with the flavonoid Tiliroside in a rat model of Parkinson's disease provides significant insights into its in-vivo anti-inflammatory potential. The data from this study is presented below, alongside typical comparative values for the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, derived from various in-vitro and in-vivo studies.
Table 1: In-Vivo Anti-inflammatory Effects on Pro-inflammatory Cytokines and NF-κB
| Compound | Model | Key Inflammatory Markers | Dosage | Results |
| This compound (in combination with Tiliroside) | MPTP-induced Parkinson's Disease in rats | TNF-α, IL-1β, NF-κB | 0.1 mg/kg (Lisuride) + 10 or 20 mg/kg (Tiliroside) | Statistically significant reduction in brain levels of TNF-α, IL-1β, and NF-κB activity compared to the MPTP control group.[1] |
| Dexamethasone | Various in-vivo inflammation models | TNF-α, IL-1β, IL-6, NF-κB | Varies by model (typically 0.1-10 mg/kg) | Potent suppression of cytokine production and NF-κB activation. |
| Indomethacin | Various in-vivo inflammation models | Prostaglandins (via COX inhibition), indirect effects on cytokines | Varies by model (typically 1-20 mg/kg) | Primarily inhibits prostaglandin (B15479496) synthesis; can indirectly modulate cytokine levels. |
Note: The data for this compound is from a combination therapy study. The results for Dexamethasone and Indomethacin are generalized from a broad range of studies and are intended for comparative context.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are intrinsically linked to its activity as a dopamine and serotonin receptor agonist. The modulation of these receptor systems can interfere with key inflammatory signaling cascades.
Dopamine D2 Receptor-Mediated Anti-inflammatory Pathway
Activation of dopamine D2 receptors has been shown to suppress neuroinflammation. This is achieved, in part, by inhibiting the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[2]
Caption: Dopamine D2 receptor activation by Lisuride inhibits the NF-κB pathway.
Serotonin 5-HT2A Receptor-Mediated Anti-inflammatory Pathway
Agonism at serotonin 5-HT2A receptors has also been demonstrated to exert potent anti-inflammatory effects. This is achieved through the blockade of TNF-α-mediated inflammatory signaling, leading to a reduction in the expression of various pro-inflammatory cytokines and adhesion molecules.
References
- 1. Effects of Tiliroside and Lisuride Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Dopamine D2 Receptor Suppresses Neuroinflammation through αB-crystalline by Inhibition of NF-κB Nuclear Translocation in Experimental ICH Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinities of Lisuride Maleate and Other Ergot-Derived Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lisuride (B125695) Maleate's Receptor Binding Profile with Bromocriptine (B1667881) and Cabergoline (B1668192), Supported by Experimental Data.
Lisuride maleate (B1232345), a prominent ergot derivative, is a pharmacologically active compound utilized in the management of Parkinson's disease and hyperprolactinemia. Its therapeutic efficacy is intrinsically linked to its interaction with a spectrum of neurotransmitter receptors. This guide provides a detailed comparative analysis of the binding affinities of lisuride maleate alongside two other widely used ergot-derived dopamine (B1211576) agonists, bromocriptine and cabergoline. The objective of this comparison is to offer researchers, scientists, and drug development professionals a comprehensive resource, facilitating informed decisions in research and development endeavors. This analysis is based on a compilation of experimental data from various radioligand binding assays.
Comparative Binding Affinities at Dopamine and Serotonin (B10506) Receptors
The binding affinity of a ligand for a receptor is a critical determinant of its potency and potential pharmacological effects. The inhibition constant (Kᵢ) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the Kᵢ values for lisuride, bromocriptine, and cabergoline at various human dopamine and serotonin receptor subtypes, as determined by in vitro radioligand binding assays.
| Receptor Subtype | Lisuride Kᵢ (nM) | Bromocriptine Kᵢ (nM) | Cabergoline Kᵢ (nM) |
| Dopamine Receptors | |||
| D₁ | 56.7[1] | ~440 | >10000 |
| D₂ | 0.95[1] | ~8 | 0.7 |
| D₃ | 1.08[1] | ~5 | 1.5 |
| D₄ | - | ~290 | 9.0 |
| D₅ | - | ~450 | 165 |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 0.5[2] | - | 1.2 |
| 5-HT₁ₒ | - | - | 20.0 |
| 5-HT₂ₐ | - | - | 1.2 |
| 5-HT₂ₑ | - | Partial Agonist[3] | 20.0 |
A hyphen (-) indicates that reliable Kᵢ values were not found in the searched literature.
As the data indicates, all three compounds exhibit high affinity for the dopamine D₂ receptor, which is the primary target for their therapeutic effects in Parkinson's disease and hyperprolactinemia. Notably, lisuride and cabergoline demonstrate sub-nanomolar to low nanomolar affinity for the D₂ and D₃ receptors.[1] Lisuride also displays a remarkably high affinity for the serotonin 5-HT₁ₐ receptor.[2] Cabergoline shows high affinity for a broader range of serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₒ, 5-HT₂ₐ, and 5-HT₂ₑ. Bromocriptine, while a potent D₂ agonist, also interacts with other dopamine and serotonin receptors, though comprehensive Kᵢ values for serotonin subtypes are less consistently reported.
Experimental Protocols: Radioligand Displacement Binding Assay
The binding affinities presented in this guide are typically determined using radioligand displacement binding assays. This technique is a cornerstone of pharmacological research for characterizing ligand-receptor interactions.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., lisuride, bromocriptine, or cabergoline) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO cells) recombinantly expressing the human receptor of interest (e.g., dopamine D₂ receptor, serotonin 5-HT₁ₐ receptor).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Test Compound: The unlabeled drug whose affinity is to be determined (lisuride, bromocriptine, or cabergoline).
-
Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to generate a competition curve, which plots the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisuride Maleate: A Comparative Analysis of Efficacy in Neurological and Endocrine Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Lisuride (B125695) maleate (B1232345) with alternative treatments for Parkinson's disease, hyperprolactinemia, and migraine. The information is based on published clinical findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows.
Executive Summary
Lisuride maleate is a potent ergot derivative with a primary mechanism of action as a dopamine (B1211576) D2 receptor agonist.[1][2] It also exhibits partial agonism at serotonin (B10506) 5-HT1A and 5-HT2A/2C receptors, contributing to its therapeutic effects across a range of conditions.[1][2] Clinical studies have demonstrated its efficacy in managing the motor symptoms of Parkinson's disease, normalizing prolactin levels in hyperprolactinemia, and reducing the frequency of migraine attacks. This guide offers a side-by-side comparison of this compound's performance against established therapies such as Levodopa (B1675098), Bromocriptine (B1667881), and Pizotifen.
Comparative Efficacy of this compound
Parkinson's Disease
Lisuride has been investigated as both a monotherapy and an adjunct therapy to Levodopa in patients with Parkinson's disease. Clinical trials have shown its effectiveness in improving motor function and reducing "off" time, a common complication of long-term Levodopa treatment.
Table 1: Lisuride vs. Levodopa in Parkinson's Disease
| Parameter | Lisuride | Levodopa | Study |
| Change in "Off" Time | -59.3% (infusion) | +21.4% (oral) | Stocchi et al., 2002[3] |
| Change in Dyskinesia Score | -49% (infusion) | +59% (oral) | Stocchi et al., 2002[3] |
| Reduction in Bradykinesia, Gait Disorder, and Total Disability Score | Significant (p ≤ 0.05) | - | Lieberman et al., 1981[4] |
| Improvement in Motor and ADL Disability | Less improvement | More improvement | Rinne, 1989[5] |
| Development of Dyskinesias and End-of-Dose Disturbances | Significantly fewer | More frequent | Rinne, 1989[5] |
Table 2: Lisuride in Combination with Levodopa in Advanced Parkinson's Disease
| Parameter | Lisuride + Levodopa | Study |
| Increase in "On" Time (mobile) | From 4.6 to 9.6 hours | Lieberman et al., 1981[2] |
| Mean Levodopa Dose Reduction | From 1030 mg to 920 mg | Lieberman et al., 1981[2] |
Hyperprolactinemia
As a potent dopamine agonist, Lisuride effectively suppresses prolactin secretion from the pituitary gland. It has been compared to another commonly used dopamine agonist, Bromocriptine.
Table 3: Lisuride vs. Bromocriptine in Hyperprolactinemia
| Parameter | Lisuride | Bromocriptine | Study |
| Reduction in Plasma Prolactin Levels | 83% | 87% | Anonymous, 1983[6] |
| Normalization of Prolactin Levels | Achieved in 13 of 27 patients | Achieved in 15 of 27 patients | Anonymous, 1983[6] |
| Average Daily Dosage | 1 mg | 10 mg | Anonymous, 1983[6] |
| Lactation Inhibition | Effective | More effective | Venturini et al., 1981[7] |
| Prolactin Suppression | Effective | More effective | Venturini et al., 1981[7] |
Migraine Prophylaxis
Lisuride's interaction with serotonin receptors is thought to be the basis for its efficacy in preventing migraine attacks.
Table 4: Efficacy of Lisuride in Migraine Prophylaxis
| Parameter | Result | Study |
| Reduction in Migraine Attack Frequency by >50% | 61.4% of patients | Soyka & Frieling, 1989[8] |
| Overall Assessment of Effect (Good to Excellent) | 69.7% of patients | Soyka & Frieling, 1989[8] |
| Comparison with Pizotifen | No statistically significant difference in therapeutic results | Del Bene et al., 1983 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Parkinson's Disease Studies
-
Stocchi et al., 2002 (Lisuride Infusion vs. Oral Levodopa):
-
Study Design: A 4-year prospective, randomized, open-label trial.[3]
-
Participants: Patients with advanced Parkinson's disease complicated by motor fluctuations and dyskinesia.[3]
-
Intervention: One group received continuous subcutaneous infusion of Lisuride, while the other received conventional oral dopaminergic therapies (Levodopa and dopamine agonists).[3]
-
Outcome Measures: Unified Parkinson's Disease Rating Scale (UPDRS) scores in "ON" and "OFF" states, duration of "OFF" time, and dyskinesia scores.[3]
-
-
Lieberman et al., 1981 (Lisuride vs. Levodopa):
-
Study Design: A double-blind, crossover comparison.[4]
-
Participants: 10 patients with moderate to marked Parkinson's disease whose response to Levodopa had diminished.[4]
-
Intervention: Levodopa was replaced with Lisuride. The mean dose of Lisuride was 3.6 mg per day.[4]
-
Outcome Measures: Assessment of bradykinesia, gait disorder, and total Parkinson's disease disability score.[4]
-
-
Rinne, 1989 (Lisuride in Early Parkinson's Disease):
-
Study Design: A randomized, prospective trial.[5]
-
Participants: 90 de novo parkinsonian patients.[5]
-
Intervention: Patients were treated with either Lisuride or Levodopa for 4 years. Another arm of the study investigated the early combination of Lisuride with a low dose of Levodopa.[5]
-
Outcome Measures: Parkinsonian disability, end-of-dose disturbances, and peak-dose dyskinesias.[5]
-
Hyperprolactinemia Study
-
Anonymous, 1983 (Lisuride vs. Bromocriptine):
-
Study Design: A cross-over basis clinical trial.[6]
-
Participants: 27 patients (12 women and 15 men) with hyperprolactinemia.[6]
-
Intervention: Patients were treated with Lisuride (average dosage 1 mg/day) and Bromocriptine (average dosage 10 mg/day) for 3-6 months each.[6]
-
Outcome Measures: Plasma prolactin levels.[6]
-
Migraine Prophylaxis Study
-
Soyka & Frieling, 1989:
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Lisuride's primary therapeutic effect in Parkinson's disease and hyperprolactinemia is mediated through its agonist activity at Dopamine D2 receptors. This G protein-coupled receptor (GPCR) is linked to an inhibitory G protein (Gi/o).
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways
Lisuride's effects in migraine are attributed to its interaction with serotonin receptors. It acts as a partial agonist at both 5-HT1A and 5-HT2A receptors, which are coupled to different G proteins and downstream signaling cascades.
Caption: Serotonin 5-HT1A and 5-HT2A Receptor Signaling.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, crossover clinical trial comparing Lisuride to an alternative drug.
Caption: Comparative Clinical Trial Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Lisuride combined with levodopa in advanced Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective randomized trial of lisuride infusion versus oral levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisuride in Parkinson disease: efficacy of lisuride compared to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lisuride, a dopamine agonist in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of lisuride and bromocriptine on inhibition of lactation and on serum prolactin levels: comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Lisuride for the prevention of migraine. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisuride Maleate: A Comprehensive Guide for Use as a Positive Control in Dopamine Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lisuride maleate (B1232345) with other common dopamine (B1211576) agonists, supported by experimental data, to establish its utility as a positive control in dopamine agonist screening assays.
Introduction
Lisuride maleate is a potent ergot derivative that acts as a high-affinity agonist at dopamine D2-like receptors (D2, D3, and D4) and also interacts with various serotonin (B10506) receptors.[1] Its well-characterized pharmacological profile and robust, reproducible effects in vitro and in vivo make it an excellent positive control for validating screening assays aimed at identifying novel dopamine receptor agonists. This guide will compare the performance of this compound with two other widely used dopamine agonists, Bromocriptine and Apomorphine, across key preclinical assays.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of Lisuride, Bromocriptine, and Apomorphine at dopamine and serotonin receptors. These data have been compiled from various studies and highlight the distinct pharmacological profiles of each compound.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Lisuride | Bromocriptine | Apomorphine |
| Dopamine D1 | 56.7[1] | - | 447[1] |
| Dopamine D2 | 0.95[1] | - | - |
| Dopamine D3 | 1.08[1] | - | - |
| Serotonin 5-HT1A | - | - | - |
| Serotonin 5-HT2A/2C | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Dashes indicate where data was not available in the cited comparative studies.
Table 2: Comparative Functional Potency (EC50/IC50, nM) in cAMP Assays
| Assay Type | Lisuride | Bromocriptine | Apomorphine |
| D2 Receptor (cAMP Inhibition) | Slow onset, EC50 not determined[2] | Slow onset, EC50 not determined[2] | - |
Note: The slow onset of action for Lisuride and Bromocriptine in some functional assays is a known characteristic.[2] Dashes indicate where data was not available in the cited comparative studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of dopamine agonist screening.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand: [3H]-Spiperone
-
Non-specific binding control: (+)-Butaclamol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Test compounds (e.g., Lisuride, Bromocriptine, Apomorphine) at various concentrations
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order: assay buffer, cell membranes, and either the test compound, vehicle, or (+)-butaclamol for non-specific binding.
-
Initiate the binding reaction by adding [3H]-Spiperone at a final concentration of approximately 2-3 times its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production via activation of the Gi-coupled dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
Test compounds (e.g., Lisuride) at various concentrations
-
HTRF cAMP detection kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Culture the cells to 80-90% confluency and then harvest.
-
Resuspend the cells in stimulation buffer at a determined optimal concentration.
-
Prepare serial dilutions of the test compounds.
-
Dispense the cell suspension into a 384-well plate.
-
Add the test compounds or vehicle to the wells.
-
Add forskolin to all wells (except for the basal control) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620 * 10,000) and convert it to cAMP concentration using a standard curve.
-
Determine the EC50 value of the test compound by plotting the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound.
β-Arrestin Recruitment Assay (PathHunter®)
Objective: To measure the recruitment of β-arrestin to the dopamine D2 receptor upon agonist stimulation.
Materials:
-
PathHunter® cell line co-expressing the dopamine D2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX)
-
Cell plating reagent
-
Test compounds (e.g., Lisuride) at various concentrations
-
PathHunter® detection reagents
-
384-well white, clear-bottom microplates
-
Chemiluminescent plate reader
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the test compounds or vehicle to the cells and incubate for 90 minutes at 37°C.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Determine the EC50 value by plotting the luminescence signal against the log concentration of the test compound.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascades.
Experimental Workflow for Dopamine Agonist Screening
Caption: A typical workflow for dopamine agonist screening.
Conclusion
This compound serves as a reliable and effective positive control in a variety of dopamine agonist screening assays. Its high affinity for the D2 receptor and its consistent performance in functional assays provide a robust benchmark for the evaluation of novel compounds. This guide provides the necessary data and protocols to effectively incorporate this compound into your drug discovery workflow.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Lisuride Maleate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of Lisuride maleate's receptor binding and functional activity against other key dopamine (B1211576) agonists, Bromocriptine and Cabergoline (B1668192). By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective assessment of Lisuride's specificity.
Lisuride maleate (B1232345) is an ergoline (B1233604) derivative that acts as a dopamine receptor agonist and is utilized in the management of Parkinson's disease, migraine, and hyperprolactinemia.[1][2] Its therapeutic effects are primarily attributed to its interaction with dopamine D2-like receptors, but it also exhibits significant affinity for various serotonin (B10506) receptor subtypes.[3][4] This complex pharmacology necessitates a thorough evaluation of its receptor specificity to better predict its therapeutic efficacy and potential side effects.
Comparative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for this compound, Bromocriptine, and Cabergoline at key dopamine and serotonin receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Receptor | This compound (Ki, nM) | Bromocriptine (Ki, nM) | Cabergoline (Ki, nM) |
| Dopamine Receptors | |||
| D1 | - | Antagonist activity reported[5] | Low affinity[6] |
| D2 | 2.0[7] | - | High affinity[6] |
| D3 | - | - | - |
| D4 | - | - | - |
| Serotonin Receptors | |||
| 5-HT1A | 0.5[7] | - | Low affinity[6] |
| 5-HT2A | - | - | Low affinity[6] |
| 5-HT2B | Potent Antagonist[8] | Partial Agonist[9] | Potent Agonist[9] |
Comparative Functional Activity
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or partial agonist—is crucial. This is often characterized by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).
The functional activity of Lisuride and its comparators at the 5-HT2B receptor is of particular interest due to the association of 5-HT2B agonism with cardiac valvulopathy.[8]
| Compound | 5-HT2B Receptor Activity | pEC50 / pKB |
| Lisuride | Antagonist | 10.32 (pKB)[9] |
| Bromocriptine | Partial Agonist | 6.86 (pEC50)[9] |
| Cabergoline | Full Agonist | 8.72 (pEC50)[9] |
| Pergolide | Full Agonist | 8.42 (pEC50)[9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Displacement Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand: [3H]-Spiperone
-
Test compounds: this compound, Bromocriptine, Cabergoline
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration close to its Kd), and either the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional GPCR Assay: cAMP Measurement for 5-HT1A Receptor
This assay measures the ability of a test compound to activate or inhibit the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor
-
Test compounds: this compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor)
-
Cell culture medium and reagents
Procedure:
-
Seed the CHO-K1-h5-HT1A cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
To measure agonist activity, add serial dilutions of the test compound to the cells.
-
To measure antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT1A agonist.
-
To amplify the signal for Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This comparative guide highlights the distinct pharmacological profile of this compound. Its high affinity for both dopamine D2 and serotonin 5-HT1A receptors underscores its complex mechanism of action.[7] Notably, its antagonist activity at the 5-HT2B receptor distinguishes it from other ergot-derived dopamine agonists like Bromocriptine and Cabergoline, which exhibit partial or full agonism at this site, respectively.[8][9] This difference is clinically significant, as 5-HT2B agonism has been linked to an increased risk of cardiac valvulopathy.[8] The provided data and experimental protocols offer a foundation for further research into the specific effects of Lisuride and its potential therapeutic advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lisuride Maleate: A Guide for Laboratory Professionals
The responsible disposal of Lisuride Maleate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent dopamine (B1211576) agonist, improper disposal of this compound can pose significant risks. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound waste in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, state and local regulations may impose more stringent requirements. It is imperative that all laboratory personnel adhere to their institution's specific waste management policies, which should be aligned with these regulations.
Waste Characterization and Segregation
Proper segregation of this compound waste is the first step in ensuring its safe disposal. Different waste streams require distinct disposal methods.
| Waste Category | Description | Recommended Disposal Container |
| Grossly Contaminated Waste | Bulk quantities of expired or unused this compound, pure compound, and heavily contaminated materials (e.g., spills cleaned with absorbents). | Black, leak-proof, and clearly labeled "Hazardous Waste - Pharmaceuticals" containers are typically used for RCRA hazardous pharmaceutical waste.[1] |
| Trace Contaminated Labware | Empty vials, glassware, and plasticware that have come into contact with this compound. | Sharps containers for broken glass or needles. Other items should be placed in designated pharmaceutical waste containers. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other PPE that are contaminated with this compound. | Labeled bags for contaminated PPE, to be disposed of as hazardous waste. |
| Aqueous Solutions | Solutions containing this compound. Discharge of hazardous pharmaceutical waste to the sewer system is prohibited under EPA's Subpart P.[1] | Secure, leak-proof containers clearly labeled with the contents and "Hazardous Waste." |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor who will typically use incineration.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Decontamination of Trace-Contaminated Glassware
While bulk disposal must be handled by professionals, laboratory personnel are responsible for decontaminating glassware that has come into contact with this compound before it can be considered for regular disposal or reuse. Studies on the degradation of ergot alkaloids, the chemical class to which Lisuride belongs, suggest that alkaline conditions can contribute to their decomposition. The following is a general decontamination procedure.
Objective: To decontaminate glassware with trace amounts of this compound.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Fume hood.
-
Glassware to be decontaminated.
-
1M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
pH indicator strips.
-
Appropriate waste containers for hazardous rinsate.
Procedure:
-
Initial Rinse: Under a fume hood, rinse the glassware three times with a small amount of an appropriate solvent (e.g., ethanol (B145695) or methanol) to remove the majority of the residual compound. Collect this initial rinsate in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste" as appropriate.
-
Alkaline Treatment: Carefully add a 1M NaOH solution to the glassware, ensuring all interior surfaces are coated. Allow the glassware to soak for a minimum of 24 hours. This extended contact time with the alkaline solution aids in the hydrolysis and degradation of the ergoline (B1233604) structure.
-
Rinsate Collection: Decant the NaOH solution into a designated hazardous waste container labeled "Corrosive Waste" or as per your institution's guidelines.
-
Neutralization and Final Rinse: Rinse the glassware thoroughly with deionized water. Collect the initial water rinsate and test its pH. If the pH is still highly alkaline, continue to collect the rinsate as hazardous waste until the pH approaches neutral (6-8). Subsequent rinses can then be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Drying and Reuse/Disposal: Allow the glassware to air dry completely in the fume hood. Once decontaminated and dry, the glassware can be reused or disposed of as non-hazardous laboratory glass.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE at all times.
-
Handle 1M NaOH with care as it is corrosive.
-
Never mix incompatible waste streams.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Safe Handling and Disposal of Lisuride Maleate: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lisuride Maleate (B1232345). Due to its high acute toxicity, strict adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. Lisuride Maleate is an ergot derivative and a potent dopamine (B1211576) agonist used in research for conditions like Parkinson's disease.[1][2][3][4][5] The information herein is compiled from safety data sheets (SDS) to ensure a comprehensive overview of necessary precautions.
Hazard Identification and Classification
This compound is classified as a highly hazardous substance. Multiple safety data sheets emphasize its acute toxicity.[6][7][8] Ingestion, skin contact, or inhalation can be fatal.[6]
Summary of Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 2) | Danger | H300: Fatal if swallowed[6][7][8] | |
| Acute Toxicity, Dermal (Category 1) | Danger | H310: Fatal in contact with skin[6] |
| Acute Toxicity, Inhalation (Category 2) | | Danger | H330: Fatal if inhaled[6] |
Note: Some sources classify the hazards as Category 2 (Harmful), but the most conservative and repeated classification is Category 1/2 (Fatal), which should be adopted for all safety procedures.[9]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous substance.[10] Engineering controls like a fume hood are the primary line of defense, supplemented by the following PPE.[7][11]
Recommended PPE for Handling this compound
| Body Part | Protective Equipment | Standard / Specification |
|---|---|---|
| Hands | Chemical-resistant, disposable gloves | Standard BS EN 374:2003 or equivalent.[7] Suggested: Nitrile gloves (e.g., AnsellPro Sol-Vex style 37-175, 15 mil thickness for splash protection).[11] Double gloving is recommended. |
| Eyes/Face | Safety glasses with side-shields or safety goggles | Ensure full coverage to protect against dust and splashes.[8] |
| Body | Lab coat / Impervious protective clothing | A disposable, solid-front gown is recommended to prevent skin contact.[8][11] |
| Respiratory | NIOSH-approved respirator | Required if not handled within a certified chemical fume hood or if dust formation is possible.[8][9] Use a fume hood whenever possible.[7][11] |
Operational Plan: Step-by-Step Handling Protocol
This protocol covers the lifecycle of this compound in the laboratory, from receipt to use in experiments.
1. Preparation and Area Setup
-
Step 1: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[7][11]
-
Step 2: Ensure a safety shower and eyewash station are accessible and have been recently tested.[7][8]
-
Step 3: Cover the work surface with absorbent, disposable bench paper.
-
Step 4: Assemble all necessary materials (e.g., spatulas, weigh boats, containers, solvent) within the fume hood to minimize movement in and out of the containment area.
-
Step 5: Don all required PPE as specified in the table above before proceeding.
2. Weighing and Aliquoting (Solid Form)
-
Step 1: Perform all manipulations of solid this compound inside a chemical fume hood to prevent inhalation of dust particles.[7][11]
-
Step 2: Open the primary container with care.
-
Step 3: Use dedicated spatulas and weigh paper to measure the desired amount. Avoid creating dust clouds.
-
Step 4: Place the weighed powder into a secondary container suitable for your experiment.
-
Step 5: Tightly seal the primary stock container and wipe the exterior with a damp cloth (e.g., 70% ethanol) before returning it to its secure, locked storage location.[8]
3. Solution Preparation
-
Step 1: Prepare all solutions within the chemical fume hood.
-
Step 2: Add solvent to the vessel containing the pre-weighed this compound.
-
Step 3: Ensure the container is securely capped before mixing or vortexing.
-
Step 4: Clearly label the final solution with the chemical name, concentration, date, and hazard pictograms.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
1. First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with copious amounts of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.[7]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
If inhaled: Move the person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]
-
If swallowed: Do NOT induce vomiting.[6] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7][8]
2. Spill Response
-
Step 1: Evacuate non-essential personnel from the area.[7]
-
Step 2: Ensure you are wearing full PPE, including respiratory protection.
-
Step 3: Cover the spill with a suitable absorbent material.
-
Step 4: Carefully sweep or collect the absorbed material into a designated hazardous waste container.[7] Avoid generating dust.
-
Step 5: Decontaminate the spill area with an appropriate cleaning agent, and then wash with soap and water.
-
Step 6: Place all cleaning materials and contaminated PPE into the hazardous waste container.
Disposal Plan: Step-by-Step Waste Management
Dispose of all this compound waste as hazardous material in accordance with local, state, and federal regulations.[8]
1. Waste Segregation and Collection
-
Step 1: Designate a specific, clearly labeled, and sealed container for all this compound waste.
-
Step 2: This includes empty primary containers, contaminated labware (weigh boats, pipette tips), used bench paper, and any contaminated PPE.
-
Step 3: Do not mix this compound waste with other chemical waste streams unless specifically approved by your institution's environmental health and safety (EHS) department.
2. Decontamination of Reusable Equipment
-
Step 1: Submerge reusable equipment (e.g., glassware, spatulas) in a suitable cleaning solution known to degrade the compound. Consult your EHS office for an appropriate validated method.
-
Step 2: After decontamination, wash the equipment thoroughly with soap and water.
-
Step 3: Dispose of the initial cleaning solution as hazardous waste.
3. Final Disposal
-
Step 1: Once the hazardous waste container is full, seal it securely.
-
Step 2: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Lisuride - Wikipedia [en.wikipedia.org]
- 5. Lisuride | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. venogen.com [venogen.com]
- 10. gerpac.eu [gerpac.eu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
